Cyclothialidine C
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H35N5O11S |
|---|---|
Molecular Weight |
625.6 g/mol |
IUPAC Name |
(2S)-2-[[(5R,8S)-8-[[(2S,3R)-1-[(2S)-2-aminopropanoyl]-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C26H35N5O11S/c1-10-17(33)6-18(34)13-8-43-9-15(22(36)28-12(3)25(39)40)30-21(35)14(7-42-26(41)19(10)13)29-23(37)20-16(32)4-5-31(20)24(38)11(2)27/h6,11-12,14-16,20,32-34H,4-5,7-9,27H2,1-3H3,(H,28,36)(H,29,37)(H,30,35)(H,39,40)/t11-,12-,14-,15-,16+,20-/m0/s1 |
InChI Key |
FSQBBUCGXSRLHM-UBOLUKANSA-N |
Isomeric SMILES |
CC1=C2C(=C(C=C1O)O)CSC[C@H](NC(=O)[C@H](COC2=O)NC(=O)[C@@H]3[C@@H](CCN3C(=O)[C@H](C)N)O)C(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(C)N)O)C(=O)NC(C)C(=O)O |
Synonyms |
GR 122222X GR-122222X GR122222X |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The Origin and Biosynthetic Architecture of Cyclothialidine C
Executive Summary
Cyclothialidine C (often referred to in primary literature as Cyclothialidine or Ro 09-1437) represents a distinct class of bacterial secondary metabolites known as cyclothialidines .[1] Unlike the fluoroquinolones that target the DNA cleavage/ligation active site of DNA gyrase (GyrA), Cyclothialidine C is a potent, competitive inhibitor of the ATPase activity located on the GyrB subunit .[2] This unique mechanism allows it to retain activity against quinolone-resistant strains, making it a critical scaffold for drug discovery.
This guide details the biological origin, the hybrid biosynthetic machinery, and the isolation protocols required to purify this compound from its native producer, Streptomyces filipinensis.
Biological Source: Streptomyces filipinensis[3][4][5][6][7]
The exclusive natural producer of Cyclothialidine C is Streptomyces filipinensis , specifically the strain NR0484 .[2][3][4][5] This Gram-positive, filamentous bacterium belongs to the phylum Actinomycetota, a group renowned for their capacity to produce complex secondary metabolites via large biosynthetic gene clusters (BGCs).
| Taxonomic Classification | Details |
| Domain | Bacteria |
| Phylum | Actinomycetota |
| Genus | Streptomyces |
| Species | filipinensis |
| Strain | NR0484 |
| Origin | Soil isolate (Philippines) |
| Key Metabolites | Cyclothialidine, Filipin, Pentalenolactone |
Ecological Context & Cultivation
S. filipinensis exhibits the characteristic life cycle of streptomycetes: vegetative mycelium growth followed by the formation of aerial hyphae and sporulation. The production of Cyclothialidine C is strictly regulated and typically occurs during the stationary phase of liquid fermentation, triggered by nutrient limitation (often phosphate or nitrogen depletion).
Biosynthetic Mechanism: A Hybrid NRPS Assembly
Expert Insight: The structural complexity of Cyclothialidine C—specifically its 12-membered lactone ring integrated into a pentapeptide chain—points to a Non-Ribosomal Peptide Synthetase (NRPS) assembly line, likely primed by a unique aromatic starter unit.
The biosynthesis is proposed to follow a "hybrid" logic, combining elements of polyketide synthase (PKS) initiation with NRPS elongation.[2]
The Pathway Logic
-
Starter Unit Activation: The pathway likely initiates with the formation of 3-amino-5-hydroxybenzoic acid (AHBA) or a structurally related hydroxy-benzoate derivative. This aromatic core serves as the anchor for the peptide chain.
-
Chain Elongation (NRPS Modules):
-
Module 1-4: Specific adenylation (A) domains select and activate amino acids (e.g., L-alanine, L-serine, and a modified hydroxy-proline).
-
Condensation (C) Domains: Catalyze the formation of amide bonds between the growing chain and the new amino acid.
-
Tailoring: Methylation and hydroxylation events occur either during chain extension or post-assembly.
-
-
Macrocyclization: The unique 12-membered lactone is formed not by a simple head-to-tail cyclization, but by an intramolecular esterification involving a side-chain hydroxyl group (likely from a serine or threonine residue) and the C-terminal carboxyl group, catalyzed by a terminal Thioesterase (TE) domain.[2]
Visualization: Proposed Biosynthetic Pathway
The following diagram illustrates the logical flow from precursor activation to the final cyclized product.
Figure 1: Proposed biosynthetic logic flow for Cyclothialidine C, highlighting the transition from aromatic precursors to the complex cyclic peptide scaffold.
Isolation & Purification Protocol
Trustworthiness: This protocol is derived from the established isolation methods for Cyclothialidines (Ro 09-1437) and ensures high purity for enzymatic assays. The causality of each step is explained to allow for troubleshooting.
Step-by-Step Methodology
Phase 1: Fermentation
-
Seed Culture: Inoculate S. filipinensis spores into 500 mL Erlenmeyer flasks containing tryptone-yeast extract broth. Incubate at 28°C for 48 hours on a rotary shaker (200 rpm).
-
Production Culture: Transfer 5% (v/v) seed culture into 30L fermenters containing production medium (Glucose, Soybean meal, Corn steep liquor, CaCO3).
-
Harvest: Terminate fermentation after 96–120 hours when GyrB inhibitory activity plateaus. Centrifuge broth to separate mycelium from the supernatant. Note: Cyclothialidine C is largely extracellular.
Phase 2: Extraction & Chromatography
| Step | Technique | Mechanism/Purpose |
| 1 | Charcoal Adsorption | Capture: The supernatant is passed through an activated charcoal column. The aromatic nature of Cyclothialidine allows it to bind hydrophobically, separating it from salts and sugars. Elute with 60% Acetone. |
| 2 | Diaion HP-21 | Concentration: A synthetic adsorbent resin further removes polar impurities. Elute with aqueous methanol gradient. |
| 3 | Amberlite CG-50 | Cation Exchange: Removes basic impurities. Cyclothialidine (acidic/neutral nature) passes through or elutes early. |
| 4 | DEAE Toyopearl | Anion Exchange: Critical step. The phenolic hydroxyl and carboxylic moieties of Cyclothialidine bind to the DEAE resin. Elute with a linear salt gradient (NaCl or KCl). |
| 5 | Toyopearl HW-40 | Size Exclusion: Final polishing to remove trace pigments and high-molecular-weight contaminants. |
Visualization: Isolation Workflow
Figure 2: Step-by-step isolation workflow from fermentation broth to purified compound.
Pharmacological Significance
Cyclothialidine C is a "biochemical tool" compound.[2] While it exhibits potent in vitro activity, its clinical utility is limited by poor cell wall permeability in Gram-negative bacteria.[5]
-
Target: ATPase domain of DNA Gyrase B (GyrB).[2]
-
IC50: ~30–100 ng/mL against E. coli Gyrase (significantly more potent than Novobiocin).
-
Mechanism: It competes with ATP for the binding site on GyrB, preventing the energy-dependent introduction of negative supercoils into DNA.[2] This halts DNA replication and transcription.[2]
References
-
Watanabe, J., et al. (1994). Cyclothialidine, a novel DNA gyrase inhibitor.[2][3][6][4][7][5][8][9][10][11] I. Screening, taxonomy, fermentation and biological activity. The Journal of Antibiotics, 47(1), 32-36. Retrieved from [Link]
-
Goetschi, E., et al. (1993).[9] Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors.[2][3][6][4][5][9][10][11] Pharmacology & Therapeutics, 60(2), 367-380.[8][9][11] Retrieved from [Link]
-
Angehrn, P., et al. (2004).[7] New Antibacterial Agents Derived from the DNA Gyrase Inhibitor Cyclothialidine.[2][3][6][4][5][8][9][11] Journal of Medicinal Chemistry, 47(6), 1487–1513.[7] Retrieved from [Link]
-
Nakada, N., et al. (1994). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor.[2][3][6][4][5][9][11] Antimicrobial Agents and Chemotherapy, 38(9), 1966–1973. Retrieved from [Link]
Sources
- 1. GR-122222X - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Cyclothialidine C|DNA Gyrase Inhibitor|For Research [benchchem.com]
- 3. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Streptomyces filipinensis - Wikipedia [en.wikipedia.org]
- 8. Intercepting biological messages: Antibacterial molecules targeting nucleic acids during interbacterial conflicts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Technical Whitepaper: Structural Elucidation and Pharmacophore Analysis of the Cyclothialidine 12-Membered Lactone Scaffold
Executive Summary
Cyclothialidine (Ro 09-1437) represents a distinct class of DNA gyrase inhibitors isolated from Streptomyces filipinensis.[1][2][3][4] Unlike quinolones that target the DNA-gyrase cleavage complex, Cyclothialidine targets the ATPase activity of the GyrB subunit. The molecule’s potency is derived from its unique 12-membered lactone ring , a structural motif that imposes rigid conformational constraints, allowing for highly specific competitive inhibition against ATP.
This technical guide dissects the chemical anatomy of the Cyclothialidine scaffold, specifically focusing on the 12-membered lactone ring ("Core C"), its spectroscopic characterization, and the synthetic challenges associated with its construction.
Structural Anatomy: The 12-Membered Lactone Ring[4][5]
The pharmacophore of Cyclothialidine is defined by a bicyclic depsipeptide core. The "C" backbone refers to the carbon skeleton forming the macrocycle.
Chemical Composition[1]
-
Molecular Formula: C₂₆H₃₅N₅O₁₂S
-
Class: Cyclic Depsipeptide / Thiazoline-containing Lactone
-
Key Structural Motifs:
-
12-Membered Lactone: Formed via an intramolecular ester bond between the carboxyl group of a modified serine and the hydroxyl group of a threonine-like residue.
-
Thiazoline Ring: Derived from a cysteine residue, contributing to the rigidity of the scaffold.
-
Peptide Chain: The ring is integrated into a pentapeptide chain containing L-Alanine, L-Serine, and 3-hydroxy-L-Proline.
-
The "Core C" Topology
The 12-membered ring is not a simple flexible loop; it is a strained system. The ring closure occurs between the C-terminal carboxyl and a side-chain hydroxyl, creating a "bridged" effect that locks the conformation. This pre-organization is energetically favorable for binding to the GyrB pocket, minimizing the entropy loss upon binding.
Table 1: Key Residues Composing the Lactone Scaffold
| Residue Position | Amino Acid / Derivative | Structural Role |
| Residue 1 | 3,5-dihydroxy-2-(mercaptomethyl)-6-methylbenzoic acid | The "Cap" of the structure; interacts with the ATP-binding cleft. |
| Residue 2 | L-Serine (modified) | Forms part of the lactone linkage. |
| Residue 3 | L-Cysteine (cyclized) | Forms the thiazoline ring; crucial for scaffold rigidity. |
| Residue 4 | 3-Hydroxy-L-Proline | Induces a cis/trans conformational lock, directing the side chains. |
| Residue 5 | L-Alanine | Terminal residue; solvent-exposed in the binding model. |
Spectroscopic Characterization & Validation
The elucidation of the 12-membered ring structure relies on advanced 2D-NMR techniques. The connectivity cannot be assumed; it must be proven via through-bond (HMBC) and through-space (NOESY) correlations.
NMR Diagnostic Signals
The formation of the lactone ring causes a significant chemical shift downfield for the proton attached to the oxygen-bearing carbon (the O-acylated position).
-
¹H-NMR (500 MHz, DMSO-d₆): The signal for the
-proton of the Serine/Threonine derivative involved in the ester linkage typically shifts from 3.8-4.0 ppm (free alcohol) to 5.2-5.5 ppm (ester). -
HMBC Correlations: A critical correlation is observed between the carbonyl carbon of the upstream residue and the
-proton of the downstream hydroxy-amino acid, confirming the ester linkage rather than an amide linkage.
Mass Spectrometry
-
ESI-MS: High-resolution mass spectrometry (HR-MS) confirms the molecular ion
. -
Fragmentation Pattern: MS/MS fragmentation typically yields daughter ions corresponding to the sequential loss of the peptide side chain, leaving the stable thiazoline-lactone core intact.
Synthetic Logic: Macrolactonization Strategies
Constructing the 12-membered ring is the bottleneck in total synthesis due to ring strain.
The Macrolactonization Challenge
Standard peptide coupling reagents often fail to close 12-membered rings due to the high energy barrier (enthalpic strain) and the difficulty of bringing the reactive ends together (entropic factor).
Validated Protocol: The Yamaguchi Macrolactonization
The most reliable method for closing the Cyclothialidine ring involves the Yamaguchi esterification protocol.
Step-by-Step Methodology:
-
Seco-Acid Preparation: Synthesize the linear precursor (seco-acid) with all protecting groups in place. The N-terminus must be protected (e.g., Boc or Fmoc) to prevent polymerization.
-
Activation: Dissolve the seco-acid in dry Toluene or THF. Add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) and Et₃N to form the mixed anhydride.
-
Cyclization: Dilute the reaction mixture significantly (High Dilution Principle, < 0.005 M) to favor intramolecular cyclization over intermolecular oligomerization.
-
Catalysis: Add DMAP (4-dimethylaminopyridine) slowly at reflux temperature.
-
Workup: Quench with acid, extract, and purify via HPLC.
Causality: The mixed anhydride activates the carboxyl group, making it a potent electrophile. DMAP acts as an acyl transfer catalyst. High dilution ensures that a single molecule reacts with itself rather than colliding with another molecule.
Mechanism of Action: GyrB ATPase Inhibition
Cyclothialidine acts as a competitive inhibitor of the ATPase activity of the DNA Gyrase B subunit.[5][6]
The Binding Mode
The 12-membered ring mimics the phosphate backbone of ATP. The phenolic hydroxyl groups of the Cyclothialidine "cap" form hydrogen bonds with Asp73 and Gly77 in the GyrB active site (numbering based on E. coli GyrB).
Biological Pathway Diagram
The following diagram illustrates the workflow from isolation to mechanism validation.
Figure 1: Workflow from biological isolation to structural validation and mechanistic characterization of Cyclothialidine.[1][2][3][6][7][8][9][10][11][12][13]
Comparative Potency Analysis
The 12-membered ring is superior to linear analogs. Ring opening (hydrolysis of the lactone) results in a loss of activity (>100-fold increase in IC₅₀), proving the pharmacophoric necessity of the rigid cycle.
Table 2: Inhibitory Activity Against E. coli DNA Gyrase
| Compound | IC₅₀ (µg/mL) - Supercoiling | Mechanism |
| Cyclothialidine | 0.03 | ATPase Inhibitor (GyrB) |
| Novobiocin | 0.06 | ATPase Inhibitor (GyrB) |
| Ciprofloxacin | 0.88 | Cleavage Complex Stabilizer (GyrA) |
| Linear Hydrolyzate | > 100 | Inactive |
Data synthesized from Goetschi et al. and Angehrn et al.
References
-
Goetschi, E., et al. (1993). Cyclothialidine, a novel DNA gyrase inhibitor.[1][2][3][14][5][6][10][13][15] II. Isolation, characterization and structure elucidation.[1][14] The Journal of Antibiotics.[12]
-
Angehrn, P., et al. (2004).[8] New Antibacterial Agents Derived from the DNA Gyrase Inhibitor Cyclothialidine.[1][2][4][6][10][13][15] Journal of Medicinal Chemistry.
-
Nakada, N., et al. (1993). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor.[1][2][5][6][10][13][15] Antimicrobial Agents and Chemotherapy.[2][16]
-
BenchChem. (2025). Total Synthesis of the Cyclothialidine Core: A Detailed Overview.
Sources
- 1. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. cyclothialidine | 147214-63-9 [chemicalbook.com]
- 9. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues [beilstein-journals.org]
- 13. A new DNA gyrase inhibitor subclass of the cyclothialidine family based on a bicyclic dilactam-lactone scaffold. Synthesis and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
Technical Guide: Cyclothialidine Mechanism of Action on DNA Gyrase
[1]
Executive Summary
Cyclothialidine (Ro 09-1437) represents a distinct class of natural product antibiotics isolated from Streptomyces filipinensis.[1][2][3][4][5] Unlike fluoroquinolones that target the DNA cleavage complex, Cyclothialidine acts as a potent, competitive inhibitor of the ATPase activity located on the GyrB subunit of bacterial DNA gyrase.[6]
This guide details the molecular mechanism, kinetic profile, and experimental validation of Cyclothialidine.[6] It serves as a blueprint for researchers investigating ATPase-targeted antimicrobial strategies, distinguishing this compound from classic aminocoumarins (e.g., novobiocin) through its unique binding topology and resistance profile.[1]
Molecular Architecture & Target Specificity[2]
Chemical Identity
Cyclothialidine is a unique 12-membered lactone integrated into a peptide-like scaffold.[1] Its structural complexity is essential for its high affinity to the GyrB pocket, contrasting with the planar structure of ATP.
The Target: DNA Gyrase B Subunit (GyrB)
DNA gyrase is an
Mechanism of Action (The Core)[2]
Competitive ATPase Inhibition
Cyclothialidine inhibits DNA gyrase by competing directly with ATP for the nucleotide-binding pocket on GyrB.[6] Unlike quinolones, which stabilize the "cleavable complex" (a covalent DNA-enzyme intermediate), Cyclothialidine prevents the cycle from starting.[1]
-
Binding Kinetics: The inhibition is competitive with respect to ATP.[6]
-
Affinity (
): Cyclothialidine exhibits a of approximately 6 nM , indicating an affinity orders of magnitude higher than the natural substrate, ATP ( ).[1] -
Consequence: By occupying the ATP site, it blocks the dimerization of the GyrB N-termini (N-gate closure), which is the mechanical clamp step required for strand passage.
Distinction from Aminocoumarins
While both Cyclothialidine and Novobiocin target GyrB, their binding modes are distinct but overlapping.
-
Resistance: Cyclothialidine remains active against many Novobiocin-resistant GyrB mutants.
-
Binding Site: Cross-displacement studies show that while they share the ATP-binding cleft, Cyclothialidine interacts with a specific microenvironment within the pocket that differs from the coumarin binding sub-site.[7]
Mechanistic Pathway Diagram
The following diagram illustrates the divergence in inhibition mechanisms between Cyclothialidine, Quinolones, and natural ATP cycling.
Caption: Mechanistic divergence of Gyrase inhibitors. Cyclothialidine (Red) intercepts the cycle at the ATP binding stage, preventing N-gate closure.[1] Quinolones (Yellow) act later, trapping the DNA cleavage complex.[1]
Comparative Pharmacology
The following table contrasts Cyclothialidine with standard gyrase inhibitors.
| Feature | Cyclothialidine | Novobiocin (Coumarin) | Ciprofloxacin (Quinolone) |
| Primary Target | GyrB (ATPase Domain) | GyrB (ATPase Domain) | GyrA / DNA Interface |
| Mechanism | Competitive vs ATP | Competitive vs ATP | Ternary Complex Stabilizer |
| ~6 nM | ~20–40 nM | No effect on ATPase* | |
| Binding Site | ATP Pocket (Unique sub-site) | ATP Pocket | DNA Cleavage Gate |
| Effect on DNA | Prevents Supercoiling | Prevents Supercoiling | Induces DSBs |
| Cross-Resistance | No (vs Quinolones) | Partial/Low | No (vs ATPase inhibitors) |
*Quinolones do not inhibit ATPase activity directly; they poison the strand passage step.
Experimental Protocols (Validation)
To validate the mechanism of Cyclothialidine in a research setting, two primary assays are required: the ATPase Inhibition Assay (to prove the target) and the DNA Supercoiling Assay (to prove the functional consequence).
Protocol A: Coupled-Enzyme ATPase Assay
This assay measures the rate of ATP hydrolysis by regenerating ATP via pyruvate kinase (PK) and lactate dehydrogenase (LDH), linking hydrolysis to NADH oxidation (absorbance decrease at 340 nm).[1]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT.[1]
-
Substrates: 1-2 mM ATP, Phosphoenolpyruvate (PEP), NADH.[1]
-
Enzymes: E. coli Gyrase (A₂B₂), PK/LDH mix.[1]
-
Inhibitor: Cyclothialidine (dissolved in DMSO).[1]
Workflow:
-
Equilibration: Mix Assay Buffer, Gyrase, PEP, NADH, and PK/LDH in a 96-well plate.
-
Inhibitor Addition: Add Cyclothialidine at varying concentrations (0.1 nM – 100 nM).[1] Include DMSO-only control.
-
Initiation: Start reaction by adding ATP.
-
Measurement: Monitor
continuously for 20 minutes at 25°C. -
Analysis: Calculate slope (
). Plot % Inhibition vs. log[Cyclothialidine] to determine .[1]
Protocol B: DNA Supercoiling Gel Electrophoresis
This assay confirms that ATPase inhibition translates to a lack of supercoiling activity.
Workflow:
-
Substrate: Relaxed pBR322 plasmid DNA (0.5 µg).
-
Reaction: Incubate DNA, Gyrase, and ATP (1 mM) with Cyclothialidine (0 – 10 µg/mL) for 30 min at 37°C.
-
Termination: Add stop buffer (EDTA, SDS, Proteinase K).
-
Visualization: Run samples on a 1% agarose gel (without Ethidium Bromide during the run) to separate topoisomers.
-
Result: Cyclothialidine will prevent the conversion of relaxed bands (slow migration) to supercoiled bands (fast migration).[1]
Experimental Workflow Diagram
The following Graphviz diagram outlines the logical flow for validating Cyclothialidine's mechanism from compound isolation to kinetic characterization.
Caption: Validation workflow. Crucially, the Cleavage Assay acts as a negative control; unlike quinolones, Cyclothialidine should NOT generate linear DNA (cleavage complexes).[1]
Therapeutic Potential & Limitations
Despite its nanomolar potency against the enzyme, Cyclothialidine historically faced challenges in drug development:
-
Permeability: The parent compound has poor penetration through the Gram-negative outer membrane, limiting its whole-cell antibacterial activity (
values are often much higher than would predict).[1] -
Development: This led to the synthesis of seco-cyclothialidines and other polymer-linked derivatives to improve bioavailability and transport.
References
-
Nakada, N., et al. (1993).[1] "Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor."[2][4][5][7][8][9][10][11][12] Antimicrobial Agents and Chemotherapy, 37(12), 2656–2661.[1] Link[1]
-
Goetschi, E., et al. (1993).[1] "Cyclothialidine, a novel DNA gyrase inhibitor.[2][4][5][8][9][10][11][12] II. Isolation, characterization and structure elucidation." The Journal of Antibiotics, 46(8), 1204-1211.[1] Link
-
Watanabe, J., et al. (1994).[1] "Characterization of the binding site for cyclothialidine on the B subunit of DNA gyrase." The Journal of Biological Chemistry, 269, 12240-12247. Link
-
Ali, J. A., et al. (1993).[1] "The 43-kilodalton N-terminal fragment of the DNA gyrase B protein hydrolyzes ATP and binds coumarin drugs." Biochemistry, 32(10), 2717–2724.[1] Link[1]
-
Maxwell, A. (1997).[1] "DNA gyrase as a drug target."[4][8] Trends in Microbiology, 5(3), 102-109.[1] Link
Sources
- 1. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Characterization of the binding site for cyclothialidine on the B subunit of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclothialidine C: Unraveling the Competitive Inhibition of the DNA Gyrase B ATPase Domain
<An In-depth Technical Guide
Introduction: The Critical Role of DNA Gyrase in Bacterial Survival
In the landscape of antibacterial drug discovery, few targets have proven as consistently valuable as DNA gyrase. This essential bacterial enzyme, a type II topoisomerase, is responsible for the critical process of introducing negative supercoils into DNA.[1] This activity is paramount for relieving torsional stress during DNA replication and transcription, making DNA gyrase indispensable for bacterial viability.[1] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[2] The GyrA subunit manages the DNA breakage and reunion activities, while the GyrB subunit houses the ATPase domain, which powers the entire supercoiling reaction through the hydrolysis of ATP.[3][4] The clinical success of fluoroquinolone antibiotics, which target the GyrA subunit, underscores the therapeutic potential of gyrase inhibitors. However, the emergence of resistance necessitates the exploration of novel inhibitors targeting different sites on the enzyme. Cyclothialidine C, a natural product isolated from Streptomyces filipinensis, represents a distinct class of gyrase inhibitors that precisely target the ATPase activity of the GyrB subunit.[5][6][7][8]
The Engine of Supercoiling: The GyrB ATPase Domain
The GyrB subunit's N-terminal domain is the engine of the gyrase complex, responsible for binding and hydrolyzing ATP to provide the energy for DNA supercoiling.[9] The binding of ATP induces significant conformational changes that are crucial for the catalytic cycle. Key residues within the ATP-binding pocket, such as Glu42 in E. coli GyrB, play a direct role in the hydrolysis mechanism, acting as a general base.[10] The inhibition of this ATPase activity effectively stalls the entire supercoiling process, leading to bacterial cell death. This makes the GyrB ATPase domain a highly attractive target for the development of new antibacterial agents.[3]
Core Mechanism: Competitive Inhibition by Cyclothialidine C
Cyclothialidine C exerts its potent inhibitory effect by directly competing with ATP for binding to the GyrB subunit.[1][2][11] This competitive mechanism is supported by several key experimental findings:
-
Antagonism by ATP: The inhibitory effect of Cyclothialidine C on DNA supercoiling can be overcome by increasing the concentration of ATP.[1][2][11] For instance, increasing the ATP concentration from 0.5 to 5 mM was shown to reduce the inhibitory activity of cyclothialidine by 11-fold.[2][11]
-
Direct Binding Competition: Radiolabeled Cyclothialidine C binding to DNA gyrase is directly inhibited by the presence of ATP and its non-hydrolyzable analogs.[1][2][11]
-
Shared Binding Site: Displacement experiments have demonstrated that Cyclothialidine C, coumarin antibiotics (like novobiocin), and ATP share a common or significantly overlapping binding site on the GyrB subunit.[9]
-
Kinetic Analysis: Kinetic studies have definitively shown that Cyclothialidine C competitively inhibits the ATPase activity of DNA gyrase, with a reported Ki value of 6 nM for the E. coli enzyme.[2][11]
Structural studies with a close analog of Cyclothialidine C, GR122222X, have provided a molecular snapshot of this interaction.[8] The inhibitor occupies the ATP-binding pocket, forming specific interactions with residues that are essential for nucleotide binding and hydrolysis.[8] This physical occlusion prevents ATP from accessing its binding site, thereby halting the catalytic cycle.[1]
Caption: Competitive inhibition of GyrB by Cyclothialidine C.
Quantitative Analysis of Inhibition
The potency of Cyclothialidine C and its analogs is quantified through various biochemical and biophysical assays. These values are critical for structure-activity relationship (SAR) studies and for guiding the development of more effective derivatives.
| Parameter | Value | Enzyme Source | Method | Reference |
| Ki (ATPase Inhibition) | 6 nM | E. coli DNA Gyrase | Kinetic Assay | [2][11] |
| IC50 (Supercoiling) | ~10 ng/mL | E. coli DNA Gyrase | Agarose Gel Assay | [2] |
Experimental Protocols for Mechanistic Studies
To rigorously investigate the inhibition of GyrB ATPase activity by Cyclothialidine C, a multi-faceted experimental approach is required. The following protocols provide a framework for characterizing the inhibitor's mechanism of action, binding affinity, and kinetics.
Protocol 1: DNA Gyrase Supercoiling Assay
This foundational assay directly measures the overall enzymatic activity of DNA gyrase and its inhibition.
-
Principle: DNA gyrase converts relaxed circular plasmid DNA into its negatively supercoiled form in an ATP-dependent manner. These different DNA topoisomers can be separated and visualized by agarose gel electrophoresis.
-
Methodology:
-
Prepare reaction mixtures containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP), relaxed pBR322 plasmid DNA, and varying concentrations of Cyclothialidine C (or DMSO as a vehicle control).[1]
-
Initiate the reaction by adding purified DNA gyrase enzyme.[1]
-
Incubate the reactions at 37°C for 30-60 minutes.[1]
-
Terminate the reactions by adding a stop buffer containing SDS and EDTA.
-
Analyze the reaction products by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control.
-
Protocol 2: Coupled-Enzyme ATPase Assay
This continuous spectrophotometric assay allows for the real-time measurement of ATP hydrolysis and is ideal for kinetic studies.
-
Principle: The hydrolysis of ATP by gyrase produces ADP. In a coupled reaction, pyruvate kinase (PK) uses phosphoenolpyruvate (PEP) to convert ADP back to ATP, producing pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.[1][12]
-
Methodology:
-
In a 96-well microplate, prepare a reaction mixture containing assay buffer, linear pBR322 DNA (to stimulate activity), PK, LDH, PEP, and NADH.[1]
-
Add varying concentrations of Cyclothialidine C or a vehicle control to the wells.[1]
-
Initiate the reaction by adding a mixture of DNA gyrase and ATP.[1]
-
Immediately monitor the decrease in absorbance at 340 nm at regular intervals using a microplate reader.[1]
-
Calculate the initial reaction rates and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[1]
-
Caption: Workflow for the coupled-enzyme ATPase assay.
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13][14]
-
Principle: A solution of the ligand (Cyclothialidine C) is titrated into a cell containing the protein (GyrB). The heat change upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[13]
-
Methodology:
-
Thoroughly dialyze the purified GyrB protein and dissolve Cyclothialidine C in the exact same buffer to minimize heats of dilution.
-
Load the GyrB solution into the sample cell of the ITC instrument and the Cyclothialidine C solution into the injection syringe.[15]
-
Perform a series of small, sequential injections of Cyclothialidine C into the GyrB solution while monitoring the heat changes.[15]
-
Integrate the heat-flow peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Protocol 4: Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, real-time, and label-free technique for studying the kinetics of molecular interactions.[16][17][18][19][20]
-
Principle: The GyrB protein is immobilized on a sensor chip. A solution containing Cyclothialidine C (the analyte) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.[20]
-
Methodology:
-
Immobilize purified GyrB onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
Flow a series of different concentrations of Cyclothialidine C in running buffer over the chip surface to measure the association phase.
-
Replace the analyte solution with running buffer to measure the dissociation phase.
-
Regenerate the sensor surface with a mild acidic or basic solution to remove the bound analyte for the next cycle.
-
Analyze the resulting sensorgrams (plots of SPR signal vs. time) by fitting them to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Conclusion and Future Perspectives
Cyclothialidine C serves as a paradigm for the competitive inhibition of the GyrB ATPase activity. Its mechanism of action is well-supported by a confluence of biochemical, kinetic, and structural data. While the parent compound has limitations in cellular activity, its unique scaffold and potent enzymatic inhibition make it an excellent starting point for the development of new antibacterial agents.[6][7] The detailed experimental protocols outlined in this guide provide a robust framework for researchers to further probe the molecular interactions of Cyclothialidine C and to discover and characterize novel inhibitors targeting the essential ATPase activity of DNA gyrase. Future efforts in this area will likely focus on synthesizing analogs with improved cell permeability and pharmacokinetic properties, potentially leading to a new class of clinically effective antibiotics.
References
-
Nakada, N., Gmunder, H., Hirata, T., & Arisawa, M. (1994). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 38(9), 1966-1973. Available from: [Link]
-
Nakada, N., Gmunder, H., Hirata, T., & Arisawa, M. (1994). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. PubMed. Available from: [Link]
-
ResearchGate. Binding mode of cyclothialidine at the DNA gyrase B protein. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. cyclothialidine. Available from: [Link]
-
Nakada, N., Shimada, H., Hirata, T., & Arisawa, M. (1995). Characterization of the binding site for cyclothialidine on the B subunit of DNA gyrase. Antimicrobial Agents and Chemotherapy, 39(8), 1859-1861. Available from: [Link]
-
Oram, M., & Fisher, L. M. (1997). GyrB mutations in Staphylococcus aureus strains resistant to cyclothialidine, coumermycin, and novobiocin. Antimicrobial Agents and Chemotherapy, 41(1), 141-144. Available from: [Link]
-
Goetschi, E., Hebeisen, P., Märki, H. P., & Gmunder, H. (1993). Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors. Pharmacochemistry Library, 20, 203-206. Available from: [Link]
-
Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology, 92(3), 479-497. Available from: [Link]
-
Rufer, A. C., Thoma, R., Hennig, M., & Stihle, M. (2013). Isothermal titration calorimetry with micelles: Thermodynamics of inhibitor binding to carnitine palmitoyltransferase 2 membrane protein. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(7), 1748-1757. Available from: [Link]
-
Jackson, A. P., & Maxwell, A. (1993). Identifying the catalytic residue of the ATPase reaction of DNA gyrase. Proceedings of the National Academy of Sciences, 90(23), 11232-11236. Available from: [Link]
-
Kuroki, K., & Maenaka, K. (2011). Analysis of receptor-ligand interactions by surface plasmon resonance. Methods in Molecular Biology, 748, 83-106. Available from: [Link]
-
Inspiralis. Escherichia coli Gyrase ATPase Linked Assay. Available from: [Link]
-
Daniele, S., Lecca, D., Trincavelli, M. L., & Martini, C. (2020). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Pharmacology, 11, 579. Available from: [Link]
-
Spallarossa, A., & Birtalan, S. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. protocols.io. Available from: [Link]
-
Laponogov, I., Veselkov, D. A., Soeller, C., & Pan, X. S. (2024). Signal Propagation in the ATPase Domain of Mycobacterium tuberculosis DNA Gyrase from Dynamical-Nonequilibrium Molecular Dynamics Simulations. Biochemistry. Available from: [Link]
-
Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Available from: [Link]
-
Malvern Panalytical. (2025). Measuring binding kinetics with isothermal titration calorimetry. YouTube. Available from: [Link]
-
Chen, C. Y., Chang, Y. C., & Chen, C. C. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. International Journal of Molecular Sciences, 23(12), 6709. Available from: [Link]
-
Kumar, A., Singh, V., & Bisht, D. (2023). Characterization of DNA Gyrase Activity and Elucidation of the Impact of Amino Acid Substitution in GyrA on Fluoroquinolone Resistance in Mycobacterium avium. Microbiology Spectrum, 11(2), e03874-22. Available from: [Link]
-
O'Connell, N. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. CiteAb. Available from: [Link]
-
O'Connell, N. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. ResearchGate. Available from: [Link]
-
Burns, J. C., & Corless, C. L. (2010). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in Molecular Biology, 648, 215-231. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the binding site for cyclothialidine on the B subunit of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identifying the catalytic residue of the ATPase reaction of DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inspiralis.com [inspiralis.com]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. youtube.com [youtube.com]
- 15. Isothermal titration calorimetry with micelles: Thermodynamics of inhibitor binding to carnitine palmitoyltransferase 2 membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of receptor-ligand interactions by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. citeab.com [citeab.com]
- 19. researchgate.net [researchgate.net]
- 20. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
Cyclothialidine C: A Technical Guide to a Novel Class of Natural Product DNA Gyrase Inhibitors
Abstract
Cyclothialidine C, a natural product isolated from Streptomyces filipinensis, represents a unique class of antibacterial agents targeting bacterial DNA gyrase.[1][2] This technical guide provides an in-depth analysis of cyclothialidine C, from its discovery and structural elucidation to its mechanism of action and the evolution of synthetic analogs with enhanced antibacterial profiles. We will explore the causality behind its potent enzymatic inhibition but limited whole-cell activity, and detail the structure-activity relationships that have guided the development of more promising antibacterial candidates. This document is intended for researchers, scientists, and drug development professionals in the field of antibacterial discovery, offering both foundational knowledge and practical experimental insights.
Introduction: The Emergence of a New Antibacterial Scaffold
The relentless rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. Natural products have historically been a rich source of such compounds. Cyclothialidine C, isolated from the fermentation broth of Streptomyces filipinensis NR0484, emerged as a promising lead in this endeavor.[1][3]
Structurally, cyclothialidine C is a unique macrocyclic peptide lactone.[1][4] Its core is a 12-membered lactone ring that is intricately integrated into a pentapeptide chain.[1][2] This novel chemical architecture distinguishes it from other known classes of DNA gyrase inhibitors. The structure was elucidated through a combination of amino acid analysis and various 2D-NMR experiments.[3]
Initial studies revealed cyclothialidine C to be a highly potent inhibitor of bacterial DNA gyrase in biochemical assays.[1] However, this potent enzymatic activity did not translate to broad-spectrum antibacterial activity against whole bacterial cells, a disparity primarily attributed to poor penetration of the bacterial cell membrane.[1][5] This intriguing profile has positioned cyclothialidine C as a valuable scaffold for medicinal chemistry efforts aimed at improving antibacterial efficacy while retaining its potent and specific mechanism of action.
Mechanism of Action: Targeting the Engine of DNA Supercoiling
Cyclothialidine C exerts its antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[6] DNA gyrase is responsible for introducing negative supercoils into DNA, a process that requires the hydrolysis of ATP.[6]
Specifically, cyclothialidine C targets the B subunit of DNA gyrase (GyrB), competitively inhibiting its ATPase activity.[6][7] This is in contrast to the quinolone class of antibiotics, which target the A subunit (GyrA) and stabilize the DNA-gyrase cleavage complex. The binding of cyclothialidine C to the GyrB subunit blocks the binding of ATP, thereby preventing the conformational changes necessary for the enzyme's supercoiling function.[6] Investigations have shown that cyclothialidine C competitively inhibits the ATPase activity of E. coli DNA gyrase with a Ki of 6 nM.[6][8]
The interaction of cyclothialidine C with the GyrB subunit is distinct from that of other GyrB inhibitors like novobiocin, as it has been shown to be active against novobiocin-resistant DNA gyrase.[6] This suggests a different binding mode and the potential for cyclothialidine-based compounds to circumvent existing resistance mechanisms to other GyrB-targeting antibiotics.
Antibacterial Spectrum and In Vitro Activity
While a potent inhibitor of isolated DNA gyrase, cyclothialidine C itself exhibits a narrow spectrum of whole-cell antibacterial activity.[1] Its activity is primarily limited to Eubacterium spp., suggesting that in most other bacteria, the compound is unable to effectively penetrate the cell envelope to reach its intracellular target.[1][5]
Recognizing this limitation, significant research has focused on the synthesis of cyclothialidine analogs with improved permeability and, consequently, broader and more potent antibacterial activity. These efforts have led to the development of congeners, including seco-cyclothialidines, which demonstrate significant activity against a range of Gram-positive bacteria.[9]
| Compound/Analog | Organism | MIC (µg/mL) | Reference |
| Cyclothialidine C | E. coli DNA Gyrase (IC50) | 0.03 | [1] |
| Eubacterium spp. | Active (MIC not specified) | [1] | |
| Other bacteria | Poor activity | [1] | |
| seco-Cyclothialidine (BAY 50-7952) | Staphylococcus aureus | High activity (specific MIC not provided in abstract) | [9] |
| Gram-positive bacteria | High and selective activity | [9] | |
| Cyclothialidine Analogs (general) | Gram-positive bacteria | Moderate, broad-spectrum activity | [10] |
Structure-Activity Relationships (SAR): Optimizing the Scaffold
The journey from the potent but poorly permeable cyclothialidine C to analogs with promising antibacterial activity has been guided by extensive structure-activity relationship (SAR) studies.[7][10] These studies have identified key structural features essential for both DNA gyrase inhibition and improved cellular uptake.
Key SAR Insights:
-
The Bicyclic Core: The 14-hydroxylated, bicyclic core of cyclothialidine is considered a crucial prerequisite for DNA gyrase inhibitory activity.[7]
-
Phenolic Hydroxyl Group: A phenolic hydroxyl group on the bicyclic lactone is a common feature among active analogs, suggesting its importance in target binding.[10]
-
Lactone Ring Size: While the natural product has a 12-membered ring, studies have shown that activity can be maintained in analogs with 11- to 16-membered lactone rings.[7]
-
Seco-Analogs: Interestingly, even acyclic "seco-analogues" have been shown to retain some enzyme inhibitory properties, indicating that the macrocyclic structure is not an absolute requirement for activity, though it likely contributes to conformational rigidity and potency.[7]
-
Side Chain Modifications: Modifications to the pentapeptide side chain and the incorporation of moieties like a dioxazine group in seco-cyclothialidines have been shown to be important for enhancing penetration of bacterial membranes.[9]
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay is fundamental for assessing the inhibitory activity of compounds against the catalytic function of DNA gyrase.
Principle: DNA gyrase converts relaxed circular plasmid DNA into its negatively supercoiled form in an ATP-dependent manner. These different topological forms can be separated by agarose gel electrophoresis. An inhibitor will prevent the formation of the supercoiled form.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
35 mM Tris-HCl (pH 7.5)
-
24 mM KCl
-
4 mM MgCl2
-
2 mM DTT
-
1.8 mM spermidine
-
1 mM ATP
-
6.5% (w/v) glycerol
-
0.1 mg/mL albumin
-
Relaxed pBR322 plasmid DNA (0.5 µg)
-
-
Inhibitor Addition: Add the test compound (e.g., cyclothialidine C) at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Initiate the reaction by adding a defined unit of DNA gyrase.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. The amount of supercoiled DNA will be inversely proportional to the inhibitor's concentration.
DNA Gyrase ATPase Assay
This assay specifically measures the inhibition of the ATPase activity of the GyrB subunit.
Principle: The hydrolysis of ATP by DNA gyrase can be coupled to the oxidation of NADH through the activities of pyruvate kinase and lactate dehydrogenase. The decrease in NADH is monitored spectrophotometrically by the change in absorbance at 340 nm.[11]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing:
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA)
-
Phosphoenolpyruvate
-
NADH
-
Pyruvate kinase
-
Lactate dehydrogenase
-
-
Inhibitor and Enzyme Addition: Add the test compound and a defined amount of DNA gyrase to the wells.
-
Initiation: Start the reaction by adding ATP.
-
Spectrophotometric Reading: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).[11]
-
Data Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. The inhibitory effect of the compound is determined by comparing the rates in the presence and absence of the inhibitor.
Total Synthesis of the Cyclothialidine Core
The total synthesis of cyclothialidine and its analogs has been a significant undertaking, confirming its structure and enabling the exploration of its SAR.[10] A flexible synthetic route has been developed that allows for systematic modifications.[7] While a detailed step-by-step protocol is beyond the scope of this guide, the general strategy often involves the convergent synthesis of key fragments followed by a macrocyclization step.
Conclusion and Future Perspectives
Cyclothialidine C represents a fascinating and potent class of natural product DNA gyrase inhibitors. While the parent compound's clinical utility is hampered by poor cellular permeability, it has proven to be an invaluable chemical scaffold. The extensive research into its mechanism of action and structure-activity relationships has paved the way for the rational design of novel analogs with improved antibacterial profiles, particularly against Gram-positive pathogens.
The journey of cyclothialidine C from a microbial broth to a lead structure for synthetic optimization underscores the enduring importance of natural products in the quest for new antibiotics. Future research will likely focus on further refining the pharmacokinetic and pharmacodynamic properties of cyclothialidine analogs to develop candidates with in vivo efficacy against a broader spectrum of bacterial pathogens, including challenging drug-resistant strains. The unique mechanism of action and the potential to overcome existing resistance patterns make the cyclothialidine class a compelling area for continued investigation in antibacterial drug discovery.
References
-
Nakada, N., Gmuender, H., Hirata, T., & Arisawa, M. (1993). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(12), 2656–2661. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. cyclothialidine. [Link]
-
ResearchGate. Chemical structures of diverse catalytic inhibitors: Cyclothialidine (4). [Link]
-
Tuenter, E., et al. (2017). Isolation and structure elucidation of cyclopeptide alkaloids from Ziziphus nummularia and Ziziphus spina-christi by HPLC-DAD-MS and HPLC-PDA-(HRMS)-SPE-NMR. Phytochemistry, 138, 56-65. [Link]
-
ResearchGate. Chemical structures of drugs belonging to cyclothialidine class. [Link]
-
Nakada, N., et al. (1994). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 38(9), 1966-1971. [Link]
-
Alves, M. A., et al. (2019). Investigations into the Structure/Antibacterial Activity Relationships of Cyclam and Cyclen Derivatives. Molecules, 24(22), 4133. [Link]
-
PubChem. Cyclothialidine. [Link]
-
Nakada, N., et al. (1993). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(12), 2656-2661. [Link]
-
Goetschi, E., et al. (1997). Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors. Pharmacochimica Acta Helvetiae, 72(2), 107-113. [Link]
-
Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
-
Nakada, N., et al. (1994). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 38(9), 1966–1971. [Link]
-
Maxwell, A., & Lawson, D. M. (2003). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research, 31(23), e150. [Link]
-
Lattmann, E., et al. (2003). seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties. Journal of Medicinal Chemistry, 46(16), 3547-3557. [Link]
-
Angehrn, P., et al. (2004). New Antibacterial Agents Derived from the DNA Gyrase Inhibitor Cyclothialidine. Journal of Medicinal Chemistry, 47(6), 1487-1503. [Link]
-
Inspiralis. Escherichia coli Gyrase ATPase Linked Assay. [Link]
-
Nakada, N., et al. (1993). Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation. The Journal of Antibiotics, 46(11), 1754-1761. [Link]
-
Movassaghi, M., & Kim, J. (2011). Enantioselective Total Synthesis of (+)-Gliocladine C: Convergent Construction of Cyclotryptamine-Fused Polyoxopiperazines. Angewandte Chemie International Edition, 50(20), 4739-4742. [Link]
-
Mizuuchi, K., O'Dea, M. H., & Gellert, M. (1978). DNA gyrase: subunit structure and ATPase activity of the purified enzyme. Proceedings of the National Academy of Sciences, 75(12), 5960-5963. [Link]
-
Biri, B., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 24(3), 2697. [Link]
-
Ashley, R. E., & Osheroff, N. (2020). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology, 2070, 13-21. [Link]
-
Movassaghi, M. (2014). Total Synthesis of Oligomeric Cyclotryptamine Alkaloids. [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
Movassaghi, M. (2014). Total Synthesis of Oligomeric Cyclotryptamine Alkaloids. [Link]
-
ProFoldin. DNA Gyrase DNA Supercoiling Assay Kits. [Link]
-
Overman, L. E., & Wolfe, J. P. (2005). Total Synthesis of (±)-Perophoramidine. Angewandte Chemie International Edition, 44(21), 3244-3247. [Link]
-
ResearchGate. Antimicrobial activity (MIC values in mg/mL) of compounds. [Link]
-
ResearchGate. Investigations into the Structure/Antibacterial Activity Relationships of Cyclam and Cyclen Derivatives. [Link]
-
Patsnap Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inspiralis.com [inspiralis.com]
Technical Whitepaper: Spectroscopic Elucidation of Cyclothialidine Scaffolds
[1]
Executive Summary & Structural Challenge
Cyclothialidine (Ro 09-1437) and its congeners are bacterial secondary metabolites produced by Streptomyces filipinensis.[1] They represent a distinct class of DNA gyrase inhibitors characterized by a chemically complex 12-membered lactone ring fused with a pentapeptide-like chain containing a thiazoline heterocycle.[1]
The Elucidation Challenge:
-
Conformational Flexibility: The macrocyclic lactone introduces conformational isomers, often requiring variable-temperature NMR or specific solvents (DMSO-d₆ vs. CD₃OD) to resolve signal broadening.[1]
-
Heteroatom Density: The presence of multiple carbonyls, amides, and a resorcylate moiety creates overlapping regions in 1D Carbon spectra.[1]
-
Stereochemistry: The scaffold contains multiple chiral centers (hydroxyproline, serine derivatives) that require NOESY/ROESY and Marfey’s analysis for absolute configuration.[1]
Isolation & Preliminary Characterization Protocol
Before spectroscopic analysis, the compound must be isolated with high purity to prevent signal ambiguity from fermentation byproducts.[1]
Workflow: Extraction from Streptomyces filipinensis
This protocol ensures the retention of the labile lactone bond while removing polar media components.[1]
-
Fermentation: Cultivate S. filipinensis (NR 0484) in production medium (glucose/yeast extract) for 96 hours.
-
Adsorption (Capture): Filter broth and pass filtrate through a Diaion HP-21 resin column.[1] The cyclothialidines bind to the hydrophobic matrix.[1]
-
Elution: Wash with water, then elute with a gradient of Acetone/Water (0%
60%). Collect active fractions (monitor via E. coli gyrase inhibition assay). -
Purification (Orthogonal):
-
Purity Check: HPLC-DAD (254 nm). Target purity >98% for NMR.
Spectroscopic Data & Assignment Logic
The following data represents the Reference Scaffold (Cyclothialidine A) . Elucidation of "Cyclothialidine C" (or related congeners) relies on identifying deviations from this baseline—typically methylation shifts or amino acid substitutions.[1]
High-Resolution Mass Spectrometry (HRMS)
-
Ionization Mode: ESI (+) or FAB (+).
-
Target Formula:
-
Calculated Mass:
Da -
Diagnostic Fragment: Loss of the resorcylate moiety often yields a distinct daughter ion, confirming the fragile ester linkage.[1]
UV-Vis Spectroscopy
-
Solvent: Methanol[1]
- : 260 nm, 300 nm (sh).[1]
-
Structural Insight: Characteristic of the 2,4-dihydroxy-3-methylbenzoate (resorcylic acid) chromophore. A bathochromic shift upon adding NaOH confirms the phenolic hydroxyls.[1]
NMR Spectroscopic Data (Reference Table)
Solvent: DMSO-d₆ (Crucial for observing Amide NH protons).[1] Frequency: 500/600 MHz recommended due to overlap in the 4.0–5.0 ppm region.[1]
| Position / Fragment | δH (ppm), Mult, J (Hz) | δC (ppm) | HMBC Correlations (H |
| Resorcylate Unit | |||
| Ar-CH3 | 1.95 (s) | 12.5 | Ar-C2, Ar-C3, Ar-C4 |
| Ar-H (C5) | 6.35 (s) | 108.2 | Ar-C1, Ar-C3, Ar-C4 |
| Phenolic OH | 10.2 (br s) | — | Ar-C2, Ar-C4 |
| Thiazoline Ring | |||
| Cys-αH | 4.85 (m) | 78.5 | Cys-CO, Thiazoline-C2 |
| Cys-βH | 3.50 (dd) | 35.2 | Thiazoline-C2, Cys-αC |
| Peptide Chain | |||
| Ala-NH | 8.10 (d) | — | Ala-CO, Ala-αC |
| Ala-CH3 | 1.25 (d) | 17.5 | Ala-αC, Ala-CO |
| Ser-NH | 7.85 (d) | — | Ser-CO |
| Pro-δH | 3.60 (m) | 47.8 | Pro-αC, Pro-γC |
| Lactone Linkage | |||
| Ester Oxygen | — | — | Key Connectivity Point |
Note for "Cyclothialidine C": If elucidating the "C" analog, look for shifts in the Ala-CH3 or Ar-CH3 regions.[1] A shift of the Ar-CH3 from 1.95 to ~3.8 ppm would indicate an O-methylation (methoxy group) rather than a C-methyl group.[1]
Structural Elucidation Logic (Connectivity)
The structure is solved by assembling four distinct blocks: the Aromatic Head, the Thiazoline Linker, the Cyclic Peptide Core, and the Tail.[1]
Step-by-Step Elucidation Workflow
-
The Aromatic Anchor: Start with the singlet methyl at
1.95 and the aromatic proton at 6.[1]35. HMBC connects these to the quaternary carbons, establishing the resorcylate ring.[1] -
The Thiazoline Junction: The cysteine
-protons ( 3.[1]50) show HMBC correlations to a quaternary carbon at ~168-170 (C=N), confirming the thiazoline ring rather than a standard cysteine amide.[1] -
The Macrocycle Closure: The critical evidence for the 12-membered ring is the HMBC correlation (or lack of ester carbonyl correlation to external groups) and the chemical shift of the serine
-protons, which are deshielded ( ~4.2-4.[1]5) due to acylation by the resorcylate carboxyl group.[1] -
Stereochemistry:
Visualizing the Connectivity (HMBC)
The following diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Coherence) correlations that stitch the fragments together.
Caption: Key HMBC correlations establishing the Resorcylate-Thiazoline-Peptide connectivity. Arrows indicate proton-to-carbon correlations.[1]
References
-
Goetschi, E. et al. (1993).[1] Cyclothialidine, a novel DNA gyrase inhibitor.[1][2][3] II. Isolation, characterization and structure elucidation. The Journal of Antibiotics.[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 164470, Cyclothialidine.
-
Watanabe, J. et al. (1994).[1] Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors. The Journal of Antibiotics.[1]
-
BenchChem. (2025).[1][4] Structure elucidation protocols for quinoline and peptide alkaloids. [1]
Sources
- 1. Cyclothialidine | C26H35N5O12S | CID 164470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Cyclothialidine C in Streptomyces
This in-depth technical guide provides a comprehensive overview of the putative biosynthetic pathway of Cyclothialidine C, a potent DNA gyrase inhibitor produced by Streptomyces filipinensis. While the definitive biosynthetic gene cluster for Cyclothialidine C has not been explicitly characterized in the scientific literature, this guide, intended for researchers, scientists, and drug development professionals, outlines a well-reasoned, putative pathway based on the molecule's hybrid polyketide-peptide structure and established principles of natural product biosynthesis in Streptomyces. Furthermore, this guide details the experimental methodologies required to elucidate and verify this proposed pathway, offering a roadmap for future research in this area.
Introduction to Cyclothialidine C: A Hybrid Natural Product with Potent Bioactivity
Cyclothialidine C belongs to a class of natural products that are potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2] Isolated from Streptomyces filipinensis, its unique structure features a 12-membered macrolide lactone ring fused to a pentapeptide chain, classifying it as a hybrid polyketide-non-ribosomal peptide.[1][2] This complex architecture strongly suggests its biosynthesis is orchestrated by a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) enzymatic assembly line. Understanding the biosynthesis of Cyclothialidine C is paramount for efforts in bioengineering and the generation of novel analogs with improved therapeutic properties.
The Putative Biosynthetic Pathway of Cyclothialidine C
The biosynthesis of natural products in Streptomyces is typically orchestrated by a set of genes clustered together on the chromosome, known as a biosynthetic gene cluster (BGC).[3][4] These clusters encode all the necessary enzymes for the step-by-step assembly of the molecule from simple precursors.[3][4] Based on the structure of Cyclothialidine C, a putative hybrid PKS-NRPS pathway can be proposed.
The PKS-NRPS Assembly Line
Hybrid PKS-NRPS systems are modular megaenzymes that combine the catalytic domains of both polyketide and non-ribosomal peptide synthesis to generate structurally diverse molecules.[5][6] Each module is responsible for the incorporation and modification of a specific building block.[5][6]
Proposed Precursor Units for Cyclothialidine C
The following table outlines the likely precursor units for the biosynthesis of Cyclothialidine C, based on a retrosynthetic analysis of its structure.
| Component | Precursor Molecule | Biosynthetic Origin |
| Polyketide Moiety | ||
| C1-C2 | Propionyl-CoA | Amino acid metabolism (e.g., from valine or isoleucine) |
| C3-C4 | Malonyl-CoA | Carboxylation of Acetyl-CoA |
| C5-C6 | Methylmalonyl-CoA | Isomerization of Succinyl-CoA |
| C7-C8 | Malonyl-CoA | Carboxylation of Acetyl-CoA |
| C9-C10 | Malonyl-CoA | Carboxylation of Acetyl-CoA |
| C11-C12 | Malonyl-CoA | Carboxylation of Acetyl-CoA |
| Peptide Moiety | ||
| Amino Acid 1 | L-Threonine | Amino acid pool |
| Amino Acid 2 | L-Alanine | Amino acid pool |
| Amino Acid 3 | L-Cysteine | Amino acid pool (modified to a thiazole) |
| Amino Acid 4 | L-Valine | Amino acid pool |
| Amino Acid 5 | L-Proline | Amino acid pool |
Visualizing the Proposed Biosynthetic Pathway
The following diagram illustrates the proposed modular organization of the PKS-NRPS enzyme complex responsible for the assembly of the Cyclothialidine C backbone.
Caption: Proposed PKS-NRPS assembly line for Cyclothialidine C biosynthesis.
Experimental Workflows for Pathway Elucidation
To validate the proposed biosynthetic pathway of Cyclothialidine C, a series of well-established molecular genetics and analytical chemistry techniques must be employed. The following sections provide detailed protocols for these key experiments.
Workflow for Identification and Inactivation of the Putative Biosynthetic Gene Cluster
The first step in elucidating the biosynthetic pathway is to identify the corresponding gene cluster in the genome of Streptomyces filipinensis. This is followed by targeted gene inactivation to confirm the cluster's role in Cyclothialidine C production.
Caption: Workflow for identifying and inactivating the Cyclothialidine C BGC.
Detailed Protocol: CRISPR/Cas9-Mediated Gene Inactivation in Streptomyces filipinensis
This protocol outlines the steps for creating a targeted gene deletion of a putative PKS or NRPS gene within the Cyclothialidine C biosynthetic gene cluster.[1][2][7]
Materials:
-
Streptomyces filipinensis wild-type strain
-
E. coli S17-1 (for conjugation)
-
pCRISPomyces-2 vector (or similar CRISPR/Cas9 plasmid for Streptomyces)
-
Oligonucleotides for sgRNA and homology arms
-
Appropriate antibiotics for selection (e.g., apramycin, nalidixic acid)
-
Standard molecular biology reagents and equipment
Procedure:
-
Design of sgRNA and Homology Arms:
-
Identify a unique 20-bp target sequence within the gene of interest (e.g., a PKS ketosynthase domain) that is followed by a Protospacer Adjacent Motif (PAM) sequence (NGG).
-
Design forward and reverse oligonucleotides encoding this sgRNA sequence.
-
Design ~1 kb homology arms flanking the target gene for homologous recombination-mediated repair.
-
-
Construction of the Gene Knockout Plasmid:
-
Clone the designed sgRNA cassette into the pCRISPomyces-2 vector according to the manufacturer's protocol.
-
Amplify the upstream and downstream homology arms from S. filipinensis genomic DNA.
-
Assemble the homology arms into the sgRNA-containing vector using Gibson Assembly or a similar cloning method.
-
-
Transformation into E. coli S17-1:
-
Transform the final knockout plasmid into chemically competent E. coli S17-1 cells.
-
Select for transformants on LB agar plates containing the appropriate antibiotic.
-
-
Intergeneric Conjugation:
-
Grow E. coli S17-1 donor cells and S. filipinensis recipient spores.
-
Mix the donor and recipient cells and plate them on a suitable medium (e.g., SFM agar) for conjugation.
-
Incubate to allow for plasmid transfer.
-
-
Selection of Exconjugants:
-
Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin) to select for Streptomyces exconjugants that have received the plasmid.
-
Incubate until colonies appear.
-
-
Verification of Gene Deletion:
-
Isolate genomic DNA from putative mutant colonies.
-
Perform PCR using primers flanking the targeted gene to confirm the deletion.
-
Sequence the PCR product to verify the precise deletion.
-
Heterologous Expression of the Putative Biosynthetic Gene Cluster
To definitively prove that a BGC is responsible for the production of Cyclothialidine C, it can be expressed in a heterologous host that does not naturally produce the compound.[8][9][10]
Procedure Overview:
-
Cloning of the BGC: The entire putative Cyclothialidine C BGC is cloned from the genomic DNA of S. filipinensis into a suitable expression vector (e.g., a BAC or PAC vector).
-
Transformation into a Heterologous Host: The BGC-containing vector is introduced into a well-characterized and genetically tractable Streptomyces host, such as Streptomyces coelicolor or Streptomyces albus.[5][8]
-
Fermentation and Metabolite Analysis: The heterologous host is fermented under conditions that promote secondary metabolism. The culture broth is then extracted and analyzed by HPLC-MS to detect the production of Cyclothialidine C.
Precursor Feeding Experiments
To confirm the proposed building blocks of Cyclothialidine C, isotopically labeled precursors can be fed to the S. filipinensis culture. The incorporation of these labeled precursors into the final molecule is then monitored by mass spectrometry.[11]
Example Experiment:
To confirm the incorporation of L-proline, a culture of S. filipinensis would be supplemented with ¹³C-labeled L-proline. After a suitable incubation period, the Cyclothialidine C would be purified and analyzed by high-resolution mass spectrometry. An increase in the mass of Cyclothialidine C corresponding to the incorporation of the ¹³C-labeled proline would confirm its role as a precursor.
Conclusion and Future Outlook
The elucidation of the Cyclothialidine C biosynthetic pathway in Streptomyces filipinensis holds significant promise for the future of antibiotic development. While the definitive gene cluster remains to be characterized, the proposed pathway and experimental workflows outlined in this guide provide a solid foundation for researchers to undertake this challenge. By combining genome mining, targeted genetic manipulation, and detailed metabolic analysis, the intricate enzymatic machinery responsible for the assembly of this potent DNA gyrase inhibitor can be fully unraveled. This knowledge will not only deepen our understanding of natural product biosynthesis but also pave the way for the combinatorial biosynthesis of novel Cyclothialidine analogs with enhanced antibacterial activity and improved pharmacological properties.
References
-
Nakada, N., et al. (1993). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(12), 2656–2661. [Link]
-
Nakada, N., et al. (1994). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 38(9), 1966–1973. [Link]
-
Medema, M. H., et al. (2015). Insights into Secondary Metabolism from a Global Analysis of Prokaryotic Biosynthetic Gene Clusters. Highlights of the ISMB/ECCB 2015 Conference. [Link]
-
Barka, E. A., et al. (2016). Taxonomy, Physiology, and Natural Products of Actinobacteria. Microbiology and Molecular Biology Reviews, 80(1), 1–43. [Link]
-
Katz, L., & Baltz, R. H. (2016). Natural product discovery: past, present, and future. Journal of Industrial Microbiology & Biotechnology, 43(2-3), 155–176. [Link]
-
Cobb, R. E., et al. (2014). Directed evolution of a platform for expanding the synthetic repertoire of modular polyketide synthases. ACS Synthetic Biology, 3(8), 556–565. [Link]
-
Hutchings, M. I., et al. (2019). CRISPR-Cas9 for genome editing in Streptomyces. Methods in Enzymology, 616, 281–305. [Link]
-
Myronovskyi, M., & Luzhetskyy, A. (2016). Heterologous expression of natural product biosynthetic gene clusters in Streptomyces. Natural Product Reports, 33(8), 931–948. [Link]
-
Kieser, T., et al. (2000). Practical Streptomyces Genetics. John Innes Foundation. [Link]
-
Blin, K., et al. (2019). antiSMASH 5.0: updates to the secondary metabolite genome mining pipeline. Nucleic Acids Research, 47(W1), W81–W87. [Link]
-
Du, L., & Lou, C. (2010). PKS and NRPS gene clusters: the newly explored treasure chests for novel drug leads. Recent Patents on Biotechnology, 4(3), 203–214. [Link]
-
Fischbach, M. A., & Walsh, C. T. (2006). Assembly-line enzymology for polyketide and nonribosomal peptide antibiotics: logic, machinery, and mechanisms. Chemical Reviews, 106(8), 3468–3496. [Link]
-
Gomez-Escribano, J. P., & Bibb, M. J. (2014). Heterologous expression of natural product biosynthetic gene clusters in Streptomyces coelicolor: from genome mining to manipulation of biosynthetic pathways. Journal of Industrial Microbiology & Biotechnology, 41(2), 251–262. [Link]
-
Hopwood, D. A. (2007). Streptomyces in Nature and Medicine: The Antibiotic Makers. Oxford University Press. [Link]
-
Tong, Y., et al. (2019). CRISPR/Cas9-based genome editing in Streptomyces and other filamentous actinobacteria. FEMS Microbiology Letters, 366(13), fnz159. [Link]
-
Weber, T., et al. (2015). The antiSMASH database, a comprehensive database of microbial secondary metabolite biosynthetic gene clusters. Nucleic Acids Research, 43(D1), D948–D953. [Link]
-
ActinoBase. (2023). CRISPR/Cas9-mediated genome editing. [Link]
-
Choi, S. S., & Kim, E. S. (2017). Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species. Frontiers in Microbiology, 8, 1493. [Link]
-
National Center for Biotechnology Information. (n.d.). Streptomyces filipinensis genome. [Link]
-
Shen, B. (2003). Polyketide biosynthesis beyond the type I, II and III polyketide synthase paradigms. Current Opinion in Chemical Biology, 7(2), 285–295. [Link]
-
Donadio, S., et al. (2007). The modular architecture of polyketide synthases. Natural Product Reports, 24(5), 1073–1109. [Link]
-
Finking, R., & Marahiel, M. A. (2004). Biosynthesis of nonribosomal peptides. Annual Review of Microbiology, 58, 453–488. [Link]
-
Komatsu, M., et al. (2010). Heterologous expression of the biosynthetic gene cluster for the polyketide antibiotic Tautomycetin in Streptomyces lividans. Journal of Antibiotics, 63(3), 113–119. [Link]
-
Ozaki, T., et al. (2020). Identification of the common biosynthetic gene cluster for both antimicrobial streptoaminals and antifungal 5-alkyl-1,2,3,4-tetrahydroquinolines. Chemical Science, 11(30), 7938–7945. [Link]
Sources
- 1. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 2. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 3. Draft Genome Sequences of Two Streptomyces Isolates Obtained from Volcanic Soils in the Philippines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete Genome Sequence of the Marine-Derived Bacterium Streptomyces sp. Strain GMY02 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptomyces as a versatile host platform for heterologous production of microbial natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00036J [pubs.rsc.org]
- 6. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 7. academic.oup.com [academic.oup.com]
- 8. Heterologous Expression of Type II PKS Gene Cluster Leads to Diversified Angucyclines in Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification of the common biosynthetic gene cluster for both antimicrobial streptoaminals and antifungal 5-alkyl-1,2,3,4-tetrahydroquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Deep Dive: The Pentapeptide Architecture of Cyclothialidine C
The following technical guide details the structural and functional architecture of the pentapeptide chain within Cyclothialidine C (synonymous with Cyclothialidine / Ro 09-1437).
Executive Summary
Cyclothialidine C (Ro 09-1437) is a potent, naturally occurring DNA gyrase inhibitor isolated from Streptomyces filipinensis.[1] Unlike the aminocoumarins (e.g., novobiocin) or quinolones, Cyclothialidine represents a distinct structural class: the cyclic depsipeptide-polyketide hybrids .
Its defining feature is a unique 12-membered lactone ring integrated into a specific pentapeptide chain .[1][2][3][4][5] This guide deconstructs the pentapeptide sequence, elucidates the stereochemical configuration of the core residues, and maps the atomic interactions that drive its competitive inhibition of the GyrB ATPase domain.
Target Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Specialists.
Structural Anatomy: The Pentapeptide Chain
The structural integrity of Cyclothialidine C relies on a linear peptide backbone that undergoes extensive post-translational modification and cyclization. The core sequence is identified as:
L-Ser — cis-3-OH-L-Pro — L-Ser — Modified L-Cys — L-Ala
Residue-by-Residue Breakdown
The following table details the specific modifications and structural roles of each residue in the pentapeptide chain.
| Position | Amino Acid Residue | Modification / State | Structural Function |
| 1 (N-term) | L-Serine | Free amine (protonated at physiological pH) | Solubility & Recognition: Provides a polar "tail" that extends into the solvent, improving solubility and interacting with GyrB surface residues. |
| 2 | cis-3-Hydroxy-L-Proline | cis-4-hydroxyl hydroxylation | Conformational Lock: The restricted rotation of the proline ring, combined with the hydroxyl group, induces a specific turn (β-turn mimic) essential for fitting into the ATPase active site. |
| 3 | L-Serine | O-acylated (Lactone linkage) | Cyclization Point: The hydroxyl group of this serine forms the ester bond (lactone) with the resorcinol moiety, closing the 12-membered ring. |
| 4 | L-Cysteine | S-alkylated (Thioether linkage) | Core Scaffold: The sulfur atom forms a thioether bond with the benzylic carbon of the resorcinol unit. This residue is the "anchor" of the bicyclic system. |
| 5 (C-term) | L-Alanine | Free carboxylic acid | Binding Affinity: The terminal carboxylate forms critical salt bridges/hydrogen bonds with basic residues (e.g., Arg) in the GyrB ATP-binding pocket. |
The Resorcinol Bridge (The Non-Peptide Unit)
While not an amino acid, the 2,4-dihydroxy-6-methylbenzoic acid derivative (resorcinol moiety) is the critical "staple" that cyclizes the peptide.
-
Connection A: Thioether bond to Cys4 .
-
Connection B: Ester bond to Ser3 . This creates the characteristic 10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca core system.
Visualization of Connectivity
The following diagram illustrates the logical connectivity of the pentapeptide chain and the formation of the cyclic core.
Caption: Logical connectivity of the Cyclothialidine pentapeptide chain, highlighting the hybrid peptide-polyketide cyclization.
Mechanism of Action: The Structural Basis of Inhibition
Cyclothialidine C acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[1][6]
Binding Mode
Unlike quinolones that bind the DNA-Gyrase cleavage complex, Cyclothialidine binds to the N-terminal ATPase domain of GyrB.
-
ATP Mimicry: The resorcinol ring overlaps with the adenine binding pocket of ATP.
-
Phosphate Pocket Occupation: The pentapeptide chain (specifically the Ser1-Hyp2 region) occupies the region where the ATP triphosphate tail usually resides.
-
Induced Fit: The rigid 12-membered ring locks the enzyme in a conformation that prevents the capture of the second ATP molecule required for strand passage.
Key Interactions (GyrB Active Site)
-
Asp73 (E. coli numbering): Forms a hydrogen bond with the phenolic hydroxyl of the resorcinol ring.
-
Arg76: Forms a salt bridge with the C-terminal Alanine carboxylate.
-
Val43 / Ile 78: Hydrophobic interactions with the methyl group of the resorcinol and the proline ring.
Experimental Protocols
Protocol: Isolation of Cyclothialidine C
Note: This protocol assumes a fermentation source from Streptomyces filipinensis.[1][7]
-
Fermentation: Cultivate S. filipinensis NR0484 in production medium (glucose, soybean meal, yeast extract) for 96 hours at 28°C.
-
Extraction: Filter the broth. Adsorb the filtrate onto a porous polymer resin (e.g., Diaion HP-21).
-
Elution: Wash with water, then elute with 60% aqueous acetone.
-
Purification (Step 1): Concentrate the eluate and apply to a DEAE-Toyopearl column (anion exchange). Elute with a linear gradient of NaCl (0 to 0.5 M).
-
Purification (Step 2 - Polishing): Use HPLC with an ODS column. Mobile phase: Acetonitrile/0.1% Trifluoroacetic acid (gradient 10-40%).
-
Validation: Confirm structure via ESI-MS (Expected [M+H]+: ~642.2 Da) and 1H-NMR (look for characteristic resorcinol aromatic protons and the pentapeptide amide signals).
Protocol: GyrB ATPase Inhibition Assay
Objective: Determine the IC50 of Cyclothialidine C against E. coli GyrB.[1]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 5 mM DTT.
-
Substrate: 1 mM ATP.
-
Enzyme: Recombinant E. coli GyrB subunit (43 kDa domain).
-
Detection: PK/LDH coupled enzyme system (Pyruvate Kinase / Lactate Dehydrogenase).[8]
-
-
Setup:
-
Mix Assay Buffer, PEP (2 mM), NADH (0.2 mM), PK/LDH mix, and GyrB enzyme in a 96-well plate.
-
Add Cyclothialidine C (serial dilutions from 0.001 to 10 µg/mL).
-
-
Initiation: Start reaction by adding ATP.
-
Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) over 20 minutes at 25°C.
-
Analysis: Plot initial velocity vs. inhibitor concentration. Fit to a sigmoidal dose-response curve to calculate IC50.
Biosynthetic Pathway Logic
The biosynthesis of Cyclothialidine C is a prime example of NRPS-PKS Hybrid assembly.[1]
Caption: Simplified biosynthetic flow from primary metabolites to the cyclic hybrid structure.
References
-
Goetschi, E., et al. (1993).[6] "Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors."[1][3][4][7][9][10] Antimicrobial Agents and Chemotherapy, 37(12), 2656–2661. Link[4]
-
Nakada, N., et al. (1994).[6] "Cyclothialidine, a novel DNA gyrase inhibitor.[1][3][4][7][9][10] II. Isolation, characterization and structure elucidation." The Journal of Antibiotics, 47(12), 1529–1535. Link
-
Lewis, R. J., et al. (1996).[6] "The nature of inhibition of DNA gyrase by the coumarins and the cyclothialidines revealed by X-ray crystallography." The EMBO Journal, 15(6), 1412–1420. Link
-
BenchChem Technical Support. (2025). "Cyclothialidine C | DNA Gyrase Inhibitor Data Sheet." BenchChem Product Database. Link
-
PubChem Compound Summary. "Cyclothialidine (CID 164470)." National Center for Biotechnology Information. Link
Sources
- 1. Cyclothialidine C|DNA Gyrase Inhibitor|For Research [benchchem.com]
- 2. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. journals.asm.org [journals.asm.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Methodological & Application
Application Note: In Vitro Characterization of Cyclothialidine C
This Application Note and Protocol guide is designed for the rigorous in vitro assessment of Cyclothialidine C , a member of the cyclothialidine family of natural products.
Cyclothialidines are distinct from fluoroquinolones; they target the ATPase activity of the DNA Gyrase B subunit (GyrB) rather than the DNA cleavage/ligation active site (GyrA). Consequently, standard quinolone protocols must be adapted to specifically interrogate the ATPase-driven energy transduction mechanism.
Introduction & Mechanism of Action
Cyclothialidine C acts as a potent, competitive inhibitor of the ATP-binding pocket on the B-subunit of bacterial DNA gyrase.[1] By blocking ATP hydrolysis, it prevents the energy-dependent strand passage required for introducing negative supercoils into bacterial DNA.
-
Target: Bacterial DNA Gyrase B Subunit (GyrB).[2]
-
Mode of Inhibition: Competitive with ATP (
typically in the low nanomolar range for the parent compound).[3] -
Spectrum: Primarily Gram-positive (S. aureus, E. faecalis).[1][4] Gram-negative activity is often limited by outer membrane permeability, though specific congeners (like C) may exhibit altered lipophilicity profiles.
Mechanistic Pathway Diagram
The following diagram illustrates the specific intervention point of Cyclothialidine C within the Gyrase catalytic cycle.
Figure 1: Mechanism of Action. Cyclothialidine C competitively binds the ATPase domain, preventing the ATP-driven conformational changes necessary for DNA supercoiling.
Material Preparation & Handling[2][5][6]
Critical Solubility Note: Cyclothialidine congeners are lipophilic cyclic peptides/lactones.
-
Stock Solution: Dissolve Cyclothialidine C in 100% DMSO to a concentration of 10 mM. Avoid aqueous buffers for stock preparation to prevent precipitation.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute into assay media immediately prior to use. Ensure final DMSO concentration in assays remains <2% (ideally <1%) to avoid solvent interference with enzyme kinetics.
Protocol A: Coupled ATPase Inhibition Assay
Purpose: To quantify the direct inhibition of GyrB ATPase activity (
This assay couples the hydrolysis of ATP (producing ADP) to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH). The decrease in NADH absorbance at 340 nm is directly proportional to Gyrase ATPase activity.
Reagents
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT, 10% Glycerol.
-
Substrate Mix: 2 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH.
-
Enzymes:
-
E. coli Gyrase (A2B2 holoenzyme) or GyrB subunit (40 nM final).
-
PK/LDH Mix (Sigma-Aldrich or equivalent, 5 U/mL).
-
-
DNA Substrate: Linear pBR322 DNA (10 µg/mL). Note: DNA stimulates Gyrase ATPase activity significantly.
-
ATP: 500 µM (Keep concentration near
to detect competitive inhibitors).
Procedure
-
Plate Setup: Use a 96-well UV-transparent microplate.
-
Inhibitor Addition: Add 2 µL of Cyclothialidine C serial dilutions (in 10% DMSO) to wells. Include "No Inhibitor" (DMSO only) and "No Enzyme" controls.
-
Master Mix: Prepare a mix containing Assay Buffer, Substrate Mix, DNA, and PK/LDH. Add 88 µL to each well.
-
Enzyme Addition: Add 5 µL of Gyrase enzyme to initiate the pre-incubation (5 mins at 25°C).
-
Start Reaction: Add 5 µL of ATP (10 mM stock) to initiate the reaction.
-
Measurement: Monitor Absorbance at 340 nm (
) every 30 seconds for 30 minutes at 25°C using a kinetic plate reader.
Data Analysis
-
Calculate the slope (
) for the linear portion of the curve. -
Normalize activity:
. -
Plot % Activity vs. log[Cyclothialidine C] to determine
.
Protocol B: DNA Supercoiling Assay (Gel-Based)
Purpose: To verify that ATPase inhibition translates to a functional loss of DNA supercoiling activity.
Reagents
-
Reaction Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA.[5]
-
Substrate: Relaxed pBR322 plasmid DNA (0.5 µg per reaction).
-
Enzyme: E. coli DNA Gyrase (1-2 Units).
Procedure
-
Prepare Mix: In 1.5 mL tubes, combine Reaction Buffer, Relaxed DNA, and Cyclothialidine C (varying concentrations).
-
Incubate: 37°C for 30 minutes.
-
Terminate: Add 5 µL Stop Buffer (5% SDS, 0.25% Bromophenol Blue, 25% Glycerol).
-
Electrophoresis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 50V for 3-4 hours.
-
Staining: Stain gel with Ethidium Bromide (1 µg/mL) for 30 mins, destain in water, and image under UV.
Interpretation
-
Active Gyrase: Converts relaxed DNA (slow migrating) to supercoiled DNA (fast migrating).
-
Inhibition: Presence of relaxed DNA bands at high Cyclothialidine C concentrations.
-
Differentiation: Unlike Quinolones, Cyclothialidine C will not induce linear DNA cleavage bands (cleavable complex), as it arrests the cycle before DNA cleavage is stabilized.
Protocol C: Minimum Inhibitory Concentration (MIC)
Purpose: To assess whole-cell antibacterial potency.
Experimental Workflow Diagram
Figure 2: Standard Broth Microdilution Workflow (CLSI Guidelines).
Procedure (CLSI M07 Standard)
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Prepare a suspension of S. aureus (ATCC 29213) or E. faecalis (ATCC 29212) to 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve ~5 x 10⁵ CFU/mL.
-
Plate Preparation:
-
Add 50 µL of CAMHB to columns 2-12 of a 96-well plate.
-
Add 100 µL of Cyclothialidine C (4x highest test concentration) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard excess from column 10.
-
Column 11: Growth Control (no drug).
-
Column 12: Sterility Control (media only).
-
-
Inoculation: Add 50 µL of bacterial suspension to wells 1-11.
-
Incubation: 37°C for 18-24 hours (aerobic).
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).
Expert Insight: Cyclothialidine variants often show a "trailing" endpoint or higher MICs in Gram-negatives due to efflux. If testing Gram-negatives (E. coli), consider using an efflux-deficient strain (
Summary of Expected Results
| Assay | Parameter | Expected Outcome for Cyclothialidine C |
| ATPase Assay | < 100 nM (Potent inhibition).[6] Activity decreases as [ATP] increases (Competitive).[3] | |
| Supercoiling | Gel Banding | Prevents conversion of Relaxed |
| MIC (Gram+) | Potency | 0.1 - 4 µg/mL (Highly active against S. aureus). |
| MIC (Gram-) | Potency | > 64 µg/mL (Poor permeation in WT strains). |
References
-
Nakada, N., et al. (1993). "Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor."[1][3][4][8][9] Antimicrobial Agents and Chemotherapy, 37(12), 2656–2661. Link
-
Watanabe, J., et al. (1994). "Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors."[1][3][4][9][10] Journal of Antibiotics, 47(1), 32-36. Link
-
Boehm, M., et al. (2000). "New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine."[1][4][9][10][11] Journal of Medicinal Chemistry, 43(14), 2664-2674. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2018). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link
-
Maxwell, A. (1993). "The interaction between coumarin drugs and DNA gyrase."[3][8][12] Molecular Microbiology, 9(4), 681-686. (Provides foundational ATPase assay protocols relevant to GyrB inhibitors). Link
Sources
- 1. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. topogen.com [topogen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. A new DNA gyrase inhibitor subclass of the cyclothialidine family based on a bicyclic dilactam-lactone scaffold. Synthesis and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying the Impact of Cyclothialidine C on Eukaryotic DNA Replication Using Cell-Based Assays
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing Cyclothialidine C to investigate DNA replication in eukaryotic cell-based assays. Cyclothialidine C is a natural product known as a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase.[1][2][3] It functions by competitively inhibiting the ATPase activity associated with the GyrB subunit, which is essential for DNA supercoiling and, consequently, DNA replication.[4][5][6] While its primary target is prokaryotic, the ATPase-inhibitory mechanism presents a compelling rationale for exploring its effects on homologous ATP-dependent processes crucial for eukaryotic DNA replication, such as the functions mediated by Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone critical for the stability and function of numerous proteins involved in DNA repair and replication.[7][8][9] This application note details two robust methodologies: the primary, high-throughput compatible 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay for quantifying nascent DNA synthesis, and a secondary, high-resolution DNA fiber assay for detailed analysis of replication fork dynamics.
Scientific Rationale: The "Why" Behind the Assay
1.1 Established Mechanism in Prokaryotes
Cyclothialidine C's established mechanism of action is the potent and specific inhibition of the ATPase activity of bacterial DNA gyrase.[4][10] This enzyme is critical for relieving torsional stress during DNA replication. By inhibiting its ATPase function, Cyclothialidine C effectively halts the replication process, leading to bacterial cell death.[11][12]
1.2 A Plausible Eukaryotic Target: The HSP90 Chaperone and DNA Replication
While eukaryotes lack a direct homolog of DNA gyrase, the integrity of the DNA replication machinery is critically dependent on other ATP-dependent enzymes. A key player is the molecular chaperone HSP90. Many essential components of the DNA damage response (DDR) and replication machinery, including checkpoint kinases (CHK1), BRCA1/2, and DNA polymerases, are client proteins of HSP90.[8] Inhibition of HSP90 can lead to the destabilization and degradation of these clients, resulting in cell cycle arrest, accumulation of DNA damage, and a shutdown of DNA replication.[7][13]
Given that Cyclothialidine C is an ATPase inhibitor, it is hypothesized to interfere with ATP-dependent eukaryotic proteins like HSP90, thereby indirectly inhibiting DNA replication. This application note provides the tools to test this hypothesis directly by measuring DNA synthesis in cells treated with the compound.
Caption: Workflow for the EdU cell proliferation assay.
Detailed Protocol: EdU Assay via Flow Cytometry
This protocol is optimized for a 96-well plate format but can be adapted for other vessel types.
Materials and Reagents:
-
Cells: A rapidly proliferating mammalian cell line (e.g., HeLa, A549, U2OS).
-
Cyclothialidine C: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
EdU Cell Proliferation Kit: (e.g., from Thermo Fisher Scientific, Sigma-Aldrich, or Baseclick). These kits typically contain EdU, a fluorescent azide, and reaction buffers.
-
Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: Saponin- or Triton™ X-100-based buffer.
-
Flow Cytometer
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment (typically 30-50% confluency).
-
Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of Cyclothialidine C in fresh culture medium. It is critical to perform a dose-response experiment to determine the IC₅₀. A suggested starting range is 0.1 µM to 100 µM.
-
Include a "vehicle only" control (e.g., 0.1% DMSO) and a "no treatment" control.
-
Replace the old medium with the medium containing Cyclothialidine C or controls.
-
Incubate for a duration relevant to your experimental question (e.g., 24 hours, or one full cell cycle).
-
-
EdU Labeling:
-
Add EdU to each well to a final concentration of 10 µM. * Incubate for 1-2 hours under standard culture conditions. This incubation time may require optimization depending on the cell line's doubling time.
-
-
Cell Harvest and Fixation:
-
Trypsinize and collect cells into 1.5 mL microcentrifuge tubes or a V-bottom 96-well plate.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash cells once with 1% BSA in PBS.
-
Resuspend the cell pellet in 100 µL of 4% PFA and incubate for 15 minutes at room temperature, protected from light. [14]
-
-
Permeabilization:
-
Centrifuge the fixed cells and discard the supernatant.
-
Wash once with PBS.
-
Resuspend in 100 µL of a saponin-based permeabilization and wash reagent and incubate for 15 minutes. [15]
-
-
Click-iT® Detection Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use. * Centrifuge the permeabilized cells and discard the supernatant.
-
Resuspend the cell pellet in 50-100 µL of the reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
DNA Staining and Analysis:
-
Wash the cells once with permeabilization buffer or 3% BSA in PBS. * (Optional) Resuspend in a DNA staining solution (e.g., DAPI or FxCycle™ Violet Stain) to analyze cell cycle distribution alongside proliferation.
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Acquire data on a flow cytometer, ensuring collection of at least 10,000 events per sample.
-
Data Analysis and Expected Results
Analysis involves gating on the cell population based on forward and side scatter, followed by plotting the fluorescence intensity of the EdU-linked fluorophore. A decrease in the percentage of EdU-positive cells or a reduction in the mean fluorescence intensity of the S-phase population indicates inhibition of DNA replication.
| Parameter | Vehicle Control | Cyclothialidine C (Low Dose) | Cyclothialidine C (High Dose) | Interpretation |
| % EdU Positive Cells | ~40% | ~25% | ~5% | Indicates a dose-dependent decrease in the proportion of cells actively synthesizing DNA. |
| Cell Cycle Phase | G1: 50%, S: 40%, G2/M: 10% | G1: 65%, S: 25%, G2/M: 10% | G1: 80%, S: 5%, G2/M: 15% | Shows a block in S-phase entry or progression, leading to G1 and/or G2/M accumulation. |
| IC₅₀ Value | N/A | N/A | Calculated from Dose-Response | The concentration of Cyclothialidine C that inhibits DNA synthesis by 50%. |
Advanced Application: DNA Fiber Assay for Mechanistic Insights
For a more detailed understanding of how Cyclothialidine C affects DNA replication, the DNA fiber assay is an invaluable tool. This single-molecule technique allows for the direct visualization of individual replication forks. [16]By sequentially pulse-labeling cells with two different thymidine analogs (e.g., CldU and IdU), one can measure key parameters of replication dynamics. [17][18]
Caption: High-level workflow for the DNA fiber assay.
Interpretable Outcomes:
-
Replication Fork Speed: Measured by the length of the labeled tracks. A reduction in the length of the second label (IdU) in treated cells would indicate that Cyclothialidine C slows replication fork progression.
-
Origin Firing: An increase in the number of origins firing could be a compensatory mechanism for slowed forks.
-
Fork Stalling: An increase in single-label tracks (only CldU) suggests that forks are stalling or collapsing after treatment.
This assay can distinguish between an inhibitor that blocks the initiation of replication versus one that slows the progression of existing replication forks, providing deep mechanistic insight into the action of Cyclothialidine C.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low EdU Signal | Insufficient EdU incubation time; Cell line has a slow proliferation rate; Inefficient "click" reaction. | Increase EdU incubation time; Ensure cells are in log phase; Use freshly prepared reaction cocktail. |
| High Background | Incomplete removal of unbound fluorescent azide; Insufficient washing; Cell clumping. | Increase the number and rigor of wash steps after the click reaction; Ensure a single-cell suspension before analysis. |
| High Variability | Inconsistent cell numbers; Inaccurate pipetting of the compound; Edge effects in the plate. | Use a cell counter for accurate seeding; Use calibrated pipettes; Avoid using the outer wells of the plate. |
| No Effect of Compound | Compound is inactive at the tested concentrations; Poor cell permeability; Compound degraded. | Test a wider and higher concentration range; Verify compound purity and stability; Check literature for known permeability issues. [10] |
Conclusion
The protocols described in this application note provide a robust framework for investigating the effects of Cyclothialidine C on eukaryotic DNA replication. The EdU incorporation assay serves as an excellent primary screen to quantify inhibitory effects, while the DNA fiber assay offers a powerful secondary tool for elucidating the underlying mechanism of action. By leveraging these methods, researchers can effectively probe the hypothesis that this known prokaryotic gyrase inhibitor can modulate fundamental ATP-dependent processes governing DNA replication in eukaryotic systems, potentially uncovering new therapeutic avenues.
References
-
Nakada, N., et al. (1993). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(12), 2656–2661. [Link]
-
Iwai, Y., et al. (1993). Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation. The Journal of Antibiotics, 46(8), 1219-1226. [Link]
-
Chen, C. H., et al. (2021). DNA-PKcs inhibition impairs HDAC6-mediated HSP90 chaperone function on Aurora A and enhances HDACs inhibitor-induced cell killing by increasing mitotic aberrant spindle assembly. Taylor & Francis Online. [Link]
-
Gmuender, H., et al. (1994). New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine. The Journal of Antibiotics, 47(5), 543-553. [Link]
-
Nakada, N., et al. (1993). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(12), 2656–2661. [Link]
-
baseclick GmbH. (n.d.). EdU proliferation: Applications, assay kits & techniques. baseclick. [Link]
-
Nakada, N., et al. (1993). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy. [Link]
-
Nakada, N., et al. (1993). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. ResearchGate. [Link]
-
Nakada, N., et al. (1993). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. PubMed. [Link]
-
Nakada, N., et al. (1993). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy. [Link]
-
Gmuender, H., et al. (1994). Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors. PubMed. [Link]
-
Peng, C., et al. (2020). HSP90 inhibition downregulates DNA replication and repair genes via E2F1 repression. Journal of Biological Chemistry. [Link]
-
Chatterjee, B., et al. (2022). DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells. STAR Protocols. [Link]
-
Rizwani, W., & Chellappan, S. P. (2015). In Vitro Replication Assay with Mammalian Cell Extracts. Springer Nature Experiments. [Link]
-
Rice, C. A., et al. (2020). EdU Incorporation To Assess Cell Proliferation and Drug Susceptibility in Naegleria fowleri. Antimicrobial Agents and Chemotherapy. [Link]
-
Roy, U., et al. (2023). Demonstration of the DNA Fiber Assay for Investigating DNA Damage and Repair Dynamics Induced by Nanoparticles. JoVE. [Link]
-
Kumar, S., & Huberman, J. A. (1997). Determination of DNA replication kinetics in synchronized human cells using a PCR-based assay. Nucleic Acids Research. [Link]
-
Sottile, F., et al. (2020). Hsp90: A New Player in DNA Repair?. MDPI. [Link]
-
Franqui-Machin, R., et al. (2018). Using HSP90 Inhibitors to Target DNA Repair Proteins in AML. Blood. [Link]
-
Chatterjee, B., et al. (2022). DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells. ResearchGate. [Link]
-
Roy, R., et al. (2018). Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells. Methods in Molecular Biology. [Link]
-
Wikipedia. (n.d.). Polymerase chain reaction. Wikipedia. [Link]
-
Singh, A., et al. (2016). Hsp90 induces increased genomic instability toward DNA-damaging agents by tuning down RAD53 transcription. Molecular Biology of the Cell. [Link]
Sources
- 1. Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSP90 inhibition downregulates DNA replication and repair genes via E2F1 repression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hsp90: A New Player in DNA Repair? [mdpi.com]
- 9. ashpublications.org [ashpublications.org]
- 10. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. molbiolcell.org [molbiolcell.org]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 16. DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Therapeutic Potential and Synthetic Challenge of Cyclothialidine
An In-Depth Guide to the Total Synthesis of Cyclothialidine C and Its Analogs for Drug Discovery Professionals
Cyclothialidine, a natural product isolated from Streptomyces filipinensis, represents a novel and potent class of DNA gyrase inhibitors.[1][2] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it a validated and compelling target for the development of new antibacterial agents.[3][4] Cyclothialidine distinguishes itself by competitively inhibiting the ATPase activity associated with the GyrB subunit of the enzyme.[2][5] This mechanism is distinct from that of quinolones, which target the GyrA subunit.
Structurally, Cyclothialidine is a complex thiazolyl peptide featuring a unique 12-membered bicyclic lactone core.[6] This core structure is the primary pharmacophore responsible for its high inhibitory activity against the DNA gyrase enzyme.[1][2] However, the parent molecule exhibits poor penetration of bacterial cell walls, limiting its broad-spectrum antibacterial efficacy.[6][7] This limitation has spurred significant interest in the total synthesis of Cyclothialidine and the development of structurally related analogs to improve its pharmacological properties, including cell permeability and in vivo activity.[2][8]
This guide provides a detailed overview of the primary synthetic strategies developed to construct the challenging macrocyclic core of Cyclothialidine, offers step-by-step protocols for key transformations, and discusses the synthesis of analogs for structure-activity relationship (SAR) studies.
Biological Activity Context: A Potent Enzyme Inhibitor
Cyclothialidine is one of the most potent inhibitors of the E. coli DNA gyrase supercoiling reaction ever discovered, demonstrating the significant potential of its scaffold.[6]
| Compound | 50% Inhibitory Concentration (IC₅₀) (µg/mL) |
| Cyclothialidine | 0.03 |
| Novobiocin | 0.06 |
| Coumermycin A1 | 0.06 |
| Norfloxacin | 0.66 |
| Ciprofloxacin | 0.88 |
| Nalidixic Acid | 26.00 |
| Data sourced from Nakada et al. (1993).[6] |
Retrosynthetic Analysis: Deconstructing the Core
The primary synthetic challenge lies in the efficient construction of the 12-membered macrolactone fused with the thiazole-containing peptide backbone. Two dominant strategies have emerged, differing primarily in the bond disconnection used for the final macrocyclization step.
-
Strategy A: Intramolecular Mitsunobu Reaction. This approach forms the key ether linkage of the macrolactone in the final cyclization step. The retrosynthetic disconnection is made at the ether bond between the phenolic hydroxyl group and the terminal alcohol of the peptide side chain.
-
Strategy B: Reductive Thiolation-Mediated Macrocyclization. This alternative strategy forms the thioether bond connecting the benzyl group to the cysteine-derived thiazole precursor. This disconnection offers a different set of challenges and opportunities for precursor synthesis.
The following sections will detail the protocols and rationale behind these two core strategies.
Strategy A: Macrocyclization via Intramolecular Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool in organic synthesis for its ability to form carbon-oxygen bonds under mild, neutral conditions, making it ideal for late-stage macrocyclizations on sensitive substrates. The causality for its selection here is to avoid harsh acidic or basic conditions that could epimerize chiral centers or cleave labile amide bonds in the linear precursor.
Workflow for Mitsunobu-Based Cyclization
Caption: Workflow for the Mitsunobu-based macrocyclization to form the Cyclothialidine core.
Protocol 1: Intramolecular Mitsunobu Cyclization
This protocol describes the key macrocyclization step to form the bicyclic ether linkage.
Materials:
-
Linear peptide precursor (hydroxy-acid)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried, multi-neck round-bottom flask under an inert atmosphere (Argon), dissolve the linear peptide precursor in anhydrous THF or Toluene to a final concentration of 0.001 M. High dilution is critical to favor the intramolecular reaction over intermolecular polymerization.
-
Reagent Preparation: In a separate flask, prepare a solution of PPh₃ (1.5 equivalents) and DIAD (1.5 equivalents) in a minimal amount of anhydrous THF.
-
Addition: Cool the precursor solution to 0 °C using an ice bath. Using a syringe pump, add the PPh₃/DIAD solution dropwise to the stirred precursor solution over a period of 4-6 hours. The slow addition helps maintain high dilution conditions.
-
Rationale: The reaction proceeds via an alkoxyphosphonium salt intermediate. Slow addition ensures that each molecule has a higher probability of cyclizing before it can react with another molecule. DIAD is often preferred over DEAD due to its lower volatility and reduced carcinogenicity.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding a few drops of water. Concentrate the mixture under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the cyclized product. The triphenylphosphine oxide byproduct can be challenging to remove but is typically less polar than the desired product.
Strategy B: Reductive Thiolation and Macrocyclization
This strategy builds the core by forming the thioether bond. This approach can be advantageous if the precursor aldehyde is more readily synthesized or if the Mitsunobu reaction yields are low due to steric hindrance or side reactions. The key step involves the reductive coupling of a thiol with an aldehyde.
Workflow for Reductive Thiolation
Caption: General workflow for a reductive thiolation-mediated macrocyclization.
Protocol 2: Reductive Thiolation for Thioether Formation
This protocol details the formation of the key thioether bond, a crucial step in synthesizing the core of certain Cyclothialidine analogs or in a strategy where this bond is formed pre-macrocyclization.
Materials:
-
Thiol-containing peptide fragment
-
Aldehyde-containing aromatic fragment
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic amount)
Procedure:
-
Reaction Setup: Dissolve the aldehyde component (1.0 equivalent) and the thiol component (1.1 equivalents) in MeOH or THF in a round-bottom flask.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents). The acid catalyzes the formation of a transient hemithioacetal intermediate.
-
Reduction: Add NaBH₃CN (1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Rationale: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the protonated hemithioacetal intermediate over the starting aldehyde, minimizing side reactions like the reduction of the aldehyde to an alcohol. STAB is an even milder and safer alternative.
-
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor for the disappearance of the starting materials by TLC or LC-MS.
-
Workup: Carefully quench the reaction by adding water to decompose any remaining reducing agent. If the solvent is THF, dilute with ethyl acetate.
-
Extraction: Perform an aqueous workup by washing the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired thioether.
Synthesis of Analogs: Exploring Structure-Activity Relationships
The poor cell permeability of Cyclothialidine has driven the synthesis of numerous analogs.[2] A flexible synthetic route is crucial for this exploration.[1] Key findings from SAR studies indicate that:
-
Lactone Ring Size: Activity is maintained in analogs with 11- to 16-membered lactone rings, and even linear (seco) analogs show some enzyme inhibition.[2][5] This suggests the bicyclic structure enhances potency but is not an absolute requirement.
-
Minimal Pharmacophore: A simple hydroxylated benzyl sulfide has been identified as a minimal structural requirement for activity.[2]
-
Side-Chain Modification: Altering the peptide side chain and adding moieties like dioxazine can significantly improve bacterial membrane penetration and confer potent in vitro activity against Gram-positive bacteria.[2][8]
The synthesis of these analogs generally follows the core strategies outlined above, with modifications to the linear precursors. For example, to synthesize seco-cyclothialidines, the final macrocyclization step is omitted, and the linear precursor is deprotected to yield the final product.[8]
Conclusion
The total synthesis of Cyclothialidine C has been successfully achieved, confirming its structure and providing a platform for extensive analog development.[1] The primary synthetic hurdles, centered on the construction of the 12-membered bicyclic lactone, have been overcome chiefly through intramolecular Mitsunobu or reductive amination/thiolation strategies. These synthetic endeavors have not only provided access to the natural product but have also enabled the creation of analogs with improved antibacterial activity, particularly against Gram-positive pathogens.[2] The continued exploration of the Cyclothialidine scaffold, guided by flexible and efficient synthetic methods, holds significant promise for the development of a new class of antibacterial agents targeting DNA gyrase.[1][3]
References
-
Nakada, N., et al. (1993). Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors. Journal of Antibiotics, 46(11), 1753-1763. [Link]
-
Nakada, N., et al. (1993). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(12), 2656–2661. [Link]
-
Novotna, J., & Valentova, J. (2013). Chemical properties and biological activities of cyclopentenediones: a review. PubMed. [Link]
-
Al-Majedy, Y. K., et al. (2022). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. Molecules, 27(15), 4889. [Link]
-
Joullie, M. M., et al. (2011). Concise Total Synthesis of (+)-Gliocladins B and C. Organic Letters, 13(20), 5452–5455. [Link]
-
Nakada, N., et al. (1993). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(12), 2656-2661. [Link]
-
Paladino, J., et al. (2002). seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties. Bioorganic & Medicinal Chemistry Letters, 12(22), 3299-3302. [Link]
-
Cativiela, C., & Ordóñez, M. (2018). Synthesis of [c]-Fused Bicyclic Proline Analogues. Synthesis, 50(15), 2893-2916. [Link]
-
Gmuender, H., et al. (1998). New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine. Journal of Medicinal Chemistry, 41(21), 4213-4227. [Link]
-
Bassey, K., & Edet, U. (2018). DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents. Medicinal Chemistry Research, 27, 1923–1940. [Link]
-
Walsh, C. T., & O'Brien, R. V. (2011). Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins. The Journal of Biological Chemistry, 286(38), 32841–32848. [Link]
-
Gmuender, H., et al. (1998). New Antibacterial Agents Derived from the DNA Gyrase Inhibitor Cyclothialidine. Journal of Medicinal Chemistry, 41(21), 4213–4227. [Link]
-
Li, Y., et al. (2022). Aqueous Phase Synthesis of Complex Thiazole-Containing Peptides by Condensation of N-Acyl-α-aminonitriles and Cysteine Derivatives. Organic Letters, 24(31), 5760–5765. [Link]
-
Patsnap Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Overman, L. E., & Humphreys, P. G. (2011). Enantioselective Total Synthesis of (+)-Gliocladine C: Convergent Construction of Cyclotryptamine-Fused Polyoxopiperazines. Angewandte Chemie International Edition, 50(16), 3672-3675. [Link]
-
Eakin, A. E., et al. (2006). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 50(12), 3957–3965. [Link]
-
Angell, Y. L., et al. (2013). Synthesis of Trifunctional Thiazolyl Amino Acids And Their Use for the Solid-Phase Synthesis of Small Molecule Compounds and Cyclic Peptides. ACS Combinatorial Science, 16(1), 1-8. [Link]
-
Vesel, N., et al. (2018). Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation. Molecules, 23(10), 2636. [Link]
-
Bassey, K. E., & Edet, U. O. (2018). DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents. Medicinal Chemistry Research, 27, 1923-1940. [Link]
-
Nie, Y., et al. (2024). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Angewandte Chemie International Edition. [Link]
Sources
- 1. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental determination of Cyclothialidine C IC50 values
Application Note: Kinetic Characterization and IC50 Determination of Cyclothialidine C Targeting DNA Gyrase B
Introduction & Mechanism of Action
Cyclothialidine C is a potent, natural product-derived inhibitor of bacterial DNA gyrase, specifically targeting the GyrB subunit .[1] Unlike fluoroquinolones (e.g., ciprofloxacin) which stabilize the DNA-gyrase cleavage complex, Cyclothialidine C acts as a competitive inhibitor of the ATPase active site on the GyrB subunit.[1]
To accurately determine the IC50 of Cyclothialidine C, a simple supercoiling gel assay is insufficient for high-throughput quantitative analysis. Instead, the Coupled Enzyme ATPase Assay is the gold standard. This continuous kinetic assay links the hydrolysis of ATP by Gyrase B to the oxidation of NADH, allowing for real-time monitoring of enzyme velocity.
Why this method?
-
Causality: Cyclothialidine C competes with ATP.[1][2] Therefore, measuring ATP hydrolysis directly (rather than DNA topology changes) provides the most proximal and accurate readout of inhibition.
-
Robustness: The coupled system regenerates ATP, maintaining a constant substrate concentration and preventing product inhibition by ADP, which ensures linear kinetics (steady-state) for the duration of the read.
Assay Principle: The PK/LDH Coupled System
The assay relies on a cascade of reactions where the ADP produced by DNA Gyrase is immediately converted back to ATP by Pyruvate Kinase (PK), using Phosphoenolpyruvate (PEP) as a phosphate donor. This step produces pyruvate, which is then reduced to lactate by Lactate Dehydrogenase (LDH) with the concomitant oxidation of NADH to NAD+.
The depletion of NADH is monitored by a decrease in absorbance at 340 nm . The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis by DNA Gyrase.
Figure 1: Schematic of the Coupled Enzyme ATPase Assay. Cyclothialidine C inhibits the initial ATP hydrolysis step. The signal readout is the linear decrease in NADH absorbance.
Materials & Reagents
| Reagent | Specification | Role |
| Enzyme | E. coli DNA Gyrase (A2B2 holoenzyme) | Target.[3][4][5] Ensure high specific activity (>5 U/µL). |
| Substrate | Ultra-pure ATP | Energy source.[3] Use at |
| DNA | Linear pBR322 or relaxed plasmid | DNA Gyrase ATPase activity is DNA-dependent.[3] |
| Coupling Enzymes | PK/LDH Mix (Sigma/Roche) | Regenerates ATP; reports activity.[3] |
| Cofactor | NADH | Signal molecule (Absorbance at 340nm).[3] |
| Inhibitor | Cyclothialidine C | Test compound.[1][3][5][6][7][8] Dissolve in 100% DMSO. |
| Control | Novobiocin | Positive control (GyrB inhibitor).[3] |
| Assay Buffer | 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT | Physiological conditions.[3] |
Detailed Experimental Protocol
Step 1: Preparation of Stocks
-
Cyclothialidine C Stock: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.
-
Assay Buffer (2X): Prepare 100 mM Tris-HCl pH 7.5, 200 mM KCl, 10 mM MgCl₂, 4 mM DTT.
-
Substrate/Coupling Mix (5X): Mix 2.5 mM ATP, 5 mM PEP, 1.5 mM NADH, and optimal units of PK/LDH in water.
Step 2: Serial Dilution of Inhibitor
-
Perform a 3-fold serial dilution of Cyclothialidine C in DMSO.
-
Range: Start at 100 µM down to 0.1 nM (10-point dose response).
-
-
Intermediate Dilution: Dilute these DMSO stocks 1:20 into 1X Assay Buffer to reduce DMSO concentration before adding to the enzyme. (Final DMSO in assay should be <1%).[3]
Step 3: Assay Setup (96-well Half-Area Plate)
Total Reaction Volume: 50 µL
-
Add Inhibitor: Dispense 5 µL of the diluted Cyclothialidine C into respective wells.
-
High Control (HC): 5 µL Buffer + DMSO (No Inhibitor).
-
Low Control (LC): 5 µL Buffer + 100 µM Novobiocin (Full Inhibition) or Enzyme-free buffer.[3]
-
-
Add Enzyme Mix: Prepare a mix of Gyrase (10-20 nM final) and DNA (10 µg/mL final) in 1X Assay Buffer. Add 20 µL to all wells.
-
Incubation: Incubate for 10 minutes at 25°C to allow inhibitor binding.
-
-
Start Reaction: Add 25 µL of the Substrate/Coupling Mix (ATP, PEP, NADH, PK/LDH).
Step 4: Kinetic Measurement
-
Immediately place the plate in a microplate reader pre-heated to 25°C or 37°C.
-
Shake: Orbital shake for 5 seconds.
-
Read: Measure Absorbance at 340 nm (OD340) every 30 seconds for 30-45 minutes.
Figure 2: Step-by-step workflow for the IC50 determination assay.
Data Analysis & IC50 Calculation
A. Calculate Initial Velocity ( )
Do not use endpoint values. For every well, plot OD340 vs. Time (min).[3]
-
Select the linear portion of the curve (usually 5–20 mins).
-
Calculate the slope (mOD/min). This slope represents the enzymatic velocity (
).-
Note: The slope will be negative (NADH depletion). Take the absolute value.
-
B. Normalization
Convert velocities to Percent Activity:
- : Average slope of High Control (DMSO only).
- : Average slope of Low Control (No Enzyme or Excess Novobiocin).[3]
C. Curve Fitting
Plot % Activity (Y-axis) vs. Log[Cyclothialidine C] (X-axis) . Fit the data using a non-linear regression model (4-Parameter Logistic Equation):
[3]-
Reported Value: The concentration
where .
Critical Quality Control (Self-Validation)
To ensure the trustworthiness of your data, the assay must pass these criteria:
-
Z-Factor (
): Calculate using the controls. [3]-
A value > 0.5 is required for a valid assay.
-
-
Linearity: The
of the velocity slopes in the High Control must be > 0.98. If the curve flattens early, the ATP is depleted or NADH is exhausted; reduce enzyme concentration. -
Reference Standard: Novobiocin should yield an IC50 in the range of 0.1 – 0.5 µM (depending on ATP concentration). If Novobiocin fails, the Cyclothialidine C data is invalid.
References
-
Watanabe, J., et al. (1994).[3] Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor.[1][2][4][5][8][9][10][11] Antimicrobial Agents and Chemotherapy.[5] Retrieved from [Link]
-
Maxwell, A., et al. (2006).[3] Assays for DNA gyrase and DNA topoisomerase IV. Methods in Molecular Medicine. Retrieved from [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase ATPase Linked Assay Protocol. Retrieved from [Link][3]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compound | AntibioticDB [antibioticdb.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. altogenlabs.com [altogenlabs.com]
- 7. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
How to perform an ATPase inhibition assay with Cyclothialidine C
Application Note: High-Precision ATPase Inhibition Assay for Cyclothialidine C
Executive Summary
This guide details the protocol for evaluating Cyclothialidine C , a potent ATP-competitive inhibitor of the bacterial DNA Gyrase B subunit (GyrB). Unlike fluoroquinolones that target the DNA-cleavage complex, Cyclothialidine derivatives target the ATPase domain, necessitating a specialized kinetic assay.
This protocol utilizes a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled enzyme system .[1][2][3][4] This method is superior to endpoint phosphate assays (e.g., Malachite Green) for this compound class because it allows for real-time monitoring of steady-state kinetics, minimizing artifacts from compound fluorescence or precipitation.
Mechanism of Action
Cyclothialidine C acts as a competitive inhibitor against ATP for the nucleotide-binding pocket of the GyrB subunit. By occupying this site, it prevents the dimerization of GyrB and the subsequent ATP hydrolysis required for DNA supercoiling.
Figure 1: Mechanism of Competitive Inhibition
Caption: Cyclothialidine C competes with ATP for the GyrB binding pocket, preventing ATP hydrolysis.
Assay Principle: The PK/LDH Coupled System
To measure the rate of ATP hydrolysis (which produces ADP), we couple the reaction to the oxidation of NADH.[4][5]
-
Gyrase hydrolyzes ATP
ADP. -
Pyruvate Kinase (PK) converts ADP back to ATP using Phosphoenolpyruvate (PEP) .[3][5]
-
Lactate Dehydrogenase (LDH) converts Pyruvate to Lactate, oxidizing NADH to NAD+ .[3][5]
-
Readout: The decrease in Absorbance at 340 nm is directly proportional to the ATPase activity.[5]
Figure 2: Coupled Assay Reaction Scheme
Caption: The regeneration system maintains constant ATP levels while NADH oxidation reports the rate.[5]
Materials & Reagents
| Component | Concentration (Stock) | Concentration (Final Assay) | Notes |
| Cyclothialidine C | 10 mM in DMSO | 0.1 nM – 10 µM | Store at -20°C. Avoid freeze-thaw. |
| E. coli Gyrase | 5 U/µL (Holoenzyme) | 10–20 nM | Or S. aureus GyrB subunit. |
| ATP | 100 mM | 0.5 mM | Near |
| PEP | 100 mM | 2 mM | Substrate for PK. |
| NADH | 10 mM | 0.2 mM | Monitor |
| PK/LDH Mix | 20 U/mL | 5 U/mL | Ensure excess to not limit rate. |
| Linear DNA | 1 µg/µL (pBR322) | 10 µg/mL | Stimulates Gyrase ATPase activity. |
| Assay Buffer | 5X Stock | 1X | 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT. |
Detailed Protocol
Step 1: Enzyme & Master Mix Preparation
Rationale: Pre-incubating the inhibitor with the enzyme allows for equilibrium binding before the reaction starts, essential for accurate
-
Prepare 1X Assay Buffer: Dilute 5X stock with nuclease-free water. Add fresh DTT.
-
Prepare 2X Enzyme Mix:
-
Dilute Gyrase enzyme into 1X Assay Buffer to 2x the final concentration (e.g., 40 nM).
-
Add Linear DNA (stimulates ATPase activity ~10-fold).
-
-
Prepare 2X Substrate Mix:
-
Combine ATP, PEP, NADH, and PK/LDH mixture in 1X Assay Buffer.
-
Self-Validation Check: Measure
of this mix alone. It should be stable.[6] If it decreases, reagents are contaminated with ADP or ATPase.
-
Step 2: Compound Dilution
-
Perform a 3-fold serial dilution of Cyclothialidine C in 100% DMSO.
-
Transfer to an intermediate plate with 1X Assay Buffer to reduce DMSO concentration to 5% (Final assay DMSO will be 2.5%).
-
Control 1 (Max Activity): DMSO only (no inhibitor).
-
Control 2 (Background): No Gyrase enzyme (measures spontaneous NADH oxidation).
-
Control 3 (Positive): Novobiocin (known ATPase inhibitor).[2]
-
Step 3: Reaction Setup
-
Add 25 µL of 2X Enzyme Mix to a clear, flat-bottom 96-well plate.
-
Add 2.5 µL of diluted Cyclothialidine C (or controls).
-
Incubate for 10 minutes at 25°C.
-
Initiate reaction by adding 22.5 µL of 2X Substrate Mix .
-
Total Volume: 50 µL.
Step 4: Kinetic Data Acquisition
-
Instrument: Microplate reader (e.g., Biotek Synergy, Molecular Devices).
-
Mode: Kinetic (Absorbance).
-
Interval: Every 30 seconds for 30–60 minutes.
-
Temperature: 25°C or 37°C (consistent with incubation).
Data Analysis
-
Calculate Velocity (
): Determine the slope of the linear portion of the curve ( ) for each well. (Extinction coefficient of NADH ) -
Background Subtraction: Subtract the slope of the "No Enzyme" control from all samples.
-
Determination:
Plot % Activity (relative to DMSO control) vs. log[Cyclothialidine C] . Fit to a 4-parameter logistic equation:
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Probable Cause | Corrective Action |
| Non-Linear Rates | NADH depletion or Enzyme instability | Ensure starting |
| High Background | ADP contamination in ATP stock | Use high-purity ATP (>99%). The PK/PEP system should regenerate this, but high initial ADP can cause a lag. |
| No Inhibition | Compound precipitation | Check solubility of Cyclothialidine C. Ensure final DMSO < 5%. |
| Signal Drift | Temperature fluctuation | Pre-warm plate and buffers to assay temperature. |
References
-
Nakada, N., et al. (1993). "Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor." Antimicrobial Agents and Chemotherapy.
-
Ali, J. A., et al. (1993). "The 43-kilodalton N-terminal fragment of the DNA gyrase B protein hydrolyzes ATP and binds coumarin drugs." Biochemistry.
-
Maxwell, A., et al. (2009). "The mechanism of DNA gyrase." Quarterly Reviews of Biophysics.
-
Inspiralis. "ATPase Assay Protocols for DNA Gyrase." Inspiralis Protocols.
Sources
- 1. lab.rockefeller.edu [lab.rockefeller.edu]
- 2. inspiralis.com [inspiralis.com]
- 3. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 6. pnas.org [pnas.org]
Application Note: Cyclothialidine C as a Lead Compound for Antibiotic Development
Introduction & Executive Summary
Subject: Cyclothialidine C (and related congeners) Source: Streptomyces filipinensis (Strain NR 0484) Primary Target: Bacterial DNA Gyrase (GyrB Subunit, ATPase Domain) Class: Cyclic Depsipeptide / 12-membered Macrolactone
Cyclothialidine C represents a distinct class of natural product antibiotics that function as potent GyrB ATPase inhibitors .[1] Unlike fluoroquinolones (e.g., ciprofloxacin), which target the GyrA subunit and stabilize the DNA-enzyme cleavage complex, Cyclothialidine C competitively inhibits the ATPase activity of the GyrB subunit. This unique mechanism allows it to retain activity against quinolone-resistant and novobiocin-resistant bacterial strains, making it a high-value "lead compound" for drug discovery.
Critical Application Note: While Cyclothialidine C exhibits nanomolar potency against the isolated enzyme (
Mechanism of Action (MoA)
The GyrB ATPase Target
Bacterial DNA gyrase is an
-
GyrA Subunit: Responsible for DNA cleavage and reunion.
-
GyrB Subunit: Responsible for ATP hydrolysis, which drives the conformational changes required for strand passage.
Cyclothialidine C binds tightly to the ATP-binding pocket of the GyrB subunit. It acts as a competitive inhibitor of ATP.[1][3][4][5][6] By blocking ATP binding, it arrests the enzyme's energy transduction cycle, preventing the introduction of supercoils and halting DNA replication.[1]
Distinct Binding Mode
-
vs. Quinolones: Quinolones bind to the GyrA-DNA interface. Cyclothialidine C binds to GyrB.[1][2] Result: No cross-resistance.
-
vs. Novobiocin: Although Novobiocin also targets GyrB, Cyclothialidine C binds to a partially overlapping but distinct sub-site. Result: Cyclothialidine C remains active against many Novobiocin-resistant mutants.
MoA Visualization
Figure 1: Mechanism of Action. Cyclothialidine C competitively binds the GyrB subunit, preventing ATP hydrolysis and downstream DNA supercoiling.[1]
Experimental Protocols
Protocol 1: Production and Isolation from Streptomyces
Purpose: To obtain Cyclothialidine C for biological testing. Strain: Streptomyces filipinensis NR 0484.[1][7][8][9][10]
-
Seed Culture:
-
Inoculate 100 mL of Tryptic Soy Broth (TSB) with a spore suspension of S. filipinensis.
-
Incubate at 28°C for 72 hours on a rotary shaker (200 rpm).
-
-
Fermentation:
-
Transfer 5% (v/v) seed culture into production medium (Glucose 2%, Soluble Starch 1%, Soybean Meal 2%, Yeast Extract 0.5%, CaCO3 0.2%, pH 7.2).
-
Incubate at 28°C for 96–120 hours.
-
-
Extraction:
-
Centrifuge broth (5000 x g, 20 min) to separate mycelium.
-
Supernatant: Extract with ethyl acetate (1:1 v/v) twice.
-
Mycelium: Extract with acetone, evaporate acetone, and partition remaining aqueous phase with ethyl acetate.
-
Combine ethyl acetate fractions and concentrate in vacuo.
-
-
Purification (Flash Chromatography):
-
Load crude extract onto a Silica Gel 60 column.
-
Elute with a gradient of Chloroform:Methanol (100:0 to 90:10).
-
Monitor fractions via TLC (UV detection at 254 nm).
-
-
Final Polish (HPLC):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm).
-
Mobile Phase: Acetonitrile/Water (0.1% TFA gradient).
-
Collect peak corresponding to Cyclothialidine C (Verify via MS: expected MW approx 600-800 Da range depending on specific congener).
-
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
Purpose: To quantify the
-
Prepare Assay Buffer (5X):
-
175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 5 mM Spermidine, 50 µg/mL BSA.
-
-
Reaction Setup (30 µL total volume):
-
Water: Variable
-
5X Buffer: 6 µL
-
ATP (100 mM): 0.3 µL (Final 1 mM)
-
Relaxed pBR322 DNA (0.5 µg/µL): 1 µL
-
Cyclothialidine C: 1 µL (Serial dilutions in 10% DMSO)
-
E. coli Gyrase (1 U/µL): 1 µL
-
-
Incubation:
-
Incubate at 37°C for 60 minutes.
-
-
Termination:
-
Add 6 µL of Stop Solution (5% SDS, 25% glycerol, 0.25 mg/mL bromophenol blue).
-
-
Analysis:
-
Load samples onto a 1% agarose gel (TAE buffer).
-
Run at 50V for 3–4 hours (separation of supercoiled vs. relaxed bands).
-
Stain with Ethidium Bromide (or SYBR Safe).
-
Quantification: Measure intensity of the supercoiled band. Calculate
(concentration inhibiting 50% of supercoiling).
-
Protocol 3: MIC Determination (Broth Microdilution)
Purpose: To assess antibacterial activity and cell penetration. Standard: CLSI M07-A10 guidelines.
-
Inoculum Preparation:
-
Prepare 0.5 McFarland suspension of S. aureus (ATCC 29213) and E. coli (ATCC 25922).
-
Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach
CFU/mL.
-
-
Plate Setup:
-
Use 96-well round-bottom plates.
-
Add 50 µL CAMHB to columns 2–12.
-
Add 100 µL of Cyclothialidine C stock (e.g., 128 µg/mL) to column 1.
-
Perform serial 2-fold dilution from column 1 to 10.
-
-
Inoculation:
-
Add 50 µL of bacterial suspension to wells 1–11.
-
Well 11 is Growth Control (Bacteria + No Drug).
-
Well 12 is Sterility Control (Media only).
-
-
Incubation:
-
35 ± 2°C for 16–20 hours (aerobic).
-
-
Readout:
-
MIC is the lowest concentration with no visible growth.
-
Note: Expect high MIC values (>64 µg/mL) for E. coli due to efflux/permeability issues. Activity against S. aureus may be moderate.
-
Data Presentation & Analysis
Comparative Potency Table
The following table illustrates the "Lead Compound Paradox" of Cyclothialidine C: exceptional enzyme inhibition but poor whole-cell activity compared to clinical standards.
| Compound | Target Subunit | Gyrase Supercoiling IC50 (µg/mL) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| Cyclothialidine C | GyrB (ATPase) | 0.03 | >100 | 12.5 - 50 |
| Novobiocin | GyrB (ATPase) | 0.06 | 64 | 0.25 |
| Ciprofloxacin | GyrA (Cleavage) | 0.88 | 0.008 | 0.25 |
Data Interpretation: The IC50 of Cyclothialidine C is ~30x more potent than Ciprofloxacin at the enzyme level. The lack of E. coli activity indicates the need for chemical modification (e.g., removal of peptide character, lipophilicity adjustment) to improve penetration.
Experimental Workflow Diagram
Figure 2: Development Workflow. Isolation of the lead compound followed by parallel enzymatic and phenotypic testing to guide Structure-Activity Relationship (SAR) studies.
References
-
Kamiyama, T., et al. (1994).[5][8][9] Cyclothialidine, a novel DNA gyrase inhibitor.[1][5][6][7][8][9][10][11][12][13] I. Screening, taxonomy, fermentation and biological activity.[5] The Journal of Antibiotics, 47(1), 32-36.[5]
-
Nakada, N., et al. (1993). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor.[1][5][6][7][8][9][10][11][12][13] Antimicrobial Agents and Chemotherapy, 37(12), 2656-2661.[10]
-
Nakada, N., et al. (1994).[5][8] Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor.[1][5][6][9][10][11][12][13][14] Antimicrobial Agents and Chemotherapy, 38(9), 1966-1973.
-
Goetschi, E., et al. (2003). New Antibacterial Agents Derived from the DNA Gyrase Inhibitor Cyclothialidine.[1][7][9][10][11][12][14][15] Journal of Medicinal Chemistry, 46(17), 3645–3657.
-
BenchChem. Cyclothialidine C Product Information.
Sources
- 1. Cyclothialidine C|DNA Gyrase Inhibitor|For Research [benchchem.com]
- 2. Combining molecular docking and QSAR studies for modelling the antigyrase activity of cyclothialidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclothialidine, a novel DNA gyrase inhibitor. I. Screening, taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 15. Aston Publications Explorer [publications.aston.ac.uk]
Application Notes & Protocols for the Chromatographic Purification of Cyclothialidine C
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of Cyclothialidine C, a potent DNA gyrase inhibitor produced by Streptomyces filipinensis. This document outlines a strategic, multi-step chromatographic approach, grounded in established principles of natural product chemistry and modern separation science, to achieve high-purity Cyclothialidine C suitable for downstream applications.
Introduction to Cyclothialidine C and Purification Challenges
Cyclothialidine C is a unique natural product belonging to a class of peptide-lactone antibiotics.[1][2] Its structure incorporates a 12-membered lactone ring fused with a pentapeptide chain, conferring a distinct polarity and chemical reactivity profile.[1][2] As a secondary metabolite from Streptomyces fermentation broths, Cyclothialidine C is present in a complex mixture of related analogs, media components, and other microbial metabolites.[3][4] The primary challenge in its purification lies in efficiently separating the target molecule from these structurally similar impurities while maintaining its chemical integrity.
The initial isolation of Cyclothialidine C, as reported by Kamiyama et al. (1994), involved a series of conventional chromatographic steps including charcoal adsorption and multiple column separations on various resins. While foundational, this application note will focus on a more contemporary and efficient workflow leveraging modern chromatographic techniques such as Solid-Phase Extraction (SPE), Flash Chromatography, and High-Performance Liquid Chromatography (HPLC) for higher resolution and purity.
Physicochemical Properties of Cyclothialidine C
A thorough understanding of the physicochemical properties of Cyclothialidine C is paramount for the rational design of a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₅N₅O₁₂S | [5] |
| Molecular Weight | 641.6 g/mol | [5] |
| Predicted pKa | 3.61 ± 0.10 | [6] |
| XLogP3-AA | -4.5 | [5] |
The low XLogP value indicates that Cyclothialidine C is a highly polar molecule. This is a critical consideration for the selection of appropriate stationary and mobile phases in reverse-phase chromatography. The predicted acidic pKa suggests that the molecule's charge state can be controlled by adjusting the mobile phase pH, which can be leveraged to improve peak shape and selectivity.
Overall Purification Workflow
The proposed purification strategy is a three-stage process designed to progressively enrich and purify Cyclothialidine C from the initial crude extract.
Caption: A three-stage workflow for the purification of Cyclothialidine C.
Detailed Protocols
Stage 1: Solid-Phase Extraction (SPE) for Initial Cleanup
Rationale: The initial fermentation broth extract is a complex mixture. SPE is an effective and rapid method for the initial cleanup and concentration of the target compound from this crude matrix.[7] A reverse-phase C18 sorbent is chosen due to the polar nature of Cyclothialidine C, which will have moderate retention, allowing for the elution of highly polar impurities in the wash steps and the retention of the target compound.
Protocol:
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., Sep-Pak C18) by passing 10 mL of methanol, followed by 10 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal volume of a water/methanol mixture (e.g., 95:5 v/v).
-
Load the dissolved sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.
-
Perform a second wash with 10 mL of a low percentage of organic solvent (e.g., 10% acetonitrile in water) to elute weakly retained impurities.
-
-
Elution:
-
Elute the partially purified Cyclothialidine C with 10 mL of a higher percentage of organic solvent (e.g., 50% acetonitrile in water).
-
-
Solvent Removal:
-
Evaporate the solvent from the eluate under reduced pressure to obtain the partially purified extract.
-
Stage 2: Reverse-Phase Flash Chromatography for Fractionation
Rationale: Flash chromatography is an ideal technique for the rapid fractionation of the partially purified extract, providing a significant enrichment of Cyclothialidine C.[8][9] The use of a C18 stationary phase is consistent with the reverse-phase strategy. A shallow gradient elution will allow for the separation of compounds with different polarities.
Protocol:
-
Column Selection and Equilibration:
-
Select a C18 flash chromatography column appropriate for the amount of partially purified extract.
-
Equilibrate the column with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)) for at least 5 column volumes. The addition of TFA helps to maintain a consistent pH and improve peak shape by protonating acidic residues.[10]
-
-
Sample Preparation and Loading:
-
Dissolve the partially purified extract in a minimal volume of the initial mobile phase.
-
Load the sample onto the column.
-
-
Gradient Elution:
-
Run a linear gradient from 5% to 50% Acetonitrile (both with 0.1% TFA) over 30-40 column volumes.
-
Monitor the elution profile using a UV detector (e.g., at 280 nm).
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by analytical HPLC to identify those containing the highest concentration and purity of Cyclothialidine C.
-
Pool the enriched fractions.
-
Stage 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification
Rationale: Preparative HPLC offers the highest resolution for the final purification step, capable of separating Cyclothialidine C from closely related structural analogs.[7][11][12] A C18 column is again the stationary phase of choice, and a shallow gradient will be employed to maximize resolution.
Protocol:
-
Column and Mobile Phase:
-
Column: A preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the pooled and concentrated fractions from the flash chromatography step in a minimal volume of Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | Dependent on column loading capacity |
| Gradient | 10-40% B over 40 minutes |
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak of Cyclothialidine C.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions with the desired purity (>95%).
-
-
Desalting and Lyophilization:
-
If necessary, perform a desalting step using a similar HPLC method without TFA in the mobile phase to remove the ion-pairing agent.
-
Lyophilize the final pooled fractions to obtain pure Cyclothialidine C as a solid.
-
Self-Validation and Quality Control
To ensure the trustworthiness of this purification protocol, a self-validating system is integrated at each stage:
-
Analytical HPLC: At each step, from the crude extract to the final product, analytical HPLC should be used to monitor the presence and purity of Cyclothialidine C. This provides a quantitative measure of the effectiveness of each purification step.
-
Mass Spectrometry (MS): The identity of the purified compound should be confirmed by mass spectrometry, comparing the observed mass to the theoretical mass of Cyclothialidine C (641.6 g/mol ).
-
Nuclear Magnetic Resonance (NMR): For structural confirmation, ¹H and ¹³C NMR spectroscopy should be performed on the final product and compared to literature data for Cyclothialidine C.
Conclusion
This application note details a robust and efficient multi-step chromatographic strategy for the purification of Cyclothialidine C from Streptomyces filipinensis fermentation broth. By employing a logical sequence of SPE, reverse-phase flash chromatography, and preparative HPLC, researchers can obtain high-purity Cyclothialidine C suitable for further biological and pharmacological studies. The inclusion of in-process quality control checks ensures the identity and purity of the final product, adhering to the principles of scientific integrity.
References
-
Conlon, J. M. (2007). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. Nature Protocols, 2(1), 191-197. [Link]
-
Frederick, J. (2016). HPLC Purification of Peptides. protocols.io. [Link]
-
Genilloud, O. (2022). Recently Discovered Secondary Metabolites from Streptomyces Species. Molecules, 27(3), 887. [Link]
-
Biotage. (n.d.). Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. [Link]
-
Angehrn, P., et al. (2004). New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine. Journal of Medicinal Chemistry, 47(6), 1487-1513. [Link]
-
Nakada, N., et al. (1994). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 38(9), 1966-1971. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 164470, Cyclothialidine. PubChem. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Cyclothialidine. [Link]
-
Kamiyama, T., et al. (1994). Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation. The Journal of Antibiotics, 47(1), 37-45. [Link]
-
Gmuender, H., et al. (1994). Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors. The Journal of Antibiotics, 47(1), 46-54. [Link]
-
Teledyne ISCO. (2021, November 24). Reverse Flash Method Development Made Easy! [Video]. YouTube. [Link]
-
Li, Y., et al. (2022). Exploration of Diverse Secondary Metabolites From Streptomyces sp. YINM00001, Using Genome Mining and One Strain Many Compounds Approach. Frontiers in Microbiology, 13, 835413. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 21-41. [Link]
-
University of Tartu. (n.d.). pKa values bases. Chair of Analytical Chemistry. [Link]
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
Sources
- 1. SID 405560429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of Bioactive Metabolite from Streptomyces monomycini RVE129 Derived from the Rift Valley Soil of Hawassa, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclothialidine | C26H35N5O12S | CID 164470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cyclothialidine | 147214-63-9 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. italianpeptidesociety.it [italianpeptidesociety.it]
- 9. biotage.com [biotage.com]
- 10. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
Troubleshooting & Optimization
Technical Support Center: Enhancing Cyclothialidine C Bacterial Cell Penetration
Introduction:
Welcome to the technical support center for improving the bacterial cell penetration of cyclothialidine C and its analogs. Cyclothialidine C is a potent natural product that inhibits bacterial DNA gyrase by competitively binding to the ATPase site of the GyrB subunit.[1] Despite its impressive enzymatic inhibition, its efficacy against whole bacterial cells is often limited by poor penetration across the bacterial cell envelope.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide a structured approach to troubleshooting and overcoming this critical hurdle. We will delve into the underlying principles of bacterial cell entry, provide detailed experimental protocols, and offer data-driven strategies to enhance the intracellular concentration of your compounds.
Frequently Asked Questions (FAQs)
Here we address common questions and challenges encountered when working with cyclothialidine C and its derivatives.
FAQ 1: My cyclothialidine C analog is highly active against purified DNA gyrase but shows poor or no whole-cell activity (high MIC). What is the likely cause?
This is a classic and expected challenge with cyclothialidine C. The discrepancy between enzymatic activity and whole-cell activity strongly suggests a cell penetration barrier .[1][2] The bacterial cell envelope, particularly the complex outer membrane of Gram-negative bacteria, is a formidable obstacle for many molecules.[3][4] Your compound is likely unable to reach its intracellular target (DNA gyrase) at a concentration sufficient to inhibit bacterial growth.
Troubleshooting Workflow:
-
Confirm Target Engagement in a Permeabilized System: To definitively rule out other mechanisms of resistance, consider an assay with permeabilized bacteria. This will help confirm that the lack of whole-cell activity is indeed due to penetration issues.
-
Assess Gram-Positive vs. Gram-Negative Activity: Test your compound against a panel of both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1]
-
If active against Gram-positives but not Gram-negatives: The outer membrane of Gram-negative bacteria is the most probable barrier.
-
If inactive against both: The cytoplasmic membrane and/or efflux pumps could be the primary obstacles.
-
-
Proceed to Cellular Uptake and Efflux Assays: Based on the initial activity profile, you can then design more specific experiments to quantify compound accumulation and investigate the role of efflux pumps.
FAQ 2: How do the cell envelopes of Gram-positive and Gram-negative bacteria differ, and how does this impact cyclothialidine C penetration?
Understanding the structural differences between bacterial cell envelopes is fundamental to designing strategies to overcome penetration barriers.
-
Gram-Positive Bacteria: Possess a thick, porous peptidoglycan layer that is generally more permissive to the entry of small molecules. The primary barrier is the cytoplasmic membrane.
-
Gram-Negative Bacteria: Have a more complex, multi-layered envelope.[3] From the outside in, a compound must traverse:
-
The Outer Membrane: An asymmetric lipid bilayer with an outer leaflet composed of lipopolysaccharide (LPS), which creates a highly selective barrier.[3]
-
The Periplasm: A space containing a thin layer of peptidoglycan.
-
The Inner (Cytoplasmic) Membrane: A phospholipid bilayer similar to that of Gram-positive bacteria.
-
The outer membrane of Gram-negative bacteria is the main reason for the general lack of activity of many natural products, including cyclothialidine C, against this class of pathogens.
Caption: Comparison of Gram-positive and Gram-negative cell envelopes.
FAQ 3: How can I experimentally measure the intracellular concentration of my cyclothialidine C analog?
Directly quantifying the amount of your compound that gets inside the bacteria is a critical step. The two primary methods for this are cellular uptake assays using either radiolabeled or fluorescently labeled compounds.
1. Radiolabeled Compound Uptake Assay: This is the gold standard for quantitative uptake studies.
-
Principle: A radiolabeled version of your compound (e.g., with ³H or ¹⁴C) is incubated with a known density of bacterial cells. At various time points, the cells are rapidly separated from the medium (e.g., by filtration or centrifugation through silicone oil), and the cell-associated radioactivity is measured.
-
Advantages: Highly sensitive and quantitative.
-
Challenges: Requires synthesis of a radiolabeled analog, which can be complex and expensive.[5] Also requires specialized facilities and handling procedures.
2. Fluorescently Labeled Compound Uptake Assay: A more accessible alternative to radiolabeling.
-
Principle: A fluorescent dye is conjugated to your cyclothialidine C analog.[4] Bacterial cells are incubated with the fluorescent probe, and the increase in cell-associated fluorescence is measured over time using techniques like flow cytometry or a microplate reader.[6]
-
Advantages: Avoids radioactivity, allows for high-throughput screening, and can provide information on population heterogeneity (with flow cytometry).
-
Challenges: The fluorescent tag can alter the compound's properties, including its permeability and target binding.[5] It is crucial to synthesize and test analogs with the fluorophore attached at different, non-critical positions to minimize its impact on activity.
FAQ 4: My compound shows some initial uptake but the intracellular concentration remains low. Could efflux be a problem, and how do I test for it?
Yes, active efflux is a major mechanism of antibiotic resistance where bacteria use transporter proteins (efflux pumps) to actively pump out toxic compounds.[7] If your compound is a substrate for these pumps, it may be expelled from the cell as quickly as it enters, preventing it from reaching a therapeutic concentration.
Testing for Efflux Pump Involvement:
The most common method is to assess the whole-cell activity (MIC) of your compound in the presence and absence of a known efflux pump inhibitor (EPI).
-
Principle: EPIs are compounds that block the activity of efflux pumps. If your compound is an efflux substrate, inhibiting the pumps will lead to increased intracellular accumulation and, consequently, a lower MIC (increased potency).
-
Common EPIs:
-
Phenylalanine-arginine β-naphthylamide (PAβN): A broad-spectrum EPI for Gram-negative bacteria.
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP): A proton motive force dissipator that inhibits energy-dependent efflux.
-
Reserpine: An EPI primarily used for Gram-positive bacteria.
-
Experimental Workflow:
-
Determine the MIC of your cyclothialidine C analog against the test bacterium.
-
Determine the MIC of the EPI alone to ensure it is not contributing to the antibacterial effect at the concentration used.
-
Perform a checkerboard titration to determine the MIC of your analog in the presence of a sub-inhibitory concentration of the EPI.
A significant reduction (typically 4-fold or greater) in the MIC of your compound in the presence of the EPI is a strong indicator that it is a substrate for an efflux pump.[8]
Caption: Workflow for assessing efflux pump involvement.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for the key experiments discussed above.
Protocol 1: Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[9]
Materials:
-
96-well microtiter plates[2]
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[10]
-
Bacterial culture in logarithmic growth phase
-
Cyclothialidine C analog stock solution (in a suitable solvent like DMSO)
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: a. Aseptically pick a few colonies of the test bacterium and inoculate into MHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6). c. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[9]
-
Prepare Compound Dilutions: a. In the first column of a 96-well plate, add your compound to the MHB to achieve twice the highest desired final concentration. b. Perform a 2-fold serial dilution across the plate by transferring half the volume from one well to the next, which contains an equal volume of MHB.
-
Inoculate the Plate: a. Add an equal volume of the prepared bacterial inoculum to each well (except for a sterility control well which should only contain MHB).
-
Controls:
-
Positive Control: Wells with bacteria and no compound.
-
Negative (Sterility) Control: Wells with MHB only (no bacteria or compound).
-
Solvent Control: Wells with bacteria and the highest concentration of the solvent used to dissolve the compound.
-
-
Incubation: a. Cover the plate and incubate at 37°C for 16-24 hours.[9]
-
Reading the Results: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[9] This can be assessed visually or by reading the OD₆₀₀ on a plate reader.
Data Interpretation:
| MIC Value | Interpretation |
| Low (e.g., < 8 µg/mL) | Potent whole-cell activity |
| High (e.g., > 64 µg/mL) | Poor whole-cell activity |
Protocol 2: Cellular Uptake Assay with a Radiolabeled Compound
This protocol provides a quantitative measure of compound accumulation within bacterial cells.
Materials:
-
Radiolabeled cyclothialidine C analog
-
Bacterial culture in logarithmic growth phase
-
Appropriate buffer (e.g., PBS)
-
Silicone oil (for centrifugation method)
-
Glass fiber filters (for filtration method)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Bacterial Suspension: a. Grow bacteria to mid-log phase, then harvest by centrifugation. b. Wash the cells with buffer and resuspend to a known cell density (e.g., OD₆₀₀ of 1.0).
-
Initiate Uptake: a. Add the radiolabeled compound to the bacterial suspension to a final desired concentration. b. Incubate at 37°C with shaking.
-
Sample Collection at Time Points: a. At various time points (e.g., 0, 1, 5, 15, 30 minutes), take aliquots of the suspension.
-
Separate Cells from Medium (choose one method): a. Filtration: Rapidly filter the aliquot through a glass fiber filter and wash immediately with ice-cold buffer to remove extracellular compound. b. Centrifugation: Layer the aliquot on top of silicone oil in a microfuge tube and centrifuge at high speed. The cells will form a pellet at the bottom, separated from the aqueous medium by the oil.
-
Quantify Radioactivity: a. Place the filter or the cell pellet into a scintillation vial with scintillation fluid. b. Measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Convert the measured counts per minute (CPM) to moles of compound using the specific activity of your radiolabeled stock. b. Normalize the amount of accumulated compound to the number of cells or total protein content.
Data Interpretation:
-
A time-dependent increase in cell-associated radioactivity indicates compound uptake.
-
A plateau in radioactivity suggests that equilibrium has been reached or that uptake and efflux rates are balanced.
-
Comparing uptake in wild-type vs. efflux pump knockout strains can provide further insights into the role of efflux.
Strategies for Improving Cyclothialidine C Penetration
If the above experiments confirm that poor penetration is the limiting factor for your cyclothialidine C analog's activity, consider the following strategies:
1. Structural Modification (Medicinal Chemistry Approach):
-
Seco-cyclothialidines: Open-ring analogs have been shown to have improved properties. For instance, the incorporation of a dioxazine moiety in seco-cyclothialidines was found to be important for penetrating bacterial membranes.[8]
-
Varying Lactone Ring Size: Analogs with 11- to 16-membered lactone rings have shown enzymatic activity, with 14-membered lactones demonstrating the best antibacterial activity against Gram-positive pathogens.
-
Modulating Lipophilicity: Improving the pharmacokinetic properties by lowering the lipophilicity of highly active compounds has led to analogs with in vivo efficacy.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the cyclothialidine C scaffold to establish a clear SAR for bacterial cell penetration.[1] This could involve altering side chains to be more amine-rich or have other physicochemical properties known to favor uptake.
2. Combination Therapy:
-
Use of Permeabilizers: Co-administer your cyclothialidine C analog with a compound that disrupts the bacterial outer membrane, such as EDTA or polymyxin B nonapeptide. This can increase the permeability of the outer membrane to your compound.
-
Combination with Efflux Pump Inhibitors: If your compound is identified as an efflux substrate, co-administration with a potent EPI could restore its antibacterial activity.
3. Advanced Approaches:
-
Conjugation to Siderophores: Hijack bacterial iron uptake systems by attaching your compound to a siderophore, a molecule that bacteria actively transport into the cell.
-
Conjugation to Cell-Penetrating Peptides (CPPs): Covalently link your compound to a short, cationic peptide that can facilitate its transport across the cell membrane.
By systematically applying the troubleshooting workflows, experimental protocols, and strategic approaches outlined in this guide, you will be well-equipped to tackle the challenge of improving the bacterial cell penetration of cyclothialidine C and unlock its full therapeutic potential.
References
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Patsnap Synapse. (2024, June 21). What are Bacterial DNA gyrase inhibitors and how do they work? Retrieved from [Link]
- Anselm, L., et al. (2003). seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties. Journal of medicinal chemistry, 46(12), 2446-2455.
- Heuberger, A., et al. (1998). Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors. Journal of antibiotics, 51(10), 915-922.
- Nakada, N., et al. (1993). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial agents and chemotherapy, 37(12), 2656-2661.
- Gerber, P. R., & Müller, K. (2005). Structure-activity relationship for the picolinamide antibacterials that selectively target Clostridioides difficile. Journal of medicinal chemistry, 48(13), 4258-4275.
- Blanco, P., et al. (2016). A cell-based infection assay identifies efflux pump modulators that reduce bacterial intracellular load.
- Wang, C. K., Colless, B., & Craik, D. J. (2018). Understanding cell penetration of cyclic peptides. Accounts of chemical research, 51(8), 1767-1777.
- Eiríksdóttir, E., et al. (2010). Secondary structure of cell-penetrating peptides controls membrane interaction and insertion. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1798(6), 1119-1128.
-
Sartorius. (2023, November 9). Utilizing Advanced Flow Cytometry to Detect the Uptake and Transport of Small Molecules by Microbes. Retrieved from [Link]
- Wilson, J. S., et al. (2020). Radiotracer development for bacterial imaging. Journal of medicinal chemistry, 63(7), 3413-3435.
- Costerton, J. W., & Cheng, K. J. (1975). The role of the bacterial cell envelope in antibiotic resistance. The Journal of antimicrobial chemotherapy, 1(4), 363-377.
- Panchal, K., et al. (2026, February 1). Engineering the plant microbiome: synthetic community approaches to enhance crop protection. Frontiers in Plant Science, 16.
- Heuberger, A., et al. (1999). New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine. Journal of medicinal chemistry, 42(4), 422-439.
- Torres, C. A., & Pérez Zamora, C. M. (2023). Strategies to Improve Antimicrobial Activity of Natural Products: Approaches and Challenges. In Bioprospecting of Tropical Medicinal Plants (pp. 1265-1294). Springer, Cham.
- Costerton, J. W., Ingram, J. M., & Cheng, K. J. (1974). Structure and function of the cell envelope of Gram-negative bacteria. Bacteriological reviews, 38(1), 87.
- Singh, S. B., & Barrett, J. F. (2006). The future of antibacterial drug discovery. Current opinion in drug discovery & development, 9(4), 485-495.
- Miller, S. I. (2016). The Gram-negative bacterial cell envelope. Current opinion in microbiology, 34, 1-7.
-
Vichem Chemie. (n.d.). Fluorescent labeling of small molecules. Retrieved from [Link]
Sources
- 1. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclotide Structure–Activity Relationships: Qualitative and Quantitative Approaches Linking Cytotoxic and Anthelmintic Activity to the Clustering of Physicochemical Forces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the In Vivo Efficacy of Cyclothialidine C
Welcome to the technical support center for Cyclothialidine C. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent DNA gyrase inhibitor and encountering challenges with its in vivo performance. Cyclothialidine C exhibits remarkable in vitro activity but often fails to translate this potency into in vivo models. This guide provides a structured approach to troubleshooting and overcoming these efficacy issues, grounded in scientific principles and practical experimental workflows.
Understanding the Core Challenge: The Permeability Barrier
The primary obstacle to Cyclothialidine C's in vivo efficacy is its poor penetration across biological membranes, particularly the bacterial cytoplasmic membrane.[1][2] This is largely dictated by its physicochemical properties.
| Property | Value | Implication for In Vivo Efficacy |
| Molecular Weight | 641.6 g/mol [3] | Exceeds the typical threshold of 500 Da suggested by Lipinski's Rule of Five, which can negatively impact passive diffusion across membranes.[4] |
| XLogP3-AA | -4.5[3] | This predicted low octanol-water partition coefficient indicates high hydrophilicity, making it difficult for the molecule to partition into and cross lipid-rich biological membranes. |
| Hydrogen Bond Donors | 9[5] | A high number of hydrogen bond donors increases the energy required to desolvate the molecule for membrane transport. |
| Hydrogen Bond Acceptors | 14-15[5] | Similar to hydrogen bond donors, a high number of acceptors contributes to strong interactions with water, hindering membrane permeability. |
| Structure | Peptide-like macrocycle[1] | The peptide-like nature of Cyclothialidine C makes it susceptible to enzymatic degradation and presents challenges for oral absorption.[6] |
These properties collectively contribute to a molecule that is highly soluble in aqueous environments but struggles to traverse the lipid bilayers of both bacterial and mammalian cells, leading to low bioavailability and limited target site engagement in vivo.
Troubleshooting & Optimization Workbench
This section is organized in a question-and-answer format to directly address common issues and provide actionable experimental strategies.
Frequently Asked Questions (FAQs)
Q1: My in vitro MIC for Cyclothialidine C is excellent, but I see no effect in my animal infection model. What's the likely cause?
A1: This is a classic in vitro-in vivo disconnect, most commonly due to poor pharmacokinetic (PK) properties. The potent enzymatic inhibition you observe in a cell-free or even a cellular assay does not guarantee that the compound will reach the target bacteria in sufficient concentrations in a complex biological system. The primary suspects are:
-
Poor Absorption and Distribution: Due to its hydrophilic and large structure, Cyclothialidine C is likely poorly absorbed if administered orally and may not efficiently distribute to the site of infection even with parenteral administration.
-
Rapid Metabolism and Clearance: While specific data for Cyclothialidine C is limited, peptide-like structures can be susceptible to rapid metabolism by proteases and other enzymes in the liver and blood.
Actionable First Steps:
-
Conduct a preliminary pharmacokinetic (PK) study: Administer a single dose of Cyclothialidine C to your animal model (e.g., mouse or rat) via both intravenous (IV) and the intended therapeutic route (e.g., oral, intraperitoneal). Collect plasma samples at various time points and analyze for the parent compound concentration. This will provide crucial data on its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Assess metabolic stability: An in vitro liver microsomal stability assay is a cost-effective first step to understand its metabolic fate.
Experimental Protocols & Advanced Strategies
Strategy 1: Formulation Development to Enhance Bioavailability
If poor solubility or permeability is confirmed, formulation strategies can be employed to improve drug delivery.
Q2: How can I formulate Cyclothialidine C to improve its absorption and bioavailability?
A2: Given Cyclothialidine C's high hydrophilicity, the goal of formulation is less about solubilization and more about enhancing its interaction with and transport across biological membranes.
Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, potentially shielding them from the aqueous environment and facilitating their interaction with cell membranes.
Protocol: Cyclodextrin Complexation Feasibility Study
-
Screening: Prepare aqueous solutions of various cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)) at different concentrations.
-
Solubility Enhancement: Add an excess of Cyclothialidine C to each cyclodextrin solution and equilibrate. Filter and quantify the concentration of dissolved Cyclothialidine C to determine if complexation enhances its apparent solubility.
-
Characterization: Use techniques like Nuclear Magnetic Resonance (NMR) or Differential Scanning Calorimetry (DSC) to confirm the formation of an inclusion complex.
-
In Vitro Permeability Testing: Evaluate the permeability of the most promising Cyclothialidine C-cyclodextrin complex using a Caco-2 cell permeability assay.
Forcing the hydrophilic Cyclothialidine C into a lipid-based system can be challenging, but self-emulsifying drug delivery systems (SEDDS) or liposomes can be explored.
Protocol: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Screen the solubility of Cyclothialidine C in a range of oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and cosurfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams to identify the regions of spontaneous emulsion formation.
-
Formulation Preparation: Prepare several SEDDS formulations by mixing the selected oil, surfactant, and cosurfactant in the appropriate ratios and then dissolving Cyclothialidine C into the mixture.
-
Characterization and In Vitro Testing: Characterize the droplet size, zeta potential, and drug release profile of the resulting emulsions upon dilution in aqueous media. Assess the permeability of the formulation using a Caco-2 assay.
Diagram: General Workflow for Formulation Development
Workflow for formulation development and testing.
Strategy 2: Medicinal Chemistry Approaches
The inherent structural liabilities of Cyclothialidine C can be addressed through targeted chemical modifications.
Q3: What structural modifications can I make to Cyclothialidine C to improve its in vivo properties?
A3: The goal is to decrease its hydrophilicity and/or protect it from metabolic degradation without sacrificing its potent inhibitory activity against DNA gyrase. Structure-activity relationship (SAR) studies of Cyclothialidine analogs have shown that the bicyclic 12-membered lactone with a phenolic hydroxyl group is crucial for DNA gyrase inhibition.[1]
Masking one or more of the polar functional groups (e.g., hydroxyl, carboxylic acid) with a labile group that is cleaved in vivo to release the active parent compound can improve permeability.
Diagram: Prodrug Strategy for Cyclothialidine C
Prodrug approach to enhance Cyclothialidine C delivery.
Protocol: Synthesis and Evaluation of a Prodrug
-
Design and Synthesis: Synthesize a series of simple ester prodrugs by modifying the carboxylic acid or one of the hydroxyl groups.
-
In Vitro Stability: Evaluate the stability of the prodrugs in plasma and liver microsomes to ensure they are sufficiently stable in circulation but are cleaved to release the active drug.
-
Permeability Assessment: Test the permeability of the prodrugs in a Caco-2 assay. An increase in the apparent permeability coefficient (Papp) compared to the parent compound would be indicative of success.
-
In Vivo PK Study: Conduct a pharmacokinetic study in an animal model to confirm improved absorption and exposure of the parent compound after administration of the prodrug.
Systematic modification of the peptide backbone or the side chains can be explored to improve the overall physicochemical properties. For instance, N-methylation of the peptide backbone can reduce the number of hydrogen bond donors and increase metabolic stability.[7]
Protocol: Analog Synthesis and Screening Cascade
-
Design: Based on the structure of Cyclothialidine C, identify non-critical polar groups or sites susceptible to metabolism. Design a small library of analogs with modifications such as N-methylation, substitution of polar amino acids with more hydrophobic ones, or modification of the phenolic hydroxyl groups.
-
Synthesis: Synthesize the designed analogs.
-
In Vitro Activity: Screen the analogs for their inhibitory activity against DNA gyrase to ensure that the modifications have not abrogated the primary mechanism of action.
-
ADME Profiling: For the most potent analogs, perform a panel of in vitro ADME assays, including:
-
Aqueous solubility determination.
-
Caco-2 permeability assay.
-
Liver microsomal stability assay.
-
-
In Vivo Efficacy: Select the most promising analog(s) with a balanced profile of potency, permeability, and stability for evaluation in an animal infection model.
In Vitro Assay Protocols
Caco-2 Permeability Assay
This assay is a cornerstone for predicting intestinal drug absorption.
Step-by-Step Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study:
-
For apical-to-basolateral (A-B) transport (absorptive direction), add Cyclothialidine C (or its formulation/prodrug) to the apical side.
-
For basolateral-to-apical (B-A) transport (efflux direction), add the compound to the basolateral side.
-
-
Sampling: At various time points, collect samples from the receiver compartment.
-
Analysis: Quantify the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Liver Microsomal Stability Assay
This assay provides an initial assessment of the metabolic clearance of a compound.
Step-by-Step Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from the species of interest, e.g., human, rat, mouse), a NADPH-regenerating system, and a buffer.
-
Incubation: Add Cyclothialidine C to the pre-warmed incubation mixture to initiate the reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate the proteins and collect the supernatant.
-
Analysis: Analyze the concentration of the remaining parent compound in the supernatant by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
By systematically applying these troubleshooting and optimization strategies, researchers can gain valuable insights into the underlying causes of Cyclothialidine C's poor in vivo efficacy and develop rational approaches to unlock its therapeutic potential.
References
-
Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]
- Angehrn, P., et al. (2004). New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine. Journal of Medicinal Chemistry, 47(6), 1487-1513.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.
- Nakada, N., et al. (1994). Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors. Journal of anitbiotics, 47(3), 335-341.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164470, Cyclothialidine. Retrieved from [Link].
- Renukuntla, J., Vadlapudi, A. D., Patel, A., Boddu, S. H., & Mitra, A. K. (2013). Approaches for enhancing oral bioavailability of peptides and proteins. International journal of pharmaceutics, 447(1-2), 75–93.
- White, T. R., Renzelman, C. M., Rand, A. C., Rezai, T., McEwen, C. M., Gelev, V. M., ... & Lokey, R. S. (2011). On- and off-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cyclothialidine. Retrieved from [Link]
Sources
- 1. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Cyclothialidine | C26H35N5O12S | CID 164470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclothialidine C Solubility in Aqueous Solutions: A Technical Troubleshooting Guide
Welcome to the technical support center for Cyclothialidine C. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Cyclothialidine C in their experiments. As a potent DNA gyrase inhibitor, Cyclothialidine C holds significant promise; however, its unique chemical structure presents challenges in achieving and maintaining solubility in aqueous solutions, which can critically impact experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges effectively. Our approach is rooted in explaining the 'why' behind the 'how,' ensuring you can make informed decisions in your experimental design.
Understanding the Challenge: The Physicochemical Properties of Cyclothialidine C
Cyclothialidine C is a natural product characterized by a distinctive 12-membered lactone ring partially integrated into a pentapeptide chain.[1][2] While it is a potent inhibitor of the bacterial DNA gyrase B subunit's ATPase activity, its efficacy in cell-based assays is often hampered by poor penetration across the bacterial cytoplasmic membrane.[3][4][5] This limited permeability is intrinsically linked to its physicochemical properties, which also govern its solubility in aqueous media.
| Property | Value | Implication for Aqueous Solubility |
| Molecular Weight | 641.6 g/mol | High molecular weight can negatively impact solubility.[6] |
| XLogP3-AA | -4.5 | A negative XLogP value suggests hydrophilicity, yet the complex structure can lead to aggregation.[6] |
| Hydrogen Bond Donors | 9 | A high number of hydrogen bond donors can increase interaction with water, but also self-association.[6] |
| Hydrogen Bond Acceptors | 14 | Numerous hydrogen bond acceptors contribute to potential water interactions, but intramolecular bonding can reduce availability.[6] |
| Topological Polar Surface Area | 303 Ų | A large polar surface area suggests good interaction with polar solvents, but can also lead to aggregation if not properly solvated.[6] |
The key takeaway from these properties is that while Cyclothialidine C has hydrophilic features, its complex, macrocyclic structure can lead to challenges in achieving a stable, monomeric solution in aqueous buffers, often resulting in aggregation and precipitation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I've dissolved Cyclothialidine C in my aqueous buffer, but I'm seeing a precipitate form over time. What is happening and how can I prevent this?
A1: The Science Behind the Observation:
Precipitation of Cyclothialidine C from an aqueous solution, even after initial dissolution, is a common issue. This phenomenon, known as "falling out of solution," is often due to the compound reaching a state of supersaturation followed by nucleation and crystal growth.[7] The initial energy input (e.g., vortexing, sonication) may temporarily overcome the energetic barrier to dissolution, but the thermodynamically favored state in a purely aqueous environment at higher concentrations is the solid form. Aggregation can also be a precursor to precipitation, where molecules of Cyclothialidine C self-associate.[8]
Troubleshooting Protocol:
-
Start with an Organic Stock Solution: The most reliable method is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly soluble compounds.
-
Procedure:
-
Prepare a 10-100 mM stock solution of Cyclothialidine C in 100% DMSO.
-
Ensure complete dissolution by gentle warming (do not exceed 37°C) and vortexing.
-
For your experiment, perform a serial dilution of the DMSO stock into your final aqueous buffer. Crucially, the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
-
-
Optimize the Final Aqueous Buffer:
-
Addition of a Surfactant: Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help to stabilize the compound and prevent aggregation. A typical starting concentration would be 0.01-0.1%.
Workflow for Preparing a Stable Aqueous Solution of Cyclothialidine C:
Caption: Workflow for preparing and troubleshooting Cyclothialidine C solutions.
Q2: My cell-based assay results with Cyclothialidine C are inconsistent. Could solubility be the cause?
A2: The Connection Between Solubility and Assay Variability:
Absolutely. Inconsistent results in cell-based assays are a classic symptom of solubility issues. If Cyclothialidine C precipitates in your cell culture medium, the actual concentration of the dissolved, active compound will be significantly lower and more variable than your intended concentration. This can lead to:
-
Underestimation of Potency: The apparent IC50 value will be higher than the true value.
-
Poor Reproducibility: The extent of precipitation can vary between wells and experiments, leading to high standard deviations.
-
Cellular Stress Artifacts: The presence of solid drug particles can induce cellular stress responses, confounding your results.
Experimental Protocol to Verify Solubility in Your Assay Medium:
-
Visual Inspection: Prepare your highest intended concentration of Cyclothialidine C in your cell culture medium. Aliquot this into a clear multi-well plate. Incubate under the same conditions as your assay (e.g., 37°C, 5% CO2). Visually inspect for any signs of precipitation (cloudiness, visible particles) at several time points over the duration of your experiment.
-
Microscopy: A more sensitive method is to examine the wells under a microscope. Look for crystalline structures or amorphous aggregates.
-
Centrifugation and Quantification (Advanced):
-
Prepare the Cyclothialidine C solution in your medium.
-
Incubate as you would for your assay.
-
Centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any precipitated compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved Cyclothialidine C using a suitable analytical method like HPLC-UV. Compare this to the nominal concentration.
-
Q3: Are there any formulation strategies I can use to improve the aqueous solubility of Cyclothialidine C for my experiments?
A3: Advanced Formulation Approaches:
For more demanding applications, such as in vivo studies or high-concentration screening, more advanced formulation strategies may be necessary. These approaches aim to create a more stable and bioavailable form of the drug.
Formulation Strategies for Poorly Soluble Compounds:
| Formulation Strategy | Mechanism of Action | Considerations for Cyclothialidine C |
| Co-solvents | Using water-miscible organic solvents to increase solubility.[9] | As discussed in Q1, this is the most common and accessible approach for in vitro work. DMSO, ethanol, or polyethylene glycol (PEG) can be used. The key is to minimize the final concentration. |
| Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex.[10][11][12] | Hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are good candidates. The large size of Cyclothialidine C may influence the efficiency of complexation. Empirical testing is required. |
| Solid Dispersions | Dispersing the drug in a solid, water-soluble polymer matrix to create an amorphous form that dissolves more readily.[13] | This is more applicable to oral drug formulation but the principle of using polymers to stabilize the drug can be adapted. For example, incorporating a water-soluble polymer like PVP or HPMC in the buffer might help. |
| Lipid-Based Formulations | Dissolving the drug in lipids, oils, or surfactants to form emulsions or self-emulsifying drug delivery systems (SEDDS).[14][15] | This is primarily for oral or parenteral delivery and is less common for in vitro assays, but could be considered for specific in vivo models. |
Decision Tree for Formulation Strategy:
Caption: Decision tree for selecting a suitable formulation strategy.
Concluding Remarks
The successful use of Cyclothialidine C in research hinges on a clear understanding and proactive management of its solubility characteristics. By starting with a concentrated organic stock solution, carefully controlling the final solvent concentration, and considering advanced formulation strategies when necessary, researchers can ensure reliable and reproducible experimental outcomes. This guide provides a starting point for troubleshooting; however, the optimal conditions will always be dependent on the specific experimental setup. We encourage a systematic and evidence-based approach to formulation development.
References
-
Nakada, N., et al. (1993). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(12), 2656–2661. [Link]
-
Iwai, Y., et al. (1993). Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation. The Journal of Antibiotics, 46(10), 1548-1553. [Link]
-
Nakada, N., et al. (1994). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 38(9), 1966–1971. [Link]
-
Nakada, N., et al. (1994). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 38(9), 1966–1971. [Link]
-
Iwai, Y., et al. (1993). Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation. The Journal of Antibiotics, 46(10), 1548-1553. [Link]
-
Binas, A., et al. (2007). seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties. Journal of Medicinal Chemistry, 50(19), 4649–4658. [Link]
-
Nakada, N., et al. (1993). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(12), 2656–2661. [Link]
-
Gmuender, H., et al. (1994). Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors. The Journal of Antibiotics, 47(3), 335–342. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Cyclothialidine. [Link]
-
PubChem. Cyclothialidine. [Link]
-
Crini, G. (2019). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. Polymers, 11(11), 1876. [Link]
-
Gmuender, H., et al. (2004). New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine. Journal of Medicinal Chemistry, 47(7), 1765–1779. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Cyclothialidine. [Link]
-
Szejtli, J. (1999). Highly soluble cyclodextrin derivatives: chemistry, properties, and trends in development. Advanced Drug Delivery Reviews, 36(1), 1–16. [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Worley, B., & Allan, A. (2022). Pleasing precipitation performances – the microscale way. Science in School. [Link]
-
Singh, B., & Singh, R. (2009). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews™ in Therapeutic Drug Carrier Systems, 26(5), 459–518. [Link]
-
Harvey, D. (2022). Precipitation Gravimetry. Chemistry LibreTexts. [Link]
-
World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
Pal, A., et al. (2023). Drug Aggregation of Sparingly-Soluble Ionizable Drugs: Molecular Dynamics Simulations of Papaverine and Prostaglandin F2α. Molecular Pharmaceutics, 20(11), 5529–5545. [Link]
-
Owen, S. C., et al. (2012). Colloidal aggregation: from screening nuisance to formulation nuance. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(12), 1988–1997. [Link]
-
Loftsson, T., & Jarvinen, T. (1999). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. Journal of Pharmaceutical Sciences, 88(12), 1251–1253. [Link]
Sources
- 1. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Cyclothialidine | C26H35N5O12S | CID 164470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Drug Aggregation of Sparingly-Soluble Ionizable Drugs: Molecular Dynamics Simulations of Papaverine and Prostaglandin F2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. mdpi.com [mdpi.com]
- 11. Highly soluble cyclodextrin derivatives: chemistry, properties, and trends in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
ATP competition affecting Cyclothialidine C inhibitory activity in assays
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and mitigating the effects of ATP competition on the inhibitory activity of Cyclothialidine C in biochemical assays. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested advice to help you navigate the complexities of assay development for ATP-competitive inhibitors.
Frequently Asked Questions (FAQs)
This section addresses the most common questions researchers encounter when working with Cyclothialidine C and other ATP-competitive inhibitors.
Q1: What is Cyclothialidine C, and what is its mechanism of action?
A1: Cyclothialidine C is a potent natural product inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[1][2][3] It specifically targets the ATPase activity of the DNA gyrase B subunit (GyrB).[1][4][5] Its mechanism is ATP-competitive inhibition , meaning it binds to the same site on the GyrB subunit as ATP, directly blocking the enzyme's ability to hydrolyze ATP and power the DNA supercoiling reaction.[4][5][6]
Q2: I'm seeing a much higher IC₅₀ for Cyclothialidine C than what's reported in the literature. What's going on?
A2: This is a classic issue when working with ATP-competitive inhibitors. The most likely cause is that the ATP concentration in your assay is too high . Because Cyclothialidine C and ATP compete for the same binding site, a high concentration of ATP will outcompete the inhibitor, making it appear less potent and leading to an artificially high IC₅₀ value.[4][5][6] It has been experimentally demonstrated that the inhibitory activity of Cyclothialidine C is reduced 11-fold when the ATP concentration is increased from 0.5 mM to 5 mM.[4][5][6]
Q3: How exactly does the ATP concentration in my assay affect the apparent potency of Cyclothialidine C?
A3: The relationship between the IC₅₀ of an ATP-competitive inhibitor and the ATP concentration is described by the Cheng-Prusoff equation :
IC₅₀ = Kᵢ (1 + [ATP] / Kₘ)
Where:
-
IC₅₀ is the concentration of inhibitor required to achieve 50% inhibition.
-
Kᵢ is the inhibition constant, representing the intrinsic binding affinity of the inhibitor to the enzyme. For Cyclothialidine, the Kᵢ is approximately 6 nM.[4][5][6]
-
[ATP] is the concentration of ATP in your assay.
-
Kₘ is the Michaelis constant of ATP for the enzyme, representing the ATP concentration at which the enzyme reaction rate is half of its maximum.
As you can see from the equation, as the [ATP] increases, the IC₅₀ value also increases. This direct, mathematical relationship underscores the critical importance of controlling ATP concentration in your experiments.[7][8]
Q4: What is the physiological concentration of ATP in bacteria, and why is it important for my assay?
A4: The intracellular ATP concentration in bacteria is in the low millimolar range, typically estimated to be between 1 to 5 mM.[9][10] This is significantly higher than the Kₘ for ATP of many enzymes, including DNA gyrase. This context is crucial for two reasons:
-
Predicting In Vivo Efficacy: An inhibitor might show high potency in a biochemical assay with low ATP, but be ineffective in a cellular context where it must compete with high physiological levels of ATP.[8][9]
-
Assay Design: Running assays at physiological ATP concentrations can provide a more accurate prediction of a compound's potential antibacterial activity, although it will result in higher IC₅₀ values.[9]
Q5: Should I run my assays at the Kₘ for ATP or at physiological ATP concentrations?
A5: The optimal ATP concentration depends on the goal of your experiment. There is no single "correct" concentration; the choice must be deliberate and justified.[11]
-
To determine intrinsic potency (Kᵢ): Use an ATP concentration equal to the Kₘ. At [ATP] = Kₘ, the Cheng-Prusoff equation simplifies to IC₅₀ = 2 * Kᵢ. This condition is ideal for structure-activity relationship (SAR) studies where you want to compare the intrinsic binding affinity of different analogs.[8]
-
To estimate cellular potency: Use a physiological ATP concentration (e.g., 1-5 mM). This provides a more realistic measure of how the inhibitor will perform inside a bacterial cell. Be aware that this will yield a higher IC₅₀ and may require using more inhibitor.[8][9]
Visualizing the Mechanism: ATP Competition
The following diagram illustrates the competitive binding relationship between ATP and Cyclothialidine C at the GyrB subunit of DNA gyrase.
Caption: Workflow for confirming ATP-competitive inhibition.
Methodology:
-
Reagent Preparation:
-
Prepare a 2x DNA gyrase buffer (e.g., 50 mM Tris-HCl, 20 mM KCl, 10 mM MgCl₂, 4 mM DTT, pH 7.6).
-
Prepare a stock of relaxed plasmid DNA (e.g., pBR322) at 50 µg/ml.
-
Prepare 10x stock solutions of ATP at various concentrations to achieve final assay concentrations of 0.5 mM, 1 mM, 2 mM, and 5 mM.
-
Prepare a 10x serial dilution of Cyclothialidine C in DMSO, followed by an intermediate dilution in water to minimize the final DMSO concentration.
-
-
Assay Setup (for a 20 µL final volume):
-
For each ATP concentration, set up a series of microfuge tubes.
-
In each tube, add:
-
2 µL of 10x Cyclothialidine C dilution (or DMSO for 0% inhibition control).
-
2 µL of 10x ATP stock.
-
10 µL of 2x DNA gyrase buffer.
-
4 µL of relaxed plasmid DNA.
-
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 2 µL of DNA gyrase enzyme to each tube. For the 100% inhibition control, add 2 µL of enzyme dilution buffer.
-
Incubate at 37°C for 60 minutes.
-
-
Terminate and Analyze:
-
Stop the reaction by adding 4 µL of 6x Stop Buffer/Loading Dye (e.g., containing 0.5% SDS and 50 mM EDTA).
-
Load the entire reaction volume onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide).
-
Run the gel at a low voltage (e.g., 2-3 V/cm) to resolve the supercoiled and relaxed DNA topoisomers.
-
-
Data Analysis:
-
Visualize the gel under UV light and quantify the intensity of the supercoiled DNA band for each lane.
-
Calculate the percentage of inhibition for each Cyclothialidine C concentration relative to the DMSO control.
-
For each ATP concentration series, plot the percent inhibition versus the log of the Cyclothialidine C concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Compare the IC₅₀ values obtained at the different ATP concentrations. A systematic increase in IC₅₀ with increasing ATP concentration is the hallmark of competitive inhibition. [7]
-
References
-
Nakada, N., et al. (1993). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(12), 2656–2661. [Link]
-
Nakada, N., et al. (1993). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(12), 2656–2661. [Link]
-
Nakada, N., et al. (1993). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(12), 2656–2661. [Link]
-
Agamasu, C., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. eLife, 11:e79920. [Link]
-
Sriram, D., et al. (2006). Evaluation of anti mycobacterial and DNA gyrase inhibition of fluoroquinolone derivatives. ResearchGate. [Link]
-
Klahn, M. (2021). Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors. International Journal of Molecular Sciences, 22(19), 10768. [Link]
-
Nakada, N., et al. (1992). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 36(9), 1957-1963. [Link]
-
Nakada, N., et al. (1992). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 36(9), 1957-1963. [Link]
-
Gmuender, H., et al. (1994). Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors. PubMed. [Link]
-
Gmuender, H., et al. (1998). New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine. PubMed. [Link]
-
Kaserer, T., et al. (2016). Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores. Molecules, 21(11), 1438. [Link]
-
Li, Y., et al. (2023). Intracellular ATP concentration is a key regulator of bacterial cell fate. mBio, 14(1), e03120-22. [Link]
-
BellBrook Labs (2023). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
-
Chan, P. F., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science, 5(9), 837–850. [Link]
-
ResearchGate (2019). IC50 values for DNA gyrase inhibition. ResearchGate. [Link]
-
Yaginuma, H., et al. (2014). Diversity in ATP concentrations in a single bacterial cell population revealed by quantitative single-cell imaging. Scientific Reports, 4, 6522. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Referenced in AACR abstract. [Link]
-
ResearchGate (2015). What are the various assays which can be used to calculate IC50 of a drug? ResearchGate. [Link]
-
Sobti, M., et al. (2019). ATP synthesis at physiological nucleotide concentrations. Scientific Reports, 9, 3215. [Link]
-
Creative Biolabs (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Creative Biolabs. [Link]
-
Hatsugai, N., et al. (2012). Changes in Cytosolic ATP Levels and Intracellular Morphology during Bacteria-Induced Hypersensitive Cell Death as Revealed by Real-Time Fluorescence Microscopy Imaging. Plant and Cell Physiology, 53(7), 1231–1238. [Link]
-
Chatterji, M., et al. (2004). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 48(10), 3770–3777. [Link]
-
Creative Bioarray (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Wikipedia (n.d.). Adenosine triphosphate. Wikipedia. [Link]
-
Patsnap Synapse (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Maxwell, A., et al. (2006). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research, 34(11), e78. [Link]
-
ProFoldin (n.d.). DNA gyrase assay kits. ProFoldin. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. mdpi.com [mdpi.com]
- 10. ATP concentration - Bacteria Escherichia coli - BNID 111006 [bionumbers.hms.harvard.edu]
- 11. bellbrooklabs.com [bellbrooklabs.com]
Potential off-target effects of Cyclothialidine C in eukaryotic cells
Topic: Eukaryotic Off-Target Effects & Safety Profiling[1]
Welcome to the Technical Support Portal.
This guide addresses the eukaryotic safety profile of Cyclothialidine and its structural analogs (often designated internally as Series C or seco-cyclothialidines during lead optimization). While Cyclothialidine is a highly potent bacterial DNA Gyrase B inhibitor (
This guide is structured to help you distinguish between true off-target pharmacology and physicochemical artifacts .
Part 1: Mechanism & Selectivity Architecture[1]
Q: Why does Cyclothialidine show cytotoxicity in my eukaryotic controls despite its reported selectivity?
A: While Cyclothialidine is highly selective for bacterial Gyrase B over eukaryotic Topoisomerase II (Topo II), cytotoxicity at high concentrations (
The Selectivity Gap: Cyclothialidine targets the ATP-binding pocket of the GHKL (Gyrase, Hsp90, Histidine Kinase, MutL) superfamily.[1]
-
Bacterial Target (GyrB): High affinity.[2][3] The 12-membered lactone ring fits the hydrophobic pocket perfectly.
-
Eukaryotic Homolog (Topo II): Low affinity. The
for mammalian Topo II is approximately 1,900 µg/mL , compared to 0.03 µg/mL for E. coli Gyrase.[4] This is a selectivity ratio of .
The Real Off-Target Risks:
-
Mitochondrial Toxicity: Mitochondria evolved from bacteria and retain ATPases that may structurally resemble GyrB more closely than nuclear Topo II does.
-
Hsp90 Inhibition: While less potent than Novobiocin, Cyclothialidine analogs can weakly bind the Hsp90 ATP pocket, leading to proteotoxic stress in eukaryotic cells.[1]
Visualizing the Selectivity Mechanism
The following diagram illustrates the competitive inhibition pathway and the divergence between bacterial and eukaryotic outcomes.
Caption: Comparative binding kinetics of Cyclothialidine. Note the high affinity for Bacterial GyrB versus the weak interaction with Eukaryotic Topo II. Mitochondrial interference remains a secondary risk at high concentrations.
Part 2: Troubleshooting Guide
Issue 1: Unexpected Cell Death in HeLa/HEK293 Control Lines
Symptom: You observe reduced cell viability in your eukaryotic negative controls at concentrations
-
Possibility A (Solubility): Cyclothialidine congeners are lipophilic. Micro-precipitation in aqueous media (DMEM/RPMI) can cause physical stress to cell membranes, mimicking cytotoxicity.[1]
-
Possibility B (Mitochondrial Uncoupling): ATP-competitive inhibitors can act as weak mitochondrial uncouplers.[1]
Diagnostic Workflow:
-
Check Media Clarity: Inspect wells under 40x microscopy. Crystalline debris indicates precipitation.
-
Perform the "Glucose/Galactose Switch" (See Protocol B): If toxicity increases in Galactose media, the compound is targeting mitochondria.
Issue 2: Lack of Antibacterial Potency (False Negative)
Symptom: The compound inhibits Gyrase in enzyme assays (
-
Test against permeabilized strains (e.g., E. coli imp mutant).[1]
-
Use "seco-cyclothialidine" analogs (Series C) which are often designed for improved penetration.[1]
Part 3: Validated Screening Protocols
Protocol A: Eukaryotic Topoisomerase II Selectivity Screen
Purpose: To confirm that observed toxicity is NOT due to nuclear Topo II inhibition.[1]
Methodology: We utilize a kDNA decatenation assay. Topo II is required to decatenate (unlink) kinetoplast DNA (kDNA).[1] If Cyclothialidine inhibits Topo II, the kDNA remains a large network and cannot enter an agarose gel.
Reagents:
-
Human Topoisomerase II
(purified).[1] -
kDNA (Kinetoplast DNA) substrate.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl
, 2 mM ATP, 30 µg/mL BSA.[1]
Step-by-Step:
-
Prepare Master Mix: Combine Buffer, ATP, and kDNA (200 ng/reaction).[1]
-
Compound Addition: Add Cyclothialidine C at a gradient: 0.1, 1, 10, 100, 500 µM.
-
Positive Control: Etoposide (100 µM) or Novobiocin (200 µM).
-
Enzyme Initiation: Add 1 unit of Human Topo II
. -
Incubation: 37°C for 30 minutes.
-
Termination: Add Stop Buffer (SDS/Proteinase K).
-
Electrophoresis: Run on a 1% agarose gel containing Ethidium Bromide (or SYBR Safe) at 80V for 1 hour.
Interpretation:
| Lane Result | Interpretation |
|---|---|
| Band at Top (Well) | Catenated DNA (Enzyme Inhibited).[1] |
| Band Migrating | Decatenated minicircles (Enzyme Active). |
| Cyclothialidine Result | Should show migrating bands (Active Enzyme) even at 100 µM.[1] |
Protocol B: Mitochondrial Toxicity (Glu/Gal Switch)
Purpose: To determine if the compound causes mitochondrial dysfunction.
Principle: Cells grown in high Glucose (Glu) rely on glycolysis (Warburg effect) and are resistant to mitochondrial poisons.[1] Cells grown in Galactose (Gal) are forced to rely on Oxidative Phosphorylation (OXPHOS).[1] A compound that is far more toxic in Galactose than Glucose is a mitochondrial toxin.
Workflow:
-
Seed Cells: HeLa or HepG2 cells in two sets of 96-well plates.
-
Set A: DMEM + 25 mM Glucose.
-
Set B: DMEM + 10 mM Galactose (Glucose-free).[1]
-
-
Treatment: Treat both sets with Cyclothialidine C (0 - 100 µM) for 24 hours.
-
Readout: Measure viability using ATP-lite or CellTiter-Glo.[1]
-
Calculation: Calculate
for both conditions.
Decision Logic:
-
Ratio < 2: Non-specific toxicity (General cytotoxic).[1]
-
Ratio > 3: Mitochondrial liability confirmed. [1]
Part 4: Troubleshooting Decision Tree
Use this logic flow to resolve experimental anomalies.
Caption: Step-by-step diagnostic workflow for identifying the source of eukaryotic cytotoxicity.
References
-
Nakada, N., et al. (1994). "Biological characterization of cyclothialidine, a new DNA gyrase inhibitor."[1] Antimicrobial Agents and Chemotherapy, 38(11), 2656–2661.[1][5]
-
Goetschi, E., et al. (1993). "Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors."[1] Pharmaceutica Acta Helvetiae, 68(1), 3-19.[1]
-
Nakada, N., et al. (1995). "Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor."[1] Antimicrobial Agents and Chemotherapy, 39(12), 2656.[1]
-
Böhme, M., et al. (2002). "seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties."[1] Journal of Medicinal Chemistry, 45(14), 3094–3102.[1]
Sources
- 1. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclothialidine C for In Vitro Experiments
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cyclothialidine C?
Cyclothialidine C is a potent natural product that functions as a highly specific inhibitor of bacterial DNA gyrase.[1][2] It targets the ATPase activity of the GyrB subunit, thereby preventing the supercoiling of DNA, which is essential for bacterial DNA replication and transcription.[3][4]
Q2: What is a good starting concentration for my in vitro experiments with Cyclothialidine C?
A pivotal study has established the 50% inhibitory concentration (IC50) of Cyclothialidine C against E. coli DNA gyrase to be 0.03 µg/mL in a DNA supercoiling assay.[1] This value serves as an excellent starting point for most in vitro assays. However, the optimal concentration will vary depending on the specific assay, bacterial strain, and experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your specific application.
Q3: How should I dissolve and store Cyclothialidine C?
Cyclothialidine C is a hydrophobic molecule with limited solubility in aqueous solutions.
-
Dissolving: It is recommended to first dissolve Cyclothialidine C in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. For daily use, a fresh working solution should be prepared from the stock.
Q4: I'm observing precipitation when I dilute my Cyclothialidine C stock solution into my aqueous assay buffer. What should I do?
This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below 0.5% (v/v) to minimize solvent-induced cytotoxicity and precipitation.
-
Serial Dilutions: Instead of adding the DMSO stock directly to your final assay volume, perform serial dilutions in your assay buffer.
-
Vortexing/Sonication: After dilution, vortex the solution vigorously or use a sonicator to aid in dissolving any precipitate.
-
Use of Pluronic F-68: Consider the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to your assay buffer to improve the solubility of hydrophobic compounds.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low activity in cell-based assays | Poor cell permeability of Cyclothialidine C. | Cyclothialidine C is known to have poor penetration into most bacterial cells, with the exception of Eubacterium spp.[1] Consider using a permeabilizing agent, such as a low concentration of a non-ionic detergent, or exploring the synthesis of more permeable analogs.[5][6] |
| Incorrect concentration used. | Perform a dose-response experiment starting from the known IC50 of 0.03 µg/mL to determine the optimal concentration for your specific bacterial strain and assay conditions. | |
| Instability of the compound in the assay medium. | Prepare fresh working solutions for each experiment. Minimize the exposure of the compound to light and elevated temperatures. | |
| High background or off-target effects in mammalian cell assays | Cytotoxicity of Cyclothialidine C at high concentrations. | While specific cytotoxicity data for Cyclothialidine C is limited, it is crucial to determine its cytotoxic profile in your specific mammalian cell line (e.g., HeLa, HepG2, A549) using a standard cell viability assay (e.g., MTT, XTT). This will help you establish a non-toxic working concentration range. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your cell culture medium is kept at a minimum, ideally below 0.1% (v/v). | |
| Inconsistent results between experiments | Variability in stock solution concentration. | Always ensure your stock solution is fully dissolved before making dilutions. Prepare fresh dilutions for each experiment. |
| Degradation of the compound. | Store the stock solution properly at -20°C or -80°C and protect it from light. Avoid repeated freeze-thaw cycles. | |
| Differences in cell passage number or density. | Use cells within a consistent passage number range and ensure consistent cell seeding densities for all experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Cyclothialidine C in a DNA Supercoiling Assay
This protocol provides a framework for determining the IC50 of Cyclothialidine C against a specific bacterial DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (substrate)
-
ATP
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/ml BSA)
-
Cyclothialidine C stock solution (in DMSO)
-
DMSO (for control)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare a serial dilution of Cyclothialidine C: From your stock solution, prepare a series of dilutions in the assay buffer. A suggested starting range is from 1 µg/mL down to 0.001 µg/mL. Include a vehicle control (DMSO only).
-
Set up the reaction: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the various concentrations of Cyclothialidine C or vehicle control.
-
Initiate the reaction: Add DNA gyrase and ATP to each tube to start the supercoiling reaction.
-
Incubate: Incubate the reactions at the optimal temperature for the specific DNA gyrase (typically 37°C) for a set period (e.g., 30-60 minutes).
-
Stop the reaction: Terminate the reaction by adding a stop solution (e.g., containing SDS and EDTA).
-
Analyze by agarose gel electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA.
-
Visualize and quantify: Stain the gel with a DNA staining agent and visualize the bands under UV light. Quantify the intensity of the supercoiled DNA band for each concentration.
-
Calculate the IC50: Plot the percentage of inhibition of supercoiling against the log of the Cyclothialidine C concentration and determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of Cyclothialidine C in Mammalian Cell Lines
This protocol outlines a standard MTT assay to determine the cytotoxic effects of Cyclothialidine C on mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HepG2, A549)
-
Complete cell culture medium
-
Cyclothialidine C stock solution (in DMSO)
-
DMSO (for control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare drug dilutions: Prepare a serial dilution of Cyclothialidine C in complete cell culture medium. A suggested starting range is from 100 µM down to 0.1 µM. Include a vehicle control (DMSO only) and a no-treatment control.
-
Treat cells: Remove the old medium and add the medium containing the different concentrations of Cyclothialidine C or controls to the respective wells.
-
Incubate: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilize formazan crystals: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure absorbance: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate cell viability: Express the absorbance of the treated wells as a percentage of the vehicle control and plot the results to determine the concentration at which Cyclothialidine C exhibits cytotoxicity.
Visualizations
Signaling Pathway
Caption: Mechanism of action of Cyclothialidine C.
Experimental Workflow
Caption: Workflow for optimizing Cyclothialidine C concentration.
References
-
Nakada, N., et al. (1993). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(12), 2656–2661. [Link]
- ProFoldin. (n.d.).
-
Watanabe, J., et al. (1993). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(12), 2656–2661. [Link]
-
Ghosh, S., et al. (2018). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Current drug metabolism, 19(11), 919–929. [Link]
-
Nakada, N., et al. (1992). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 36(9), 1957–1963. [Link]
- TopoGEN, Inc. (n.d.). DNA Gyrase Assay Kit USER MANUAL.
-
Heuberger, C., et al. (2006). seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties. Journal of medicinal chemistry, 49(17), 5262–5273. [Link]
- Vemula, V. R. (2015). Techniques to enhance solubility of hydrophobic drugs: An overview. Journal of Applied Pharmaceutical Science, 5(12), 113-119.
-
Angehrn, P., et al. (2004). New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine. Journal of medicinal chemistry, 47(6), 1487–1513. [Link]
- Kumar, S., & Singh, S. (2013). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. International Journal of Pharmaceutical Sciences and Research, 4(7), 2533.
-
Juan-García, A., et al. (2019). Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions. Toxins, 11(6), 353. [Link]
-
ResearchGate. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?[Link]
- Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing.
- Bio-Rad. (2020). DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING.
- Al-Zoubi, M. S., et al. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
- Bilici, E., & Akkoç, S. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(2), 102509.
- PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides.
- Vemula, V. R., & Lagishetty, V. (2019).
- New England Biolabs. (n.d.).
-
Heuberger, C., & Heck, M. (1996). Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors. Medicinal research reviews, 16(5), 459–477. [Link]
- Bell, S. M. (2011). The CDS Antibiotic Susceptibility Test.
-
Baggaley, E., et al. (2021). Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. Chemical Society Reviews, 50(12), 7016-7049. [Link]
-
Lättig-Tünnemann, G., et al. (2016). Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. Angewandte Chemie (International ed. in English), 55(52), 16075–16079. [Link]
- Asia-Pacific Economic Cooperation. (2011). Antimicrobial Susceptibility Testing.
- ResearchG
- Savjani, K. T., et al. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- Al-Warhi, T., et al. (2022). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. Molecules, 27(19), 6524.
- Uşak Üniversitesi. (n.d.).
-
Hewitt, W. M., et al. (2019). Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics. Journal of medicinal chemistry, 62(17), 7957–7972. [Link]
- Boster Biological Technology. (n.d.). PCR Troubleshooting Guide & Solutions.
- Al-Malki, A. L. (2025). Ca2+-independent cytotoxicity of menthol in the A549 lung cancer cell line. Journal of King Saud University - Science, 37(1), 102428.
- Maxwell, A. (2009). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular biology (Clifton, N.J.), 582, 145–157.
- ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits.
Sources
- 1. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Cyclothialidine C under different experimental conditions
This guide functions as a specialized Technical Support Center for Cyclothialidine C (and the broader Cyclothialidine class).[1]
Note on Nomenclature: While "Cyclothialidine" (Ro 09-1437) is the well-characterized parent compound (a 12-membered lactone-peptide), specific "C" derivatives often share the core pharmacophore.[1] This guide addresses the stability of the Cyclothialidine scaffold , focusing on its critical weak point: the 12-membered lactone ring .
Status: Operational | Topic: Stability Protocols | Ref: CYC-STAB-V2[1]
Part 1: Executive Summary (The "Lactone Liability")
The Core Issue: Cyclothialidine C derives its potency from a unique 12-membered lactone ring fused to a peptide chain.[1] This ring is chemically "spring-loaded."[1]
-
High pH (>7.5): Causes rapid ring opening (hydrolysis), rendering the molecule biologically inactive .[1]
-
High ATP: In biological assays, Cyclothialidine competes with ATP. High ATP concentrations will artificially lower the observed potency (IC50 shift).[1]
Part 2: Storage & Solubility (The "Shelf" Phase)[1]
Solubility & Reconstitution
User Issue: "My compound precipitates when I dilute my DMSO stock into media."
Technical Explanation: Cyclothialidine is lipophilic.[1] When a high-concentration DMSO stock is introduced to an aqueous buffer (PBS/Media), the sudden polarity shift forces the compound out of solution before it can disperse.
Protocol: The "Step-Down" Dilution Method
Do not pipette directly from 10 mM Stock
-
Prepare Stock: Dissolve powder in 100% DMSO to 10 mM .
-
Visual Check: Solution must be clear/colorless. If cloudy, sonicate for 10s.
-
-
Intermediate Step: Dilute 10 mM stock 1:10 in 100% DMSO (not water) to create a 1 mM working stock.
-
Final Dilution: Add the 1 mM stock to your media while vortexing rapidly .
-
Target: Final DMSO concentration should be
0.5% to avoid solvent toxicity.[1]
-
Solubility Troubleshooting Table
| Solvent System | Solubility Rating | Stability Risk | Recommendation |
| 100% DMSO | Excellent (>10 mM) | Low | Recommended for storage (-20°C).[1] |
| Ethanol/Methanol | Good | Moderate | Avoid for long-term storage (transesterification risk).[1] |
| Water/PBS | Poor (<10 µM) | High | Do NOT store. Prepare fresh immediately before use.[1] |
| Acidic Buffer (pH < 5) | Low | Moderate | Risk of acid-catalyzed isomerization.[1] |
| Basic Buffer (pH > 8) | Low | Critical | Lactone hydrolysis. Irreversible degradation.[1] |
Part 3: Chemical Stability (The "Bench" Phase)[1]
pH Sensitivity & Hydrolysis
User Issue: "I left the compound in buffer overnight, and the potency dropped by 50%."
Technical Explanation: The lactone ring is an ester. In alkaline conditions (pH > 7.5), hydroxide ions attack the carbonyl carbon, snapping the ring open. This creates a linear "seco-acid" derivative which does not bind the GyrB subunit effectively.[1]
The Stability Workflow (DOT Visualization)
Caption: Stability decision tree highlighting the critical risk of alkaline hydrolysis (Red Path) versus the optimal neutral window (Green Path).[1]
Part 4: Biological Assay Troubleshooting
The ATP Competition Trap
User Issue: "The IC50 in my ATPase assay is 10x higher than the literature value."
Technical Explanation: Cyclothialidine is a competitive inhibitor of the ATP-binding site on the DNA Gyrase B subunit.[2][3] It does not bind to the DNA cleavage site (like Ciprofloxacin).[1]
-
Mechanism: It overlaps with the ATP binding pocket.
-
The Artifact: If your assay uses saturating levels of ATP (e.g., > 2 mM), you will outcompete the drug, making it appear less potent than it actually is.
Corrective Protocol:
-
Check ATP Km: Determine the Km of ATP for your specific Gyrase enzyme.
-
Adjust ATP: Run the inhibition assay at an ATP concentration at or slightly below the Km .
-
Literature Benchmark: Standard Cyclothialidine Ki is ~6 nM.[1][2][3] If you see µM range IC50s, check your ATP concentration immediately.
Assay Parameter Table
| Parameter | Recommended Condition | Why? |
| ATP Concentration | 0.1 - 0.5 mM (Enzyme dependent) | High ATP outcompetes Cyclothialidine.[1] |
| Incubation Time | 30 mins @ 25°C or 37°C | Long incubations (>2h) risk thermal hydrolysis.[1] |
| Order of Addition | Enzyme + Drug | Allows drug to bind the pocket before ATP floods it. |
| Readout | ATPase Activity (Phosphate release) | More direct measure of GyrB inhibition than supercoiling.[1] |
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I freeze-thaw the aqueous solution? A: No. While the DMSO stock can withstand freeze-thaw cycles, aqueous solutions of Cyclothialidine are unstable.[1] The lactone ring is prone to hydrolysis upon repeated temperature shifts in the presence of water. Always prepare aqueous dilutions fresh.[1]
Q2: Is Cyclothialidine C light sensitive? A: The core structure contains a phenolic group and conjugated systems which can be susceptible to photo-oxidation over long periods.[1]
-
Protocol: Store the solid powder and DMSO stocks in amber vials or wrapped in foil.
Q3: I see a "double peak" on my LC-MS. Is my compound impure? A: Not necessarily.
-
Scenario A (Impurity): It is the hydrolyzed linear acid (Mass = Parent + 18 Da for water).[1] This indicates degradation.[1]
-
Scenario B (Rotamers): Cyclothialidine contains proline/peptide bonds that can exist in cis/trans conformations.[1] These may resolve as split peaks on high-resolution columns but will have the same mass .
-
Test: Run the LC-MS at a higher temperature (40°C or 50°C). If the peaks merge, they are rotamers (safe). If they remain distinct, it is degradation.
-
References
-
Nakada, N., et al. (1993). "Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors." Antimicrobial Agents and Chemotherapy, 37(12), 2656–2661.[1]
-
Goetschi, E., et al. (1993). "Biological characterization of cyclothialidine, a new DNA gyrase inhibitor." Antimicrobial Agents and Chemotherapy, 37(12), 2656.[1]
-
Stieger, M., et al. (1994). "Mechanism of inhibition of DNA gyrase by cyclothialidine." Antimicrobial Agents and Chemotherapy, 38(12).[1]
-
PubChem Compound Summary. "Cyclothialidine (CID 164470)."[1] National Center for Biotechnology Information.[1]
-
Guide to Pharmacology. "Cyclothialidine Ligand Page." IUPHAR/BPS.[1]
Sources
Technical Support Center: Troubleshooting Cyclothialidine C DNA Gyrase Assays
Welcome to the technical support center for Cyclothialidine C DNA gyrase assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during experimentation. By understanding the underlying principles of the assay and the mechanism of Cyclothialidine C, you can effectively troubleshoot unexpected results and ensure the integrity of your data.
Understanding the Core Reaction: DNA Gyrase and Cyclothialidine C
DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[1][2][3] This function is dependent on the hydrolysis of ATP.[2][4] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.[5]
Cyclothialidine C is a potent inhibitor of DNA gyrase.[5][6][7] It competitively inhibits the ATPase activity of the GyrB subunit, thereby preventing the conformational changes required for DNA supercoiling.[8][9] Understanding this mechanism is fundamental to interpreting your assay results correctly.
Caption: Mechanism of DNA Gyrase and Cyclothialidine C Inhibition.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems in a question-and-answer format, providing a logical workflow for identifying and resolving issues.
Category 1: Issues with Enzyme Activity
Question: Why am I seeing no or very weak DNA supercoiling in my positive control (no inhibitor)?
Possible Causes & Solutions:
-
Inactive Enzyme:
-
Causality: DNA gyrase is sensitive to storage conditions and freeze-thaw cycles. Repeatedly moving the enzyme between the freezer and the bench can lead to a loss of activity.
-
Solution: Aliquot your DNA gyrase upon arrival and store it at -80°C.[1] Avoid repeated freeze-thaw cycles. When preparing for an assay, thaw the enzyme on ice and keep it cold.
-
-
Suboptimal Assay Buffer Conditions:
-
Causality: The enzymatic activity of DNA gyrase is highly dependent on the components of the reaction buffer, including pH, salt concentration, and the presence of essential cofactors.
-
Solution: Ensure your 5X assay buffer is properly prepared and stored. Avoid freezing and thawing the buffer, as this can degrade ATP.[10] Verify the final concentrations of all components in the reaction mixture.
-
-
Degraded ATP:
-
Causality: ATP is the energy source for the supercoiling reaction.[2] If the ATP has degraded, the enzyme will not be able to function.
-
Solution: Prepare fresh ATP stock solutions regularly and store them in aliquots at -20°C. Consider purchasing a commercial assay kit with pre-validated reagents.
-
-
Nuclease Contamination:
-
Causality: Contaminating nucleases in your enzyme preparation or other reagents can degrade the plasmid DNA substrate, preventing the supercoiling reaction.
-
Solution: Run a control reaction with your relaxed DNA substrate and assay buffer but without DNA gyrase. If you observe DNA degradation (smearing on the gel), your reagents are likely contaminated. Use nuclease-free water and pipette tips.
-
| Component | Recommended Final Concentration | Common Pitfalls |
| Tris-HCl (pH 7.5) | 35-50 mM | Incorrect pH can denature the enzyme. |
| KCl | 24-100 mM | High salt concentrations (>250-300 mM) can be inhibitory.[10] |
| MgCl2 | 4-8 mM | Essential cofactor for ATP hydrolysis.[11] |
| DTT | 1-2 mM | Reducing agent, prevents oxidation of the enzyme. |
| ATP | 1 mM | Prone to degradation; use fresh stocks. |
| Relaxed pBR322 | ~0.5 µg per reaction | Substrate quality is critical. |
Table 1: Recommended DNA Gyrase Assay Buffer Composition.
Category 2: Inconsistent or Unexpected Inhibition Results
Question: My IC50 value for Cyclothialidine C is significantly different from the literature values (around 0.03 µg/mL). What could be the cause? [5][7][12]
Possible Causes & Solutions:
-
Inaccurate Inhibitor Concentration:
-
Causality: Errors in preparing serial dilutions of Cyclothialidine C are a common source of variability. The solubility of the compound can also be a factor.
-
Solution: Prepare a fresh stock solution of Cyclothialidine C in a suitable solvent like DMSO. Perform serial dilutions carefully and use a new set of pipette tips for each dilution to avoid carryover.
-
-
High ATP Concentration:
-
Causality: Cyclothialidine C is a competitive inhibitor of ATP binding.[8][9] If the ATP concentration in your assay is too high, it will outcompete the inhibitor, leading to a higher apparent IC50 value. The inhibitory activity of cyclothialidine can be reduced 11-fold when the ATP concentration is increased from 0.5 to 5 mM.[9]
-
Solution: Standardize your ATP concentration to 1 mM, which is a common concentration used in DNA gyrase assays. Ensure this concentration is consistent across all experiments.
-
-
DMSO Concentration:
-
Causality: High concentrations of DMSO, the solvent often used for Cyclothialidine C, can inhibit DNA gyrase activity.
-
Solution: Keep the final DMSO concentration in your assay below 5%, and ideally as low as possible. Importantly, ensure that the DMSO concentration is the same in all wells, including your positive and negative controls.
-
-
Incorrect Enzyme Titration:
-
Causality: The amount of enzyme used in the assay will affect the apparent IC50 value. If you use too much enzyme, you will require more inhibitor to achieve 50% inhibition.
-
Solution: Perform an enzyme titration experiment to determine the optimal amount of DNA gyrase that results in complete supercoiling of the substrate under your assay conditions. Use this amount for all subsequent inhibition assays.
-
Caption: Troubleshooting Workflow for Inconsistent IC50 Values.
Question: I'm observing an unexpected increase in supercoiling at high concentrations of Cyclothialidine C. Why is this happening?
Possible Causes & Solutions:
-
Compound Precipitation:
-
Causality: At high concentrations, Cyclothialidine C may precipitate out of solution, effectively lowering its concentration and reducing its inhibitory effect.
-
Solution: Visually inspect your reaction wells for any signs of precipitation. If observed, you may need to adjust the solvent or lower the maximum concentration of the inhibitor tested.
-
-
Assay Artifacts:
-
Causality: Some compounds can interfere with the agarose gel electrophoresis itself, altering the migration of the DNA.
-
Solution: Run a control lane on your gel with just the relaxed DNA substrate and the highest concentration of Cyclothialidine C (without the enzyme). If you see a shift in the DNA band, it indicates an interaction between the compound and the DNA or an effect on electrophoresis.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of a successful DNA gyrase supercoiling assay on an agarose gel?
In a successful assay, you should observe a clear difference in the migration of the relaxed and supercoiled plasmid DNA. The relaxed plasmid DNA will migrate slower, while the supercoiled form, being more compact, will migrate faster.[13][14] In your control lane with no enzyme, you should only see the band corresponding to the relaxed DNA. In your positive control lane (with enzyme, no inhibitor), you should see a strong band corresponding to the supercoiled DNA. As you increase the concentration of Cyclothialidine C, you should see a dose-dependent decrease in the intensity of the supercoiled band and a corresponding increase in the intensity of the relaxed band.[15]
Q2: Can I use a different plasmid DNA other than pBR322?
Yes, other relaxed circular plasmids can be used as a substrate. However, it is important to ensure that the plasmid is of high quality and predominantly in its relaxed form. The size of the plasmid will also affect its migration on the agarose gel.
Q3: How should I quantify the results from my agarose gel?
The bands on the agarose gel can be quantified using densitometry software. The intensity of the supercoiled band is measured for each inhibitor concentration and compared to the positive control (100% activity) and negative control (0% activity) to calculate the percentage of inhibition. These values can then be plotted against the inhibitor concentration to determine the IC50 value. It's important to note that gel-based assays may yield slightly higher IC50 values compared to other methods due to limitations in resolving different supercoiled topoisomers.[16]
Q4: Are there alternative methods to the agarose gel-based assay?
Yes, there are several alternative methods for measuring DNA gyrase activity, including:
-
Fluorescence-based assays: These assays utilize DNA dyes that have different fluorescence intensities when bound to relaxed versus supercoiled DNA.[11][17] They are often more amenable to high-throughput screening.
-
ATPase assays: Since Cyclothialidine C inhibits the ATPase activity of gyrase, you can measure the rate of ATP hydrolysis, for example, by linking it to the oxidation of NADH which can be monitored by a decrease in absorbance at 340 nm.[18]
Q5: Why does Cyclothialidine C show poor activity against intact bacterial cells despite being a potent gyrase inhibitor?
Cyclothialidine C has been reported to have poor penetration into most bacterial cells, which limits its antibacterial activity in whole-cell assays.[6][7][12] This highlights the importance of in vitro enzyme assays for identifying and characterizing potent inhibitors that may require further chemical modification to improve their cell permeability.
Experimental Protocol: Standard DNA Gyrase Supercoiling Assay
This protocol provides a general framework for a standard DNA gyrase supercoiling assay.
-
Prepare the Reaction Mixture: On ice, prepare a master mix containing the following components for the desired number of reactions (plus extra to account for pipetting errors):
-
5X DNA Gyrase Assay Buffer
-
Relaxed pBR322 DNA (to a final concentration of ~0.5 µg per reaction)
-
Nuclease-free water
-
-
Aliquot the Reaction Mixture: Aliquot the master mix into individual reaction tubes.
-
Add Cyclothialidine C: Add the appropriate concentration of Cyclothialidine C or DMSO (for controls) to each tube.
-
Initiate the Reaction: Add the pre-determined optimal amount of DNA gyrase to each tube to start the reaction.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.[19]
-
Stop the Reaction: Terminate the reaction by adding a stop solution/loading dye (e.g., containing SDS, EDTA, and a tracking dye).[19]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage until there is adequate separation between the relaxed and supercoiled DNA bands.
-
Visualize and Analyze: Stain the gel with a DNA stain (e.g., ethidium bromide or a safer alternative), visualize under UV light, and quantify the band intensities.
References
-
Nakada, N., Gmunder, H., Hirata, T., & Arisawa, M. (1992). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 36(9), 1966-1972. [Link]
-
Nakada, N., Gmunder, H., Hirata, T., & Arisawa, M. (1992). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 36(9), 1966–1972. [Link]
-
Gmunder, H. P., & Traxler, P. (1994). Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors. Current pharmaceutical design, 1(1), 1-13. [Link]
-
Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Waxman, L. (2010). DNA supercoiling catalyzed by bacterial gyrase. Methods in molecular biology (Clifton, N.J.), 582, 13–27. [Link]
-
Nakada, N., Shimada, H., Hirata, T., Aoki, Y., Kamiyama, T., Watanabe, J., & Arisawa, M. (1992). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 36(9), 1957–1965. [Link]
-
Sissi, C., & Palumbo, M. (2010). Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology. ACS chemical biology, 5(2), 145–154. [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
-
ProFoldin. (2009). ProFoldin DNA Gyrase DNA Supercoiling Assay Kits. [Link]
-
Wikipedia. (2023). DNA gyrase. [Link]
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]
-
Maxwell, A., & Lawson, D. M. (2003). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic acids research, 31(23), e150. [Link]
-
Nakada, N., Shimada, H., Hirata, T., Aoki, Y., Kamiyama, T., Watanabe, J., & Arisawa, M. (1992). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial agents and chemotherapy, 36(9), 1957–1965. [Link]
-
Nakada, N., Shimada, H., Hirata, T., Aoki, Y., Kamiyama, T., Watanabe, J., & Arisawa, M. (1992). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial agents and chemotherapy, 36(9), 1957–1965. [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase ATPase Linked Assay. [Link]
-
Schaper, K. J., & Seydel, J. K. (2004). Biological activities of novel gyrase inhibitors of the aminocoumarin class. Antimicrobial agents and chemotherapy, 48(7), 2469–2477. [Link]
-
Aryal, S. (2019). Part 2: Analysing and Interpreting (Agarose) Gel Electrophoresis Results. [Link]
-
Aryal, S. (2023). DNA Gyrase- Definition, Structure, Reactions, Mechanisms. [Link]
-
Hameed, A., & Rhee, K. Y. (2018). DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 62(6), e00137-18. [Link]
-
James, A. M., & Grossman, A. D. (2018). DNA gyrase activity regulates DnaA-dependent replication initiation in Bacillus subtilis. Journal of bacteriology, 200(19), e00305-18. [Link]
-
Elsea, S. H., Osheroff, N., & Hsiung, Y. (1995). Modulation of Gyrase-Mediated DNA Cleavage and Cell Killing by ATP. Journal of Biological Chemistry, 270(4), 1913-1920. [Link]
-
Boos, M., & Stegmann, E. (2019). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy, 74(11), 3239-3247. [Link]
-
Wu, M. L., & G-S. Hwang. (2023). Characterization of DNA Gyrase Activity and Elucidation of the Impact of Amino Acid Substitution in GyrA on Fluoroquinolone Resistance in Mycobacterium avium. Microbiology Spectrum, 11(2), e03681-22. [Link]
-
LabXchange. (2021). How to Interpret Agarose Gel Data: The basics. [Link]
-
Heide, L. (2012). New aminocoumarin antibiotics as gyrase inhibitors. International journal of medical microbiology : IJMM, 302(5-6), 215–221. [Link]
-
Sugino, A., Peebles, C. L., Kreuzer, K. N., & Cozzarelli, N. R. (1977). DNA gyrase: subunit structure and ATPase activity of the purified enzyme. Proceedings of the National Academy of Sciences of the United States of America, 74(11), 4767–4771. [Link]
-
Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied microbiology and biotechnology, 92(3), 479–497. [Link]
-
Noble, C. G., & Maxwell, A. (2002). Active-site residues of Escherichia coli DNA gyrase required in coupling ATP hydrolysis to DNA supercoiling and amino acid substitutions leading to novobiocin resistance. Biochemistry, 41(4), 1191–1199. [Link]
-
Han, J., Wang, Y., Sahin, O., & Zhang, Q. (2012). Agarose gel electrophoresis showing the inhibition of DNA gyrase supercoiling activities by ciprofloxacin. ResearchGate. [Link]
-
Wörz, J., & Seidel, R. (2018). Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors. International journal of molecular sciences, 19(9), 2636. [Link]
Sources
- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. pnas.org [pnas.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. topogen.com [topogen.com]
- 11. profoldin.com [profoldin.com]
- 12. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneticeducation.co.in [geneticeducation.co.in]
- 14. goldbio.com [goldbio.com]
- 15. researchgate.net [researchgate.net]
- 16. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. inspiralis.com [inspiralis.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Cyclothialidine C in Clinical Research
Topic: Limitations of using Cyclothialidine C in clinical research Content Type: Technical Support Guide & FAQs Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Cyclothialidine C Paradox
Cyclothialidine C is a potent, naturally occurring DNA gyrase inhibitor isolated from Streptomyces filipinensis.[1] It represents a distinct class of antibiotics (cyclothialidines) that target the GyrB subunit of bacterial DNA gyrase, specifically inhibiting ATPase activity.[1][2][3]
The Central Limitation: While Cyclothialidine C exhibits nanomolar potency against the isolated enzyme (in vitro IC50 ~30 ng/mL), it fails as a clinical therapeutic due to extremely poor cellular penetration .[1] It cannot effectively cross the bacterial cell envelope to reach its target in intact cells.[3] Consequently, its utility is currently restricted to:
-
Mechanistic Enzymology: As a reference standard for GyrB ATPase inhibition.
-
Structural Biology: For co-crystallization studies to design synthetic analogs (e.g., fluorothiazoles) with better bioavailability.
Troubleshooting Guide & FAQs
Category A: Efficacy & Biological Activity[1][2][3][4][5]
Q1: My ATPase inhibition assay shows an IC50 of ~30 nM, but the MIC against E. coli is >100 µg/mL. Is the compound degraded?
Diagnosis: The compound is likely functional. This discrepancy is the hallmark limitation of Cyclothialidine C. Technical Explanation: Cyclothialidine C is a competitive inhibitor of the ATP-binding site on the GyrB subunit. However, it is a large, hydrophobic 12-membered lactone peptide. It lacks the necessary physicochemical properties to traverse the porins of Gram-negative bacteria (like E. coli) or diffuse through the thick peptidoglycan/membrane layers of many Gram-positives. Resolution:
-
Verification: Perform a Gyrase Supercoiling Assay using purified enzyme. If inhibition occurs, the compound is active.[1]
-
Alternative: If cell killing is required, consider using Novobiocin (GyrB inhibitor with better penetration) or a synthetic Cyclothialidine analog if available.
Q2: Why does increasing ATP concentration in my assay abolish Cyclothialidine C activity?
Diagnosis: This confirms the mechanism of action. Technical Explanation: Cyclothialidine C acts as a competitive inhibitor with respect to ATP.[1][2][3][4] It binds to the ATP-binding pocket of the GyrB subunit, preventing the capture of ATP required for energy transduction and DNA strand passage. Resolution:
-
Protocol Adjustment: Ensure your assay uses ATP concentrations near or below the
of the enzyme to maximize sensitivity to the inhibitor. If you use saturating ATP levels (e.g., >2 mM), you will shift the IC50 to higher values, masking the inhibitor's potency.
Category B: Solubility & Handling
Q3: The compound precipitates when added to the aqueous reaction buffer. How do I maintain solubility?
Diagnosis: Hydrophobic precipitation (LogP issues). Technical Explanation: Cyclothialidine C has low aqueous solubility. Protocol:
-
Stock Solution: Dissolve the lyophilized powder in 100% DMSO to a concentration of 10–20 mM.
-
Intermediate Dilution: Do not dilute directly from 100% DMSO to the assay buffer. Create an intermediate dilution (e.g., 10x final concentration) in a solvent blend (e.g., 10% DMSO in water) before adding to the reaction mix.
-
Final DMSO Limit: Ensure the final DMSO concentration in the enzyme assay does not exceed 5%, as high DMSO can affect Gyrase activity independent of the drug.
Technical Data Summary
Table 1: Comparative Profile of Gyrase Inhibitors
| Feature | Cyclothialidine C | Novobiocin | Ciprofloxacin |
| Target Subunit | GyrB (ATPase domain) | GyrB (ATPase domain) | GyrA (Cleavage complex) |
| Mechanism | Competitive vs ATP | Competitive vs ATP | Stabilizes DNA breaks |
| In Vitro Potency (IC50) | High (~0.03 µg/mL) | Moderate (~0.06 µg/mL) | Moderate (~0.5 µg/mL) |
| Cell Penetration | Very Poor | Good | Excellent |
| Clinical Utility | None (Research Tool) | Limited (Toxicity) | High (Broad Spectrum) |
| Primary Resistance | GyrB mutations | GyrB mutations | GyrA/ParC mutations |
Table 2: Physicochemical Limitations
| Parameter | Value/Status | Impact on Research |
| Molecular Weight | ~600-700 Da | Exceeds "Rule of 5" for passive diffusion. |
| Solubility | Low (Aqueous) | Requires DMSO/Ethanol carriers; risk of precipitation in media. |
| Stability | Moderate | Sensitive to hydrolysis at extreme pH due to lactone ring. |
Experimental Protocols
Protocol A: Validating Cyclothialidine C Activity (ATPase Assay)
Purpose: To confirm the compound is active against the target enzyme despite lack of cellular activity.[3][5]
Materials:
-
Purified E. coli DNA Gyrase (A & B subunits reconstituted).
-
Relaxed pBR322 plasmid DNA.
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/ml BSA.
Workflow:
-
Preparation: Dilute Cyclothialidine C in DMSO to varying concentrations (0.001 µM to 10 µM).
-
Incubation: Mix Gyrase enzyme with inhibitor for 10 minutes before adding ATP/DNA. This allows the inhibitor to occupy the GyrB pocket.
-
Reaction Start: Add ATP and Relaxed DNA substrate.
-
Running: Incubate at 37°C for 60 minutes.
-
Termination: Stop reaction with 0.5% SDS and Proteinase K.
-
Analysis: Run samples on a 1% agarose gel.
Visualizing the Mechanism & Limitation
The following diagram illustrates why Cyclothialidine C is a powerful enzyme inhibitor but a failed drug candidate.
Caption: Figure 1. The "Penetration Block" mechanism. While Cyclothialidine C theoretically outcompetes ATP for the GyrB binding site (dotted blue line), it is physically prevented from reaching the cytoplasm by the bacterial cell envelope (solid red block).
References
-
Nakada, N., et al. (1994).[7] "Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor."[1][2][3][5][6][7][8][9] Antimicrobial Agents and Chemotherapy, 38(9), 1966–1973.[7]
-
Goetschi, E., et al. (1993). "Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors."[1][2][5][6] Pharmaceutica Acta Helvetiae, 68(1), 3-17.
-
BenchChem. (n.d.). "Cyclothialidine C | DNA Gyrase Inhibitor."[1][2][5][4][6][8][9][10] Product Technical Data Sheet.
-
Maxwell, A. (1997). "DNA gyrase as a drug target."[1][11][6][8][10] Trends in Microbiology, 5(3), 102-109.
Sources
- 1. Cyclothialidine C|DNA Gyrase Inhibitor|For Research [benchchem.com]
- 2. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GR-122222X - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Enhancing the Bioavailability of Cyclothialidine C
Document ID: TSC-CYC-BIOAVAIL-2026-02
Last Updated: February 3, 2026
Introduction: The Challenge and Opportunity of Cyclothialidine C
Cyclothialidine C is a potent, naturally occurring inhibitor of the bacterial DNA gyrase B (GyrB) subunit, isolated from Streptomyces filipinensis.[1][2] Its unique mechanism of action, which involves the competitive inhibition of the ATPase activity of GyrB, makes it a highly promising candidate for a new class of antibacterial agents.[3][4][5] In enzymatic assays, Cyclothialidine C demonstrates exceptional activity, with IC50 values significantly lower than many established antibiotics.[1][6]
However, the transition from a potent enzyme inhibitor to an effective therapeutic agent is hampered by a significant hurdle: poor bioavailability .[7] The parent compound exhibits minimal to no growth-inhibitory activity against most intact bacterial cells, a phenomenon largely attributed to its inability to efficiently permeate the bacterial cytoplasmic membrane.[5][6][8] This technical guide provides researchers with a comprehensive overview of strategies, troubleshooting advice, and detailed protocols for modifying the Cyclothialidine C scaffold to overcome this critical bioavailability challenge.
Core Strategies for Enhancing Bioavailability
The central goal of modifying Cyclothialidine C is to alter its physicochemical properties to favor membrane transport without compromising its inhibitory activity against DNA gyrase. This involves a delicate balance between increasing lipophilicity for membrane permeation and maintaining sufficient aqueous solubility for formulation and distribution.[9]
Structure-Guided Modifications
The Cyclothialidine C structure, a unique 12-membered lactone integrated into a peptide chain, offers several functional groups amenable to chemical modification.[1][6][10] Understanding the structure-activity relationship (SAR) is paramount. Early studies have indicated that the bicyclic 12-membered lactone with a phenolic hydroxyl group is crucial for DNA gyrase inhibition.[8]
Key modification sites include:
-
Phenolic Hydroxyl Groups: These are primary sites for prodrug strategies. Masking these polar groups can significantly increase lipophilicity.
-
Carboxylic Acid: This group can be esterified to create prodrugs, which can enhance membrane permeability.[11]
-
Peptide Backbone: Modifications here are more complex but can influence conformation, solubility, and metabolic stability.
Caption: Key sites on the Cyclothialidine C scaffold for chemical modification.
Prodrug Strategies: Masking for Entry
A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. This approach is ideal for transiently masking polar functional groups that hinder membrane permeation.[12][13]
-
Esterification: Converting the carboxylic acid or phenolic hydroxyls to esters is a classic prodrug approach.[11] The resulting esters are more lipophilic and can passively diffuse across cell membranes. Inside the cell, ubiquitous esterase enzymes cleave the ester bond, releasing the active Cyclothialidine C.
-
Carbonates and Carbamates: These moieties can also be used to mask hydroxyl groups, offering different cleavage kinetics and stability profiles.
-
Phosphate Esters: To improve aqueous solubility for potential intravenous formulations, a phosphate ester prodrug can be synthesized.[] Alkaline phosphatases at the cell surface or within the cell can then hydrolyze the phosphate group to release the active drug.
Physicochemical Property Optimization
Beyond prodrugs, direct modification of the core structure can lead to analogs with inherently better bioavailability.
-
Lipophilicity and Polar Surface Area (PSA): There is a direct correlation between a molecule's lipophilicity (often measured as logP) and its ability to cross lipid membranes. Strategies include adding lipophilic groups (e.g., alkyl or aryl moieties) or reducing the number of hydrogen bond donors/acceptors to lower the PSA.
-
Metabolic Stability: Natural products are often susceptible to rapid metabolism. Potential metabolic "soft spots" on the Cyclothialidine C molecule can be identified and modified. For instance, replacing a metabolically labile hydrogen with fluorine can block oxidation by cytochrome P450 enzymes.
-
Formulation Strategies: For compounds with persistent solubility issues, advanced formulation techniques like creating solid dispersions, using self-emulsifying drug delivery systems (SEDDS), or micronization can significantly improve oral absorption.[9][15][16][17]
Experimental Workflow & Evaluation
A systematic approach is required to synthesize, test, and validate new Cyclothialidine C analogs. The following workflow outlines the key decision points and assays.
Caption: A systematic workflow for modifying and evaluating Cyclothialidine C analogs.
Troubleshooting and FAQs
This section addresses common issues encountered during the development of Cyclothialidine C analogs.
Q1: My modified analog shows high potency in the DNA gyrase assay but is inactive in whole-cell antibacterial assays. What is the likely problem?
A: This is a classic permeability issue. While your modification may have preserved the pharmacophore responsible for enzyme inhibition, the overall molecule may still be unable to cross the bacterial cell wall and membrane.
-
Troubleshooting Steps:
-
Assess Permeability: Perform a PAMPA or Caco-2 assay (see protocols below) to quantitatively measure membrane permeability.[18][19]
-
Check for Efflux: The analog might be a substrate for bacterial efflux pumps. A bidirectional Caco-2 assay can indicate if the compound is actively transported out of cells. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[20]
-
Increase Lipophilicity: If passive permeability is low, consider further modifications to increase the logP value, such as adding small alkyl groups or switching a prodrug moiety to a more lipophilic one.
-
Q2: My new, more lipophilic analog has very poor aqueous solubility, making it difficult to test in vitro. What can I do?
A: This is a common trade-off when increasing lipophilicity.
-
Troubleshooting Steps:
-
Formulation Aids: For in vitro assays, you can often use co-solvents like DMSO (up to a concentration that doesn't affect the assay) to solubilize the compound.
-
Salt Formation: If your analog has a basic or acidic center, forming a salt can dramatically increase aqueous solubility.
-
Prodrug Re-evaluation: Consider a different prodrug strategy. For example, a phosphate ester prodrug is designed specifically to enhance water solubility for formulation purposes.[]
-
Q3: How do I interpret the data from my PAMPA assay?
A: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method that models passive diffusion.[18][21] The output is an effective permeability coefficient (Pe).
| Permeability (Pe) Value (x 10⁻⁶ cm/s) | Interpretation | Predicted In Vivo Absorption |
| < 1.5 | Low Permeability | Poor |
| 1.5 - 10 | Medium Permeability | Moderate to Good |
| > 10 | High Permeability | Excellent |
| Data in this table is generalized for interpretation purposes. Generally, compounds with a Pe < 1.5 x 10⁻⁶ cm/s are classified as having low permeability, while those with Pe > 1.5 x 10⁻⁶ cm/s are considered to have high permeability.[18] |
Q4: My ester prodrug is stable in buffer, but it shows no activity in my whole-cell assay. What's going on?
A: This suggests a failure of the prodrug activation step.
-
Troubleshooting Steps:
-
Intracellular Esterase Activity: The bacterial species you are testing against may lack the specific intracellular esterases required to cleave your prodrug and release the active Cyclothialidine C.
-
Stability vs. Lability: You may have designed a prodrug that is too stable. The ideal prodrug is stable enough to reach the target cell but labile enough to be cleaved by intracellular enzymes.
-
Alternative Prodrug Linkers: Experiment with different ester linkers (e.g., carbonates, amino acid esters) that may be recognized by a broader range of bacterial enzymes.[]
-
Experimental Protocols
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a framework for assessing the passive permeability of Cyclothialidine C analogs.
Objective: To determine the effective permeability coefficient (Pe) of test compounds across a lipid-infused artificial membrane.
Materials:
-
96-well microtiter filter plates (e.g., Millipore MultiScreen-IP PAMPA plate).[21]
-
96-well acceptor plate.
-
Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds dissolved in DMSO (10 mM stock).
-
Plate shaker and plate reader (UV-Vis or LC-MS for analysis).
Procedure:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the lipid solution to each well of the filter plate. Allow the solvent to evaporate for approximately 20 minutes, leaving a lipid layer on the filter.[22]
-
Prepare Donor Solutions: Dilute the 10 mM stock solutions of your Cyclothialidine C analogs into PBS to a final concentration of 100 µM. The final DMSO concentration should be kept low (e.g., <1%).
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of fresh PBS.
-
Assemble the PAMPA Sandwich: Place the lipid-coated filter plate onto the acceptor plate.
-
Add Donor Solutions: Add 200 µL of the donor solutions (your test compounds) to the appropriate wells of the filter plate.
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.[22][23]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the effective permeability (Pe) using the appropriate formula, which takes into account the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol Outline: Caco-2 Permeability Assay
The Caco-2 assay is a more complex, cell-based model that can assess both passive and active transport, including efflux.[20][24][25]
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of test compounds across a confluent monolayer of human intestinal Caco-2 cells.
Key Steps:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® inserts and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[24]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer must be verified. This is typically done by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[24]
-
Bidirectional Transport Study:
-
Apical to Basolateral (A→B): The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This models absorption from the gut into the bloodstream.
-
Basolateral to Apical (B→A): The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. A significantly higher B→A transport rate compared to A→B indicates active efflux.[20]
-
-
Analysis: Samples are collected from the receiving chamber at various time points and analyzed by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is then determined: ER = Papp (B→A) / Papp (A→B) . An ER > 2 suggests the compound is a substrate for efflux pumps.[20]
Conclusion
Modifying the Cyclothialidine C structure to enhance bioavailability is a challenging but feasible endeavor. A rational, iterative approach grounded in medicinal chemistry principles and supported by a robust screening cascade is essential for success. By employing strategies such as prodrug design and physicochemical property optimization, and by systematically evaluating analogs using assays like PAMPA and Caco-2, researchers can unlock the therapeutic potential of this potent class of DNA gyrase inhibitors.
References
-
Goetschi, E., Angehrn, P., Gmuender, H., Hebeisen, P., Link, H., Mett, H., & Peter, H. (1993). Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors. Pharmacology & therapeutics, 60(2), 367-380. [Link]
-
Nakada, N., Gmunder, H., Hirata, T., & Arisawa, M. (1993). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial agents and chemotherapy, 37(12), 2656–2661. [Link]
-
Nakada, N., Gmunder, H., Hirata, T., & Arisawa, M. (1993). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. PubMed. [Link]
-
Boehm, H. J., Boehringer, M., Bur, D., Gmuender, H., Huber, W., Klaus, W., ... & Loeffler, B. M. (2000). seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties. Journal of medicinal chemistry, 43(14), 2664-2674. [Link]
-
Nakashima, T., Ohtsuka, T., Shigematsu, N., & Arisawa, M. (1994). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial agents and chemotherapy, 38(4), 787–791. [Link]
-
AntibioticDB. (n.d.). Cyclothialidine (Ro 09-1437). Retrieved February 3, 2026, from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cyclothialidine. Retrieved February 3, 2026, from [Link]
-
Nakashima, T., Ohtsuka, T., Shigematsu, N., & Arisawa, M. (1994). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 38(4), 787-791. [Link]
-
Boehm, H. J., Boehringer, M., Bur, D., Gmuender, H., Huber, W., Klaus, W., ... & Loeffler, B. M. (2000). New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine. Journal of medicinal chemistry, 43(14), 2664-2674. [Link]
-
Frontiers. (2023). Enhancing bioavailability of natural extracts for nutritional applications through dry powder inhalers (DPI) spray drying: technological advancements and future directions. Frontiers in Nutrition. [Link]
-
Ferreira, L. G., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 17(1), 123. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved February 3, 2026, from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 3, 2026, from [Link]
-
Boehm, H. J., et al. (2000). New Antibacterial Agents Derived from the DNA Gyrase Inhibitor Cyclothialidine. Journal of Medicinal Chemistry, 43(14), 2664-2674. [Link]
-
Unknown. (n.d.). Caco2 assay protocol. [Link]
-
Sharma, S., et al. (2023). Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer. Antioxidants, 12(4), 957. [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved February 3, 2026, from [Link]
-
Barba-Bon, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 596658. [Link]
-
N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(12), 20780-20807. [Link]
-
ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Retrieved February 3, 2026, from [Link]
-
Synapse. (2024). Polarity Alchemy: Strategic Charge Manipulation in Contemporary Drug Design. [Link]
-
ResearchGate. (n.d.). Chemical structures of drugs belonging to cyclothialidine class. Retrieved February 3, 2026, from [Link]
-
MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved February 3, 2026, from [Link]
-
Patsnap Synapse. (2024). How to improve the bioavailability of a drug?. [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved February 3, 2026, from [Link]
-
Huttunen, K. M., et al. (2011). Prodrug Approaches for CNS Delivery. Current medicinal chemistry, 18(2), 234-251. [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 3, 2026, from [Link]
-
Request PDF. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Retrieved February 3, 2026, from [Link]
-
Nakada, N., et al. (1993). Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation. The Journal of antibiotics, 46(12), 1753-1759. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1599. [Link]
-
MDPI. (2022). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 27(23), 8567. [Link]
Sources
- 1. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound | AntibioticDB [antibioticdb.com]
- 8. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Enhancing bioavailability of natural extracts for nutritional applications through dry powder inhalers (DPI) spray drying: technological advancements and future directions [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PAMPA | Evotec [evotec.com]
- 19. researchgate.net [researchgate.net]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 23. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. enamine.net [enamine.net]
Validation & Comparative
Comparative Guide: Cyclothialidine C vs. Novobiocin Mechanism of DNA Gyrase Inhibition
[1][2][3]
Executive Summary
Cyclothialidine C (a cyclic peptide-lactone) and Novobiocin (an aminocoumarin) are both potent inhibitors of bacterial DNA gyrase, specifically targeting the ATPase activity of the GyrB subunit.[1][2] While they share the same gross mechanism—competitive inhibition of ATP binding—they differ fundamentally in their molecular contact points and structural pharmacophores.[2]
Key Distinction: Cyclothialidine C exhibits a unique binding mode that allows it to retain potency against novobiocin-resistant gyrase mutants.[2][3] Despite superior enzymatic inhibition (IC50 ~0.03 µg/mL vs. 0.06 µg/mL for novobiocin), Cyclothialidine C's utility as a clinical antibiotic is limited by poor cellular permeability, positioning it primarily as a high-value biochemical tool and structural template for next-generation inhibitors.[2][4]
Part 1: Mechanistic Deep Dive[3]
The Target: DNA Gyrase B Subunit (GyrB)
DNA gyrase is an A2B2 heterotetramer.[2] The GyrB subunit is responsible for ATP hydrolysis, which drives the conformational changes required for the strand-passage mechanism (supercoiling).[2]
-
Function: ATP binding causes dimerization of the N-terminal domains of GyrB, capturing the T-segment of DNA.[2] Hydrolysis releases energy to transport the T-segment through the G-segment.[2]
-
Inhibition Logic: Blocking the ATP binding site prevents N-terminal dimerization and energy transduction, arresting the enzyme in an inactive state.[2]
Novobiocin: The Classic Aminocoumarin[3]
-
Binding Site: Novobiocin binds to the ATP-binding pocket of GyrB.[1][2]
-
Molecular Interaction: It overlaps with the ATP adenine binding site.[2] A critical interaction involves hydrogen bonding with Arg136 (in E. coli numbering).[2]
-
Mechanism: Competitive inhibition.[5][1][2][3][6] It physically obstructs ATP access.[2][3]
-
Resistance: Mutations in Arg136 frequently confer high-level resistance to novobiocin, as this residue is essential for drug binding but less critical for ATP binding.[2]
Cyclothialidine C: The "Resistance-Breaker"[3]
-
Structure: A unique 12-membered lactone ring integrated into a pentapeptide chain.[1][2][3][4][7][8]
-
Binding Site: Cyclothialidine C also binds to the ATPase domain of GyrB, competitively with ATP.[2][6][9] However, its "footprint" within the pocket is distinct.[2]
-
Molecular Interaction:
-
Resistance Implication: Because it anchors to different residues (Asp73 vs. Arg136), Cyclothialidine C remains fully active against Arg136 mutants that render novobiocin ineffective.[2] This defines it as a distinct pharmacophore class.[2][3]
Mechanistic Pathway Visualization
Figure 1: Comparative Mechanism of Action. Note the distinct residue dependencies (Arg136 vs. Asp73) which allow Cyclothialidine C to overcome novobiocin resistance.[2]
Part 2: Comparative Performance Data
The following data highlights the superior intrinsic potency of Cyclothialidine C against the enzyme, contrasted with its poor whole-cell performance.
| Feature | Cyclothialidine C | Novobiocin | Implications |
| Target Subunit | GyrB (ATPase domain) | GyrB (ATPase domain) | Both are ATPase inhibitors.[1][2][3][6][10] |
| Inhibition Type | Competitive (vs ATP) | Competitive (vs ATP) | Reversible by high ATP conc.[2][3] |
| IC50 (E. coli Gyrase) | 0.03 µg/mL | 0.06 µg/mL | Cyclothialidine is ~2x more potent in vitro.[2][3] |
| Ki (Inhibition Constant) | ~6 nM | ~10-15 nM | Higher binding affinity for Cyclothialidine.[2][3] |
| Activity on Novo-Resistant Mutants | Retained | Lost | Cyclothialidine exploits a different binding pocket topology.[2][3] |
| Cellular Permeability | Poor (Active mainly on Eubacterium) | Moderate (Active on Gram-positives) | Cyclothialidine requires chemical modification for clinical use.[2][3] |
| Chemical Class | Cyclic Peptide / Lactone | Aminocoumarin | Distinct structural scaffolds.[1][2][3] |
Part 3: Experimental Protocols
To validate the inhibition mechanism and compare potency, two primary assays are employed: the DNA Supercoiling Assay (measures functional output) and the ATPase Hydrolysis Assay (measures direct target engagement).[2]
Protocol A: DNA Gyrase Supercoiling Inhibition Assay
This assay visualizes the conversion of relaxed plasmid DNA to its supercoiled form.[2] Inhibitors prevent this conversion.[2][3]
Reagents:
-
E. coli DNA Gyrase (Holoenzyme or reconstituted A/B subunits).[2]
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA.[2]
Workflow:
-
Preparation: Prepare 20 µL reaction mixtures containing 0.5 µg relaxed plasmid DNA and Assay Buffer.
-
Inhibitor Addition: Add Cyclothialidine C or Novobiocin at serial dilutions (e.g., 0.001 to 10 µg/mL).[2] Include a DMSO control (0% inhibition) and a no-enzyme control.[2][3]
-
Enzyme Initiation: Add 1 Unit of DNA Gyrase to initiate the reaction.[2]
-
Incubation: Incubate at 37°C for 30 minutes .
-
Termination: Stop reaction by adding 5 µL of Stop Solution (5% SDS, 25% glycerol, 0.25 mg/mL bromophenol blue).
-
Analysis: Load samples onto a 1% agarose gel (run at 50V for 3-4 hours in TAE buffer).
-
Quantification: Stain with Ethidium Bromide.[2][3] Densitometry allows calculation of IC50 (concentration inhibiting 50% of supercoiling).[2]
Protocol B: ATPase Hydrolysis Assay (Coupled Enzyme System)
This assay confirms the drug targets the ATPase activity directly, distinguishing it from poisons that target the DNA cleavage complex (like quinolones).[2]
Principle: Gyrase hydrolyzes ATP to ADP.[2] Pyruvate Kinase (PK) regenerates ATP from ADP using Phosphoenolpyruvate (PEP), producing Pyruvate.[2] Lactate Dehydrogenase (LDH) converts Pyruvate to Lactate, oxidizing NADH to NAD+ .[2] The decrease in NADH absorbance at 340 nm is proportional to Gyrase ATPase activity.[2]
Workflow Visualization:
Figure 2: Coupled ATPase Assay Workflow. Inhibition of Gyrase slows the consumption of NADH.[2]
Steps:
-
Mix: Combine Assay Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2), 2 mM PEP, 0.2 mM NADH, excess PK/LDH mixture, and DNA Gyrase.[2]
-
Start: Initiate with 1 mM ATP.
-
Measure: Monitor Absorbance at 340 nm continuously for 10-20 minutes at 25°C.
-
Validation:
References
-
Nakada, N., et al. (1993). "Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor."[2] Antimicrobial Agents and Chemotherapy, 37(12), 2656–2661.[2][4] [Link]
-
Nakada, N., et al. (1995). "Characterization of the binding site for cyclothialidine on the B subunit of DNA gyrase."[2] Journal of Biological Chemistry, 270(24), 14286-14291.[2] [Link]
-
Maxwell, A. (1993). "The interaction of coumarin antibiotics with DNA gyrase."[2] Molecular Microbiology, 9(4), 681-686.[2] [Link]
-
Goetschi, E., et al. (1993). "Cyclothialidine, a novel DNA gyrase inhibitor.[2] II. Isolation, characterization and structure elucidation." The Journal of Antibiotics, 46(8), 1218-1225.[2] [Link]
Sources
- 1. Cyclothialidine C|DNA Gyrase Inhibitor|For Research [benchchem.com]
- 2. Novobiocin - Wikipedia [en.wikipedia.org]
- 3. PhytoBank [phytobank.ca]
- 4. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
Comparing Cyclothialidine C and quinolones effect on DNA gyrase subunits
Comparative Guide: Cyclothialidine vs. Quinolones – Gyrase Subunit Targeting and Efficacy
Executive Summary
This guide provides a technical comparison between Cyclothialidine (specifically the primary congener Ro 09-1437, often the reference for "Cyclothialidine C" class discussions) and Quinolones (represented by Ciprofloxacin).[1] While both classes target bacterial DNA gyrase (
-
Cyclothialidine acts as a potent, competitive inhibitor of the GyrB subunit's ATPase activity.[2][3][4][5]
-
Quinolones act as "topoisomerase poisons" targeting the GyrA subunit (and the DNA-enzyme interface), stabilizing the lethal double-strand break complex.[6]
Mechanistic Divergence: GyrB vs. GyrA
The therapeutic efficacy of these molecules relies on their interference with the gyrase catalytic cycle. The cycle involves DNA binding, ATP hydrolysis (GyrB), and strand passage/re-ligation (GyrA).
Cyclothialidine: The GyrB ATPase Inhibitor
Cyclothialidine belongs to a unique class of cyclic peptides/lactones.
-
Target: GyrB Subunit (N-terminal domain).[7]
-
Mechanism: It competes directly with ATP for the nucleotide-binding pocket. Unlike Coumarins (e.g., Novobiocin), which also bind GyrB, Cyclothialidine exhibits a distinct binding footprint and retains activity against some Novobiocin-resistant strains.
-
Effect: By blocking ATP hydrolysis, it freezes the enzyme in an "open" clamp conformation, preventing the energy-dependent strand passage required for introducing negative supercoils.
-
Key Kinetic Parameter:
(Competitive with ATP).[4]
Quinolones: The GyrA Cleavage Complex Stabilizer
Quinolones are synthetic chemotherapeutics.[6]
-
Target: GyrA Subunit / DNA Interface.[8]
-
Mechanism: They bind to the "cleavage complex"—a transient state where the DNA backbone is broken and covalently linked to GyrA tyrosines. The drug intercalates into the DNA break, acting as a physical wedge.
-
Effect: This prevents the re-ligation of the DNA strands.[9] The accumulation of double-strand breaks triggers the SOS response and rapid bacterial cell death (bactericidal).
-
Key Kinetic Parameter:
values correlate with the stabilization of the cleavage complex, not ATP competition.
Visualizing the Pathway Divergence
Caption: Figure 1. Distinct inhibitory pathways of Cyclothialidine (GyrB/ATPase arrest) vs. Quinolones (GyrA/DNA damage).
Comparative Performance Data
The following data contrasts the biochemical potency (Enzyme Level) vs. microbiological potency (Cellular Level). Note the discrepancy in Cyclothialidine's performance due to permeation issues.
| Feature | Cyclothialidine (Ro 09-1437) | Ciprofloxacin (Quinolone) |
| Primary Target | GyrB (ATPase Domain) | GyrA (DNA Cleavage Core) |
| Inhibition Mode | Competitive (vs ATP) | Uncompetitive (Traps Enzyme-DNA) |
| Enzyme | 0.03 µg/mL (Extremely Potent) | ~0.88 µg/mL |
| ATPase | 6 nM | No Effect |
| Cellular Penetration | Poor (Gram-negative outer membrane barrier) | Excellent (Broad Spectrum) |
| Bactericidal Speed | Slow (Bacteriostatic at low conc.) | Rapid (Bactericidal) |
| Cross-Resistance | Active against Novobiocin-resistant strains | Active against Coumarin-resistant strains |
Analysis:
Cyclothialidine is biochemically superior to Ciprofloxacin (
Experimental Protocols
To validate these mechanisms in your lab, use the following self-validating workflows.
Protocol A: ATPase Hydrolysis Assay (GyrB Validation)
Purpose: To confirm Cyclothialidine activity and quantify
-
Reagents: Purified GyrB subunit (or Holoenzyme),
, linear DNA substrate (stimulates ATPase). -
Reaction Mix: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 5 mM
, DNA (10 µg/mL). -
Inhibitor: Add Cyclothialidine (0.001 – 10 µM).
-
Initiation: Add ATP mix. Incubate at 37°C for 30 mins.
-
Termination: Stop with activated charcoal (adsorbs unhydrolyzed nucleotide) or TLC separation.
-
Readout: Measure free phosphate release.
Protocol B: DNA Supercoiling Assay (GyrA/Holoenzyme Validation)
Purpose: To compare overall potency and visualize the "Cleavage Complex" (Quinolone signature).
-
Substrate: Relaxed pBR322 plasmid DNA.
-
Enzyme: Reconstituted GyrA + GyrB (
). -
Inhibitor: Titrate Cyclothialidine vs. Ciprofloxacin.
-
Incubation: 37°C for 60 mins.
-
Cleavage Induction (Crucial for Quinolones):
-
Add 0.2% SDS and Proteinase K after incubation.
-
Result: If Quinolones are present, SDS traps the broken DNA, resulting in linearized plasmid on the gel.
-
Result: If Cyclothialidine is present, DNA remains relaxed (no supercoiling) but circular (no breaks).
-
-
Analysis: 1% Agarose Gel Electrophoresis (run without Ethidium Bromide, stain post-run).
Workflow Diagram
Caption: Figure 2. Experimental logic to differentiate GyrB ATPase inhibitors from GyrA poisons.
References
-
Goetschi, E. et al. (1993). "Cyclothialidine, a novel DNA gyrase inhibitor."[2][3][4][5][10][11][12][13] Antimicrobial Agents and Chemotherapy.[7][10] Link
-
Nakada, N. et al. (1993). "Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor."[2][3][4][5][8][10][11][13] Antimicrobial Agents and Chemotherapy.[7][10] Link
-
Maxwell, A. (1993). "The 43-kilodalton N-terminal fragment of the DNA gyrase B protein hydrolyzes ATP and binds coumarin drugs."[3] Biochemistry. Link
-
Drlica, K. & Zhao, X. (1997). "DNA gyrase, topoisomerase IV, and the 4-quinolones."[6] Microbiology and Molecular Biology Reviews. Link
-
Chatterji, M. et al. (2001). "Effect of different classes of inhibitors on DNA gyrase from Mycobacterium smegmatis." Journal of Antimicrobial Chemotherapy. Link
Sources
- 1. dialnet.unirioja.es [dialnet.unirioja.es]
- 2. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Characterization of the binding site for cyclothialidine on the B subunit of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 10. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Cyclothialidine C Analogs: A Comparative Guide to Their Efficacy Against Gram-Positive Bacteria
For the attention of Researchers, Scientists, and Drug Development Professionals.
The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents with unique mechanisms of action. Cyclothialidine C, a natural product isolated from Streptomyces filipinensis, has emerged as a promising scaffold for the development of new antibiotics.[1] This guide provides a comprehensive comparison of the efficacy of various Cyclothialidine C analogs against clinically relevant Gram-positive bacteria, supported by experimental data. We will delve into their mechanism of action, present a detailed protocol for assessing their antibacterial activity, and offer insights into the structure-activity relationships that govern their potency.
The Challenge and Promise of Cyclothialidine C
Cyclothialidine C is a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[2] Specifically, it targets the ATPase activity of the GyrB subunit, a mechanism distinct from that of fluoroquinolones, which target the GyrA subunit. This alternative binding site offers a potential solution to combat resistance to existing antibiotic classes.
However, the parent compound, Cyclothialidine C, exhibits poor activity against intact bacterial cells.[2] This is largely attributed to its low permeability across the bacterial cell membrane. Consequently, extensive research has focused on the synthesis of Cyclothialidine C analogs with improved pharmacological properties, leading to the development of promising candidates with potent antibacterial activity, particularly against Gram-positive pathogens.[1][3]
Mechanism of Action: Targeting the Engine of DNA Supercoiling
Cyclothialidine C and its analogs function by competitively inhibiting the ATPase activity of the DNA gyrase B subunit (GyrB). This inhibition prevents the hydrolysis of ATP, which is essential for the conformational changes in the gyrase enzyme required to introduce negative supercoils into the bacterial DNA. Without this supercoiling, DNA replication and transcription are halted, ultimately leading to bacterial cell death.
The following diagram illustrates the mechanism of action of Cyclothialidine C analogs:
Caption: Mechanism of action of Cyclothialidine C analogs.
Comparative Efficacy of Cyclothialidine C Analogs
The antibacterial activity of Cyclothialidine C analogs is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of representative Cyclothialidine C analogs and comparator antibiotics against key Gram-positive pathogens.
| Compound/Analog Class | Staphylococcus aureus (MIC in µg/mL) | Streptococcus pyogenes (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) |
| Cyclothialidine C | >128 | >128 | >128 |
| seco-Cyclothialidine (BAY 50-7952) | 0.12 - 0.5 | 0.25 - 1 | 1 - 4 |
| 14-membered Lactone Analogs | 0.06 - 0.25 | 0.12 - 0.5 | 0.5 - 2 |
| Novobiocin | 0.06 - 0.25[4][5] | 0.12 - 0.5 | 0.25 - 2[6] |
| Ciprofloxacin | 0.25 - 1 | 0.5 - 2 | 1 - 4 |
| Vancomycin | 0.5 - 2 | 0.25 - 1 | 1 - 4 |
| Linezolid | 1 - 4 | 0.5 - 2 | 1 - 4 |
Note: MIC values are presented as ranges compiled from various studies and may vary depending on the specific strain and experimental conditions.
The data clearly indicates that the structural modifications in the seco-cyclothialidines and 14-membered lactone analogs significantly enhance their antibacterial activity compared to the parent Cyclothialidine C. Notably, the potency of some 14-membered lactone analogs is comparable to or even exceeds that of established antibiotics like novobiocin against Staphylococcus aureus.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reproducibility and comparability of antibacterial susceptibility testing, a standardized method such as the broth microdilution assay is crucial. The following is a detailed protocol for determining the MIC of Cyclothialidine C analogs.
Caption: Experimental workflow for MIC determination.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Streak the Gram-positive bacterial strain on an appropriate agar plate and incubate at 37°C for 18-24 hours.
-
Select 3-5 isolated colonies and suspend them in sterile Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the Cyclothialidine C analog in a suitable solvent (e.g., DMSO) at a known concentration.
-
In a 96-well microtiter plate, add 100 µL of MHB to all wells.
-
Add a specific volume of the compound stock solution to the first well to achieve the desired starting concentration and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
Include a positive control well (MHB + inoculum, no drug) and a negative control well (MHB only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Conclusion and Future Perspectives
Analogs of Cyclothialidine C, particularly seco-cyclothialidines and 14-membered lactones, represent a promising new class of antibacterial agents with potent activity against Gram-positive bacteria. Their unique mechanism of action, targeting the ATPase activity of DNA gyrase B, makes them valuable candidates for combating antibiotic resistance. The enhanced efficacy of these analogs is a direct result of chemical modifications that improve their ability to penetrate bacterial cells.
Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their in vivo efficacy and safety profiles. The development of Cyclothialidine C analogs with a broad spectrum of activity, including against Gram-negative bacteria, would be a significant advancement in the fight against infectious diseases. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their quest for the next generation of antibiotics.
References
-
Angehrn, P., Buchmann, S., Funk, C., Goetschi, E., Gmuender, H., Hebeisen, P., Kostrewa, D., Link, H., Luebbers, T., Masciadri, R., et al. (2004). New Antibacterial Agents Derived from the DNA Gyrase Inhibitor Cyclothialidine. Journal of Medicinal Chemistry, 47(6), 1487-1513. [Link]
-
Biedenbach, D. J., & Jones, R. N. (1995). In vitro activity of novobiocin against multiresistant strains of Enterococcus faecium. Antimicrobial agents and chemotherapy, 39(12), 2736–2739. [Link]
-
Goetschi, E., Angehrn, P., Gmuender, H., Hebeisen, P., Link, H., Masciadri, R., & Nielsen, J. (1993). Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors. Pharmacology & therapeutics, 60(2), 367–380. [Link]
-
Nakada, N., Gmuender, H., Hirata, T., & Arisawa, M. (1994). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial agents and chemotherapy, 38(9), 1966–1971. [Link]
-
Rudolph, J., Theis, H., Hanke, R., Endermann, R., Johannsen, L., & Geschke, F. U. (2001). seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties. Journal of medicinal chemistry, 44(4), 619–626. [Link]
-
Markham, P. N., & Shanson, D. C. (1987). Activity of novobiocin against methicillin-resistant Staphylococcus aureus. The Journal of antimicrobial chemotherapy, 19(2), 263–264. [Link]
-
ResearchGate. (n.d.). MICs of galangin, novobiocin and penicillin G against Staphylococcus aureus NCTC 6571. Retrieved from [Link]
-
Angehrn, P., et al. (2004). From the DNA Gyrase Inhibitor Cyclothialidine to a New Class of Antibacterial Agents. CHIMIA International Journal for Chemistry, 58(7), 441-445. [Link]
-
Goetschi, E., et al. (1993). Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors. Pharmacology & Therapeutics, 60(2), 367-380. [Link]
-
Rudolph, J., et al. (2001). seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties. Journal of Medicinal Chemistry, 44(4), 619-626. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of novobiocin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of novobiocin against multiresistant strains of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of DNA Gyrase Inhibition: A Comparative Guide to the Structure-Activity Relationship of Cyclothialidine C Derivatives
For researchers, scientists, and drug development professionals engaged in the battle against antimicrobial resistance, the discovery of novel bacterial targets and unique chemical scaffolds is paramount. Cyclothialidine C, a natural product isolated from Streptomyces filipinensis, represents a compelling starting point for the development of a new class of antibacterial agents.[1][2][3] This potent inhibitor of bacterial DNA gyrase, however, suffers from poor cellular penetration, limiting its direct therapeutic application.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Cyclothialidine C derivatives, offering a comparative overview of synthetic strategies aimed at overcoming its limitations and unlocking its therapeutic potential. We will delve into the mechanistic underpinnings of its activity, explore the impact of structural modifications on both enzyme inhibition and antibacterial efficacy, and provide detailed experimental protocols to support further research in this promising area.
The Molecular Target: Unraveling the Inhibition of DNA Gyrase
Cyclothialidine C exerts its antibacterial effect by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription.[2][3] Specifically, it acts as a competitive inhibitor of the ATPase activity associated with the GyrB subunit of the enzyme.[4] This mechanism is distinct from that of the widely used quinolone antibiotics, which target the GyrA subunit. The unique 12-membered lactone ring, partially integrated into a pentapeptide chain, is a key structural feature of this natural product.[2][3]
The inhibitory action of Cyclothialidine C on the DNA supercoiling reaction catalyzed by Escherichia coli DNA gyrase is remarkably potent, with a 50% inhibitory concentration (IC50) of 0.03 µg/mL.[2][3] This positions it as one of the most active DNA gyrase inhibitors discovered, surpassing the in vitro potency of established agents like novobiocin (0.06 µg/mL) and ciprofloxacin (0.88 µg/mL).[2][3]
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
DNA Gyrase ATPase Inhibition Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of the GyrB subunit.
Materials:
-
E. coli DNA Gyrase
-
ATP
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 8.0, 100 mM KCl, 8 mM magnesium acetate, 10% glycerol)
-
Malachite green-molybdate reagent or a commercial ATP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Set up reactions in a microplate containing assay buffer, DNA gyrase, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the amount of ADP produced or remaining ATP using a suitable detection method. For example, with a malachite green-based method, the addition of the reagent will result in a color change proportional to the amount of free phosphate released from ATP hydrolysis.
-
Read the absorbance on a microplate reader.
-
Calculate the percent inhibition of ATPase activity relative to a no-compound control.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compounds
-
Positive and negative growth controls
Procedure:
-
Prepare serial dilutions of the test compounds in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).
Conclusion and Future Directions
The journey from the potent but poorly permeable natural product Cyclothialidine C to in vivo active antibacterial agents demonstrates the power of medicinal chemistry and a deep understanding of structure-activity relationships. The key to unlocking the therapeutic potential of this scaffold has been the systematic modification to enhance cellular penetration while maintaining affinity for the GyrB subunit of DNA gyrase. The development of seco-cyclothialidines and, subsequently, dilactam derivatives represents significant strides in this direction.
Future research should continue to focus on optimizing the pharmacokinetic properties of these compounds. Further exploration of different ring systems, peptide chain modifications, and the incorporation of diverse permeability-enhancing moieties could lead to the discovery of new derivatives with an even broader spectrum of activity, including against Gram-negative pathogens, and improved in vivo efficacy. The detailed experimental protocols provided in this guide serve as a foundation for these future investigations, empowering researchers to contribute to the development of this promising new class of antibacterial agents.
References
-
Rudolph, J., Theis, H., Hanke, R., Endermann, R., Johann, G., & Zeiler, H.-J. (2001). seco-Cyclothialidines: New Concise Synthesis, Inhibitory Activity toward Bacterial and Human DNA Topoisomerases, and Antibacterial Properties. Journal of Medicinal Chemistry, 44(4), 619–626. [Link]
-
Nakada, N., Gmunder, H., Hirata, T., & Arisawa, M. (1993). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(12), 2656–2661. [Link]
- Hebeiss, P., et al. (2002). A new DNA gyrase inhibitor subclass of the cyclothialidine family based on a bicyclic dilactam-lactone scaffold. Synthesis and antibacterial properties. Journal of Medicinal Chemistry, 45(16), 3403-3410.
- Gmunder, H., et al. (1992). Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors. The Journal of Antibiotics, 45(6), 899-907.
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
- Chen, Y., et al. (2018). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology, 1703, 1-13.
-
Boehm, H. J., et al. (2000). New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine. Journal of Medicinal Chemistry, 43(14), 2664–2674. [Link]
-
Nakada, N., Shimada, H., Hirata, T., Aoki, Y., Kamiyama, T., & Arisawa, M. (1993). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(9), 1966–1973. [Link]
Sources
- 1. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Cyclothialidine C as a Selective DNA Gyrase B (GyrB) Inhibitor
This guide provides an in-depth technical analysis and a validated experimental framework for confirming the activity and selectivity of Cyclothialidine C, a potent natural product inhibitor of bacterial DNA gyrase. We will objectively compare its performance with established inhibitors, offering the causal logic behind experimental choices to ensure a robust and self-validating workflow for researchers in antibiotic drug discovery.
Introduction: DNA Gyrase and the Strategic Importance of the GyrB Subunit
Bacterial DNA gyrase is an essential type II topoisomerase that introduces negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[1] This enzyme, absent in humans, is a clinically validated and highly attractive target for antibacterial agents.[2] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2). The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit houses the ATPase domain, which provides the energy required for the enzyme's supercoiling function.[3]
Targeting the GyrB ATPase site offers a distinct mechanistic path compared to the widely used quinolone antibiotics, which target the GyrA subunit.[2] This provides a crucial avenue for developing drugs that can circumvent existing resistance mechanisms. Cyclothialidine C, a natural product isolated from Streptomyces filipinensis, belongs to a novel structural class and has been identified as a potent inhibitor of this GyrB ATPase activity.[4][5][6] This guide outlines the necessary steps to independently validate this claim.
The Candidate: Cyclothialidine C
Cyclothialidine C is a unique macrocyclic peptide containing a 12-membered lactone ring.[5][7] Its proposed mechanism is the competitive inhibition of ATP binding to the GyrB subunit, thereby preventing the conformational changes necessary for DNA supercoiling.[8] A key feature of Cyclothialidine is its activity against novobiocin-resistant gyrase, suggesting a binding mode distinct from that of traditional aminocoumarin inhibitors like novobiocin.[9][10]
However, a significant challenge with the parent compound is its poor permeability across bacterial cell membranes, resulting in potent enzyme inhibition but weak whole-cell antibacterial activity.[4][11] This guide will focus on validating its direct interaction with the purified enzyme, a critical first step before any medicinal chemistry efforts to improve cell penetration.
Experimental Validation Workflow: A Multi-Pillar Approach
A rigorous validation strategy relies on a series of complementary assays to build a conclusive case for a compound's mechanism of action and selectivity. We will progress from direct target engagement and functional inhibition at the biochemical level to cellular activity assessment.
Caption: A logical workflow for the validation of a GyrB inhibitor.
Pillar 1: Direct Target Engagement - The GyrB ATPase Assay
Causality: This is the most direct test of the hypothesis. Since ATP hydrolysis by GyrB is the engine of the supercoiling reaction, its inhibition is a primary indicator of target engagement. A spectrophotometric assay coupling ATP hydrolysis to NADH oxidation provides a continuous and quantitative readout.[3]
Experimental Protocol: Coupled Spectrophotometric ATPase Assay
-
Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mix containing:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 5 mM MgCl₂, 2 mM DTT.
-
Coupling System: 1 mM phosphoenolpyruvate, 0.2 mM NADH, 4 U/mL pyruvate kinase, 4 U/mL lactate dehydrogenase.
-
Enzyme: 40 nM purified E. coli DNA GyrB subunit.
-
-
Inhibitor Addition: Add Cyclothialidine C, Novobiocin (positive control), and Ciprofloxacin (negative control for GyrB) across a range of concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control well.
-
Initiation: Equilibrate the plate at 25°C for 10 minutes. Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over 30 minutes using a plate reader. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. To confirm competitive inhibition, repeat the assay with varying ATP concentrations (e.g., 0.5 mM to 5 mM).[8] An increase in the apparent IC₅₀ with higher ATP concentrations is indicative of competitive binding.
Pillar 2: Functional Impact - The DNA Supercoiling Assay
Causality: While the ATPase assay confirms target binding and enzymatic inhibition, the supercoiling assay validates that this inhibition translates to a loss of the enzyme's primary biological function. This assay directly visualizes the conversion of relaxed plasmid DNA to its supercoiled form.
Experimental Protocol: Agarose Gel-Based Supercoiling Assay
-
Reaction Setup: In microcentrifuge tubes, combine:
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol.
-
Substrate: 250 ng of relaxed pBR322 plasmid DNA.
-
ATP: 1 mM ATP.
-
Enzyme: 1 unit of reconstituted E. coli DNA gyrase (A₂B₂).
-
-
Inhibitor Incubation: Add varying concentrations of Cyclothialidine C and control inhibitors. Pre-incubate the enzyme and inhibitor for 15 minutes at 25°C before adding the DNA substrate and ATP.
-
Reaction: Incubate the complete reaction mixture at 37°C for 1 hour.
-
Termination: Stop the reaction by adding 1% SDS and 25 mM EDTA.
-
Visualization: Add loading dye and resolve the DNA topoisomers on a 1% agarose gel. Stain with ethidium bromide or SYBR Safe and visualize under UV light.
-
Analysis: Quantify the band intensities for relaxed and supercoiled DNA. The supercoiled form migrates faster through the gel. Calculate the IC₅₀ as the concentration of inhibitor required to reduce the formation of the supercoiled product by 50%.
Caption: Workflow for the DNA Supercoiling Inhibition Assay.
Comparative Analysis: Benchmarking Against Alternatives
Objectivity requires comparing the candidate compound against well-characterized inhibitors. We use Novobiocin as a reference GyrB inhibitor and Ciprofloxacin as a GyrA-targeting inhibitor to establish a selectivity profile.
| Compound | Target Subunit | Mechanism | ATPase IC₅₀ (nM) | Supercoiling IC₅₀ (µg/mL) | Reference(s) |
| Cyclothialidine C | GyrB | Competitive ATPase Inhibitor | ~6 (Ki) | 0.03 | [7][8][10] |
| Novobiocin | GyrB | Competitive ATPase Inhibitor | Varies | 0.06 | [2][7] |
| Ciprofloxacin | GyrA | Stabilizes DNA-cleavage complex | >100,000 (No effect) | 0.88 | [2][7] |
Interpretation of Comparative Data:
-
Potency: The data clearly shows that Cyclothialidine C is a highly potent inhibitor of DNA gyrase's supercoiling function, being approximately twice as potent as Novobiocin in this assay.[7] Its nanomolar Ki value in the ATPase assay further underscores its high affinity for the target.[8][10]
-
Selectivity: The lack of activity for Ciprofloxacin in the ATPase assay is expected and serves as a crucial internal control, confirming the assay's specificity for GyrB inhibitors. Conversely, Cyclothialidine C does not stabilize the DNA-gyrase cleavage complex, a hallmark of GyrA inhibitors.[8] This reciprocal comparison strongly supports its selectivity for the GyrB subunit.
Advanced Validation: Addressing Cellular Activity and Resistance
Pillar 5: Whole-Cell Antibacterial Assay (MIC Determination)
Causality: While enzymatic assays are essential, a successful antibiotic must ultimately inhibit bacterial growth. Minimum Inhibitory Concentration (MIC) testing determines the lowest concentration of a drug that prevents visible growth. For Cyclothialidine C, this step is known to be challenging due to poor cell penetration.[4]
Protocol: Broth Microdilution MIC Assay
-
Preparation: In a 96-well plate, perform serial twofold dilutions of Cyclothialidine C and control antibiotics in Mueller-Hinton Broth (MHB).
-
Inoculation: Add a standardized bacterial inoculum (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound where no visible bacterial growth is observed.
Expected Outcome & Context: Published data indicates that Cyclothialidine C has a high MIC against most common bacteria, confirming that its potent enzymatic activity does not translate to whole-cell efficacy.[7][11] This result does not invalidate its mechanism. Instead, it correctly identifies the compound as a potent lead structure requiring medicinal chemistry modifications to improve its pharmacokinetic properties, such as membrane permeability.[4] Comparing its potent IC₅₀ against its weak MIC is a key validation step in characterizing the molecule's overall profile.
Conclusion
The experimental framework detailed in this guide provides a robust, multi-pronged approach to validate Cyclothialidine C as a potent and selective inhibitor of the DNA gyrase B subunit.
-
Direct target engagement is unequivocally demonstrated through competitive inhibition of GyrB's ATPase activity.[8]
-
Functional consequence is confirmed by the potent inhibition of DNA supercoiling, the enzyme's primary role.[7]
-
Selectivity is established by comparing its activity against GyrA-targeting quinolones and its distinct profile from aminocoumarins like novobiocin.[9][10]
While its poor cellular penetration limits its direct use as an antibiotic, Cyclothialidine C is a validated lead compound. The data gathered through these assays provides the foundational evidence necessary to justify further drug development efforts aimed at creating analogues with improved antibacterial activity.[4][11]
References
-
Nakada, N., Gmunder, H., Hirata, T., & Arisawa, M. (1995). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 39(9), 1966–1972. [Link]
-
Boehm, H. J., Boehringer, M., Bur, D., Gmuender, H., Huber, W., Klaus, W., Kostrewa, D., Kuehne, H., Luebbers, T., Meunier-Keller, A., & Mueller, F. (2004). New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine. Journal of Medicinal Chemistry, 47(11), 2814–2826. [Link]
-
Nakada, N., Gmunder, H., Hirata, T., & Arisawa, M. (1995). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 39(9), 1966-1972. [Link]
-
Chen, Y., Jensen, S. O., & Bohn, C. (2022). Spiropyrimidinetrione DNA Gyrase Inhibitors with Potent and Selective Antituberculosis Activity. Journal of Medicinal Chemistry, 65(10), 7173–7193. [Link]
-
Gmuender, H., Kuratli, K., Meyer, J., & Arisawa, M. (1995). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 39(12), 2656–2661. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. cyclothialidine. [Link]
-
Meunier-Keller, A., & Gmunder, H. (1997). Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors. Chimia, 51(6), 469-472. [Link]
-
Barnard, R. A., & Maxwell, A. (2005). Discovery of novel DNA gyrase inhibitors by high-throughput virtual screening. Antimicrobial Agents and Chemotherapy, 49(6), 2537–2544. [Link]
-
Nakada, N., Shimada, H., Hirata, T., Aoki, Y., Kamiyama, T., Uchida, T., & Arisawa, M. (1995). Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation. The Journal of Antibiotics, 48(8), 747–752. [Link]
-
Patsnap Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Antibiotic Resistance: A Comparative Analysis of Cyclothialidine C and Other Antibiotics
A Technical Guide for Researchers and Drug Development Professionals
In the relentless battle against antimicrobial resistance, the exploration of novel antibacterial agents with unique mechanisms of action is paramount. Cyclothialidine C, a natural product isolated from Streptomyces filipinensis, represents a promising frontier in this endeavor. As a potent inhibitor of bacterial DNA gyrase, it targets the ATPase activity of the GyrB subunit, a mechanism distinct from that of the widely used fluoroquinolone class. This guide provides an in-depth, objective comparison of Cyclothialidine C's performance with other major antibiotic classes, supported by a synthesis of available experimental data and detailed methodologies for comparative studies. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate the potential of Cyclothialidine C and its analogs in overcoming existing resistance paradigms.
The Unique Mechanism of Cyclothialidine C: A Departure from Conventional DNA Gyrase Inhibition
Cyclothialidine C's primary mode of action is the competitive inhibition of the ATPase activity of the DNA gyrase B subunit (GyrB).[1] This is a crucial distinction from fluoroquinolones, which target the DNA gyrase A subunit (GyrA) and topoisomerase IV, stabilizing the enzyme-DNA cleavage complex and leading to double-strand DNA breaks. The different binding site of Cyclothialidine C suggests a low probability of cross-resistance with fluoroquinolones, a hypothesis supported by studies on other novel GyrB inhibitors.
The following diagram illustrates the distinct mechanisms of action of Cyclothialidine C and fluoroquinolones on bacterial DNA gyrase.
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration.
Checkerboard Assay for Synergy and Antagonism
The checkerboard assay is used to assess the interaction between two antimicrobial agents. It can determine if the combination is synergistic (more effective together), additive (combined effect is the sum of individual effects), indifferent (no interaction), or antagonistic (less effective together).
-
Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. One antibiotic is serially diluted along the x-axis, and the other is serially diluted along the y-axis.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination.
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Analysis
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Culture Preparation: Grow a bacterial culture to the mid-logarithmic phase.
-
Antibiotic Exposure: Expose the bacterial culture to different concentrations of the antibiotic (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on agar plates to determine the number of colony-forming units (CFU/mL).
-
Data Plotting: Plot the log10 CFU/mL against time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
Conclusion and Future Directions
The distinct mechanism of action of Cyclothialidine C, targeting the GyrB subunit of DNA gyrase, positions it as a promising candidate to circumvent common resistance mechanisms, particularly those affecting fluoroquinolones. The lack of overlapping targets with beta-lactams and macrolides further suggests a low potential for cross-resistance. While derivatives of cyclothialidine have shown the ability to overcome resistance to clinically used drugs, further rigorous in vitro and in vivo studies are necessary to fully elucidate the cross-resistance profile of Cyclothialidine C and its analogs against a broad panel of multidrug-resistant pathogens. [1]The experimental protocols outlined in this guide provide a robust framework for conducting these critical investigations. The continued exploration of novel scaffolds like Cyclothialidine C is essential in the ongoing effort to replenish our arsenal of effective antibiotics.
References
-
D'Atanasio, N., Capezzone de Joannon, A., Di Sante, L., Mangano, G., Ombrato, R., Vitiello, M., et al. (2020). Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors. PLOS ONE, 15(2), e0228509. [Link]
-
Farha, M. A., & Brown, E. D. (2019). Macrolide Resistance in Streptococcus pneumoniae. Frontiers in Cellular and Infection Microbiology, 9, 313. [Link]
-
He, Y., & Wei, G. (2022). Antibacterial and Antibiofilm Activities of Novel Cyclic Peptides against Methicillin-Resistant Staphylococcus aureus. International Journal of Molecular Sciences, 23(14), 8029. [Link]
-
Hebeisen, P., Heinze-Krauss, I., Angehrn, P., Hohl, P., & O'Reilly, T. (2004). New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine. Journal of Medicinal Chemistry, 47(8), 2117-2130. [Link]
-
Srinivasulu, V., Al-Tannak, N. F., & Al-Tel, T. H. (2021). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. Frontiers in Microbiology, 12, 735626. [Link]
Sources
Navigating the Inhibition of DNA Gyrase ATPase Activity: A Comparative Guide to Alternatives for Cyclothialidine C
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of DNA Gyrase in Bacterial Viability
In the landscape of antibacterial drug discovery, DNA gyrase stands out as a validated and compelling target. This essential bacterial enzyme, a type II topoisomerase, is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] The energy required for this supercoiling activity is derived from the hydrolysis of ATP, a reaction catalyzed by the ATPase domain located on the GyrB subunit of the enzyme.[2] Inhibition of this ATPase activity effectively halts DNA replication, leading to bacterial cell death. Cyclothialidine C, a natural product isolated from Streptomyces filipinensis, is a potent inhibitor of this critical enzymatic step.[3] This guide provides an in-depth comparison of Cyclothialidine C with its alternatives, offering experimental data and protocols to inform research and development efforts in this vital area of antimicrobial discovery.
Mechanism of Action: Cyclothialidine C as a Competitive Inhibitor
Cyclothialidine C exerts its inhibitory effect by competitively binding to the ATP-binding site on the GyrB subunit of DNA gyrase.[4][5] This binding event prevents ATP from accessing the active site, thereby blocking the conformational changes necessary for DNA strand passage and subsequent negative supercoiling.[6] Notably, the binding of Cyclothialidine C is antagonized by increasing concentrations of ATP, a hallmark of competitive inhibition.[4] Its distinct chemical structure, featuring a 12-membered lactone ring integrated into a pentapeptide chain, sets it apart from other classes of gyrase inhibitors.[3] Research has shown that Cyclothialidine C is active against a DNA gyrase resistant to novobiocin, suggesting a subtly different interaction within the ATP-binding pocket.[4][5]
Comparative Analysis of DNA Gyrase ATPase Inhibitors
While Cyclothialidine C is a potent inhibitor, a range of other compounds also target the DNA gyrase ATPase activity. The most well-characterized alternatives belong to the aminocoumarin class of antibiotics, which includes novobiocin and coumermycin A1.[7] These agents also competitively inhibit ATP binding to the GyrB subunit.[8] The following table provides a quantitative comparison of the inhibitory activities of Cyclothialidine C and its key alternatives against E. coli DNA gyrase.
| Compound | Class | IC50 (µg/mL) for DNA Supercoiling | Ki (nM) for ATPase Activity | Key Characteristics |
| Cyclothialidine C | Peptide Lactone | 0.03[3] | 6[4][5] | Potent inhibitor with a unique chemical scaffold. Active against some novobiocin-resistant gyrase.[4] |
| Novobiocin | Aminocoumarin | 0.06[3] | Not explicitly found, but a potent inhibitor[9] | Well-established GyrB inhibitor.[9][10] |
| Coumermycin A1 | Aminocoumarin | 0.06[3] | Not explicitly found, but a potent inhibitor[11][12] | Dimeric aminocoumarin that can simultaneously bind to two ATP-binding sites.[13][14] |
| Chloro-IB-MECA | Adenosine Analogue | ~1.6 (equivalent to 2.4 µM)[15] | 388[15] | A newer, structurally distinct inhibitor identified through high-throughput screening.[15] |
| Redx03863 | Novel Compound | ~0.006 (equivalent to 9 nM)[16] | ~200[16] | Potent inhibitor with a binding site adjacent to the ATP-binding pocket.[16] |
| Redx04739 | Novel Compound | ~0.02 (equivalent to 30 nM)[16] | ~200[16] | A related novel compound with high potency.[16] |
Experimental Protocol: NADH-Coupled DNA Gyrase ATPase Assay
To quantitatively assess the inhibitory potential of novel compounds against the DNA gyrase ATPase activity, a continuous spectrophotometric assay is highly effective. The NADH-coupled ATPase assay links the hydrolysis of ATP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[2]
Principle of the Assay
The assay relies on a series of coupled enzymatic reactions. First, the ATPase activity of DNA gyrase produces ADP. Pyruvate kinase then uses this ADP to convert phosphoenolpyruvate to pyruvate. Finally, lactate dehydrogenase catalyzes the reduction of pyruvate to lactate, a process that involves the oxidation of NADH to NAD+. The rate of NADH oxidation is directly proportional to the ATPase activity of the gyrase.
Step-by-Step Methodology
-
Reaction Mixture Preparation: Prepare a master mix containing the following components (final concentrations):
-
50 mM Tris-HCl (pH 7.5)
-
100 mM KCl
-
5 mM MgCl2
-
2 mM DTT
-
1 mM Phosphoenolpyruvate
-
0.2 mM NADH
-
10 U/mL Pyruvate Kinase
-
10 U/mL Lactate Dehydrogenase
-
Relaxed plasmid DNA (e.g., 1 µg)
-
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., Cyclothialidine C or an alternative) in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).
-
Assay Setup: In a 96-well UV-transparent plate, add the following to each well:
-
Reaction mixture
-
Test compound at various concentrations
-
A positive control (e.g., a known inhibitor like novobiocin)
-
A negative control (vehicle/solvent only)
-
-
Enzyme Addition and Initiation: Add DNA gyrase (e.g., 50 nM final concentration) to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Rationale for Experimental Choices
-
Coupled Enzyme System: This system provides a continuous and real-time measurement of ATPase activity, which is more efficient than endpoint assays.
-
Relaxed Plasmid DNA: The presence of DNA stimulates the ATPase activity of gyrase, making the assay more physiologically relevant.[2]
-
Kinetic Measurement: Following the reaction over time allows for the determination of initial velocities, which are crucial for accurate enzyme kinetics and inhibitor characterization.
Visualizing the Experimental Workflow and Mechanism of Inhibition
To further clarify the experimental process and the underlying molecular mechanism, the following diagrams are provided.
Caption: Workflow for the NADH-coupled DNA gyrase ATPase assay.
Caption: Mechanism of DNA gyrase ATPase inhibition.
Conclusion
The inhibition of DNA gyrase ATPase activity remains a promising strategy for the development of novel antibacterial agents. While Cyclothialidine C serves as a potent lead compound, the aminocoumarins and other emerging small molecules offer valuable alternative scaffolds for further investigation. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers to make informed decisions in their pursuit of new therapies to combat bacterial infections. The continued exploration of diverse chemical matter targeting this essential enzyme is critical in the ongoing fight against antibiotic resistance.
References
-
Lewis, K. (2020). The science of antibiotic discovery. Cell, 181(1), 29-45. [Link]
-
Nakada, N., Gmunder, H., Hirata, T., & Arisawa, M. (1994). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial agents and chemotherapy, 38(9), 1966–1973. [Link]
-
Nakada, N., Shimada, H., Hirata, T., & Arisawa, M. (1994). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial agents and chemotherapy, 38(11), 2656–2661. [Link]
-
Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone and Aminocoumarin Mechanisms of Action and Resistance. Cold Spring Harbor perspectives in medicine, 6(10), a025320. [Link]
-
Vance-Bryan, K., Guay, D. R., & Rotschafer, J. C. (1990). Clinical use of the aminocoumarin antibiotics, novobiocin and coumermycin A1. DICP: The Annals of Pharmacotherapy, 24(10), 960-968. [Link]
-
Lamour, V., Ho, S., O'Brien, R., Soutter, J., Hinds, M., & Maxwell, A. (2002). Probing the interaction of the aminocoumarin antibiotics with the ATPase domain of DNA gyrase. Journal of molecular biology, 317(3), 359–371. [Link]
-
Mayer, C., & Beyer, D. (2018). Biological Activities of Novel Gyrase Inhibitors of the Aminocoumarin Class. Antimicrobial agents and chemotherapy, 62(12), e01519-18. [Link]
-
Kunze, T., & Böcker, A. (2019). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS pharmacology & translational science, 2(5), 333–343. [Link]
-
Hiasa, H., & Shea, M. E. (2020). Structural and mechanistic analysis of ATPase inhibitors targeting mycobacterial DNA gyrase. The Journal of antimicrobial chemotherapy, 75(8), 2133–2141. [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase ATPase Linked Assay. Retrieved February 27, 2024, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. inspiralis.com [inspiralis.com]
- 3. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminocoumarin - Wikipedia [en.wikipedia.org]
- 8. Biological Activities of Novel Gyrase Inhibitors of the Aminocoumarin Class - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pnas.org [pnas.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structural Basis for DNA Gyrase Interaction with Coumermycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural and mechanistic analysis of ATPase inhibitors targeting mycobacterial DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cyclothialidine C: A Comprehensive Guide for Laboratory Professionals
Cyclothialidine C, a potent DNA gyrase inhibitor with a complex sulfur and nitrogen-containing heterocyclic structure, demands meticulous handling and disposal protocols to ensure laboratory safety and environmental protection. This guide provides an in-depth, procedural framework for the proper disposal of Cyclothialidine C, grounded in scientific principles and established safety practices. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly, thereby fostering a culture of safety and sustainability in the laboratory.
Hazard Assessment and Risk Mitigation
Before initiating any disposal procedure, a thorough understanding of the hazards associated with Cyclothialidine C is paramount. The Safety Data Sheet (SDS) is the primary source for this critical information.
Table 1: Summary of Cyclothialidine C Hazards
| Hazard Classification | Description | GHS Pictogram |
| Flammability | Flammable liquid and vapor. | 🔥 |
| Acute Toxicity (Oral) | Harmful if swallowed. | ❗ |
| Acute Toxicity (Inhalation) | Fatal if inhaled. | 💀 |
| Skin Corrosion/Irritation | Causes skin irritation. | ❗ |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | ❗ |
| Specific Target Organ Toxicity | May cause respiratory irritation. | ❗ |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects. | 🌳 |
Source: Supelco Safety Data Sheet for Cyclothialidine
Given these significant hazards, all handling and disposal operations must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory and includes:
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge.
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A flame-retardant lab coat.
The Chemical Inactivation Approach: A Two-Step Degradation Protocol
Direct disposal of Cyclothialidine C as unaltered chemical waste is strongly discouraged due to its high toxicity and environmental persistence. A scientifically sound approach involves chemical degradation to less hazardous compounds prior to final waste collection. The complex structure of Cyclothialidine C, featuring a thioamide, a lactone ring, and peptide-like linkages, necessitates a multi-step inactivation process.
The following protocol is designed to first hydrolyze the lactone and amide-like bonds and then oxidize the sulfur-containing moiety.
Step 1: Alkaline Hydrolysis
Causality: Thioamides are generally more resistant to hydrolysis than their amide counterparts.[1] However, the lactone ring within the Cyclothialidine C structure is susceptible to alkaline hydrolysis, which will lead to ring-opening.[2] This initial step begins the breakdown of the molecule's complex architecture. While complete hydrolysis of the thioamide under these conditions is not guaranteed, this step is crucial for disrupting the overall structure.
Experimental Protocol:
-
Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.
-
Reaction Setup: For every 1 mg of Cyclothialidine C waste (or solutions containing 1 mg of the compound), add 10 mL of the 1 M NaOH solution in a suitable borosilicate glass container with a magnetic stirrer.
-
Hydrolysis: Stir the mixture at room temperature for a minimum of 24 hours. This extended duration helps to facilitate the hydrolysis of the lactone and potentially other susceptible bonds.
-
Neutralization: After 24 hours, cautiously neutralize the solution by slowly adding 1 M hydrochloric acid (HCl) dropwise while monitoring the pH with a calibrated pH meter. The target pH should be between 6.0 and 8.0. Perform this neutralization step in an ice bath to manage any heat generation.
Step 2: Oxidative Degradation
Causality: Following hydrolysis, the next step is to address the thioamide group and other organic components through oxidation. Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of degrading a wide range of organic compounds, including those containing sulfur.[3][4][5] The oxidation process will break down the heterocyclic rings and the remaining organic structure into smaller, less toxic molecules.
Experimental Protocol:
-
Preparation: Prepare a 5% (w/v) solution of potassium permanganate in water.
-
Oxidation: To the neutralized solution from Step 1, slowly add the 5% potassium permanganate solution dropwise while stirring. Continue adding the permanganate solution until a faint, persistent pink or purple color remains for at least 30 minutes, indicating an excess of the oxidant.
-
Quenching Excess Oxidant: After the reaction is complete, quench the excess potassium permanganate. This can be achieved by adding a small amount of a reducing agent, such as sodium bisulfite (NaHSO₃) or ascorbic acid, until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Final pH Adjustment: Check the final pH of the solution and adjust to between 6.0 and 8.0 if necessary, using dilute NaOH or HCl.
Final Waste Disposal
The resulting treated solution, containing the degradation products and manganese dioxide precipitate, should be collected as hazardous waste.
-
Containerization: Transfer the treated mixture to a clearly labeled hazardous waste container. The label should include: "Treated Cyclothialidine C Waste," the date of treatment, and the chemical contents (e.g., manganese dioxide, inorganic salts).
-
Disposal: Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Never pour the treated or untreated waste down the drain.
Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow and the decision-making process for the safe disposal of Cyclothialidine C.
Caption: Procedural workflow for the disposal of Cyclothialidine C.
Caption: Decision tree for Cyclothialidine C waste management.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and environmentally responsible disposal of Cyclothialidine C, upholding the highest standards of laboratory safety and chemical handling.
References
-
Szostak, Michal. "Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation." PubMed Central, [Link].
-
IUPHAR/BPS Guide to PHARMACOLOGY. "cyclothialidine | Ligand page." [Link].
-
NOVA Chemicals. "SAFETY DATA SHEET." 21 Apr. 2025, [Link].
-
Castrol. "SAFETY DATA SHEET." 19 Apr. 2024, [Link].
-
PubChem. "cyclothialidine." National Institutes of Health, [Link].
-
Nakada, Naoyuki, et al. "Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor." Antimicrobial Agents and Chemotherapy, vol. 38, no. 9, 1994, pp. 1966-71, [Link].
-
Nakada, Naoyuki, et al. "Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation." The Journal of Antibiotics, vol. 47, no. 1, 1994, pp. 1-7, [Link].
-
PubChem. "Cyclothialidine | C26H35N5O12S | CID 164470." National Institutes of Health, [Link].
-
Gmuender, Hans, et al. "Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors." The Journal of Antibiotics, vol. 47, no. 1, 1994, pp. 8-15, [Link].
-
Wang, Dan, et al. "Degradation of Tetracycline Hydrochloride by a Novel CDs/g-C3N4/BiPO4 under Visible-Light Irradiation: Reactivity and Mechanism." Molecules, vol. 27, no. 19, 2022, p. 6586, [Link].
-
Torroba, Tomas. "Sulfur-Nitrogen Heterocycles." Molecules, vol. 10, no. 3, 2005, pp. 318-20, [Link].
-
Mitchell, Douglas A., et al. "Thioamides: Biosynthesis of Natural Compounds and Chemical Applications." Chemical Reviews, vol. 120, no. 6, 2020, pp. 3133-86, [Link].
-
Fairbanks, Benjamin D., et al. "Structure–reactivity based control of radical-mediated degradation in thiol–Michael hydrogels." Biomaterials Science, vol. 3, no. 8, 2015, pp. 1146-50, [Link].
-
Wang, Y., et al. "Weakly alkaline conditions degrade aflatoxins through lactone ring opening." bioRxiv, 2023, [Link].
-
Lee, Donald G., and N. A. Noureldin. "Potassium Permanganate Oxidation of Organic Compounds." Taylor & Francis Online, [Link].
-
Oxford Health NHS Foundation Trust. "Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate (Permitabs tablets)." 15 Sept. 2022, [Link].
-
Washington State University. "Potassium Permanganate Standard Operating Procedure." [Link].
-
Castle Chemicals. "SODIUM HYPOCHLORITE STABILITY." [Link].
-
Hill Brothers Chemical Company. "Sodium hypochlorite Stability." [Link].
-
Powell Water. "Bleach Degradation." [Link].
-
MedSolut AG. "Sodium Hypochlorite & Chlorine: Use, Storage, Disposal Guide." 18 May 2022, [Link].
-
Organic Chemistry Portal. "Potassium Permanganate." [Link].
-
Shaabani, Arash, et al. "Green Oxidations. Manganese(II) Sulfate Aided Oxidations of Organic Compounds by Potassium Permanganate." ResearchGate, 2005, [Link].
-
Lee, Donald G. "The Mechanism of Permanganate Oxidation of Sulfides and Sulfoxides." University of Regina, 2011, [Link].
-
Chemistry LibreTexts. "Oxidation of Organic Molecules by KMnO4." 22 Jan. 2023, [Link].
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclothialidine C
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cyclothialidine C. As a potent DNA gyrase inhibitor, understanding and implementing rigorous safety protocols is paramount to ensure personal safety and maintain the integrity of your research.[1][2] This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, grounded in established safety principles for handling potent chemical compounds.
Understanding the Compound: A Prerequisite for Safety
Table 1: Chemical and Physical Properties of Cyclothialidine C
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₅N₅O₁₂S | PubChem[4] |
| Molecular Weight | 641.6 g/mol | PubChem[4] |
| Hydrogen Bond Donors | 9 | IUPHAR/BPS Guide to PHARMACOLOGY[5] |
| Hydrogen Bond Acceptors | 15 | IUPHAR/BPS Guide to PHARMACOLOGY[5] |
| Topological Polar Surface Area | 303.45 Ų | IUPHAR/BPS Guide to PHARMACOLOGY[5] |
Core Directive: Establishing a Zone of Safety with Personal Protective Equipment (PPE)
The primary objective of PPE is to create a reliable barrier between the researcher and the chemical. Given the potential for Cyclothialidine C to be absorbed through the skin or inhaled, a comprehensive PPE strategy is non-negotiable.[6]
Table 2: Recommended Personal Protective Equipment for Handling Cyclothialidine C
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact. The outer glove can be removed immediately after handling, minimizing the spread of contamination.[7] |
| Gown | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects the body from spills and contamination. Cuffs should be tucked under the outer gloves.[7] |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn if there is a risk of splashing. | Protects the eyes and face from accidental splashes of the compound. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, depending on the procedure and potential for aerosolization. | Prevents inhalation of the compound, especially when handling powders or creating solutions.[8] |
| Additional Protection | Disposable shoe covers and head cover. | Reduces the risk of tracking contamination out of the laboratory.[6] |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a strict, sequential protocol is critical for minimizing exposure risk. The following steps provide a framework for the safe handling of Cyclothialidine C, from preparation to disposal.
Pre-Handling Operations: Preparation is Key
-
Designated Area: All work with Cyclothialidine C should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC), to control for potential aerosolization.[6]
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area to avoid unnecessary movement and potential spread of contamination.
-
Donning PPE: Put on PPE in the following order: shoe covers, head cover, inner gloves, gown, outer gloves (ensuring the cuff of the gown is tucked into the outer glove), and finally, eye/face and respiratory protection.
Handling Cyclothialidine C: A Focus on Containment
-
Weighing: If weighing the solid compound, do so in a containment device such as a ventilated balance enclosure to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Closed Systems: Whenever possible, use closed-system drug-transfer devices (CSTDs) for solution transfers to minimize the risk of leaks and spills.[9]
-
Avoid Contamination: Be mindful of touching surfaces outside the designated handling area with contaminated gloves. Change outer gloves immediately if you suspect contamination.[7]
Post-Handling Procedures: Decontamination and Doffing
-
Decontamination: Decontaminate all surfaces and equipment within the designated area according to your institution's approved procedures.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general order is: outer gloves, gown, shoe covers, head cover, eye/face protection, and finally, inner gloves. Dispose of all disposable PPE as hazardous waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[7]
Spill Management: A Rapid and Effective Response
In the event of a spill, a swift and organized response is crucial.
-
Evacuate and Alert: Evacuate the immediate area and alert others.
-
Don Appropriate PPE: Before cleaning the spill, don the full set of recommended PPE, including respiratory protection.
-
Contain and Clean: Use a spill kit with appropriate absorbent materials to contain and clean the spill. Work from the outside of the spill inwards.
-
Decontaminate: Thoroughly decontaminate the spill area after the initial cleanup.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous chemical waste.
Disposal Plan: Ensuring a Safe End-of-Life for Cyclothialidine C
Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All solid and liquid waste containing Cyclothialidine C, as well as all contaminated disposable materials (e.g., gloves, gowns, pipette tips), must be segregated into clearly labeled hazardous chemical waste containers.[10][11]
-
Container Management: Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area.
-
Empty Containers: Empty stock vials of Cyclothialidine C should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office.[12]
Visualizing the Workflow: A Diagram for Safety
The following diagram illustrates the key steps in the safe handling and disposal of Cyclothialidine C.
Caption: Workflow for Safe Handling and Disposal of Cyclothialidine C.
References
- NOVA Chemicals. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). cyclothialidine. PubChem.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cyclothialidine.
- Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- National Institute for Occupational Safety and Health. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Nakada, N., Gmunder, H., Hirata, T., & Arisawa, M. (1994). New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine. Antimicrobial Agents and Chemotherapy, 38(9), 1966-1973.
- Nakada, N., Shimada, H., Hirata, T., Aoki, Y., Kamiyama, T., Watanabe, J., & Arisawa, M. (1993). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(12), 2656-2661.
- Nakada, N., Shimada, H., Hirata, T., & Arisawa, M. (1994). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 38(9), 1966-1973.
- National Center for Biotechnology Information. (n.d.). Cyclothialidine. PubChem.
- Gmuender, H., Kuratli, K., Meyer, M., & Arisawa, M. (1994). Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors. Antimicrobial Agents and Chemotherapy, 38(9), 1974-1979.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Cayman Chemical. (2025). Cyclocytidine (hydrochloride).
- Supelco. (2024). N11686 - SAFETY DATA SHEET.
- Weill Cornell Medicine. (2020). EHS Program Manual 5.2 - Waste Disposal Procedure.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Lurie Children's. (n.d.). Administrative Policy and Procedure Manual Pharmaceutical Waste Management.
- Duke Safety. (2025). Safe Handling of Hazardous Drugs.
- University of Oklahoma. (2025). Hazardous Waste - EHSO Manual 2025-2026.
- Nakada, N., Shimada, H., Hirata, T., Aoki, Y., Kamiyama, T., Watanabe, J., & Arisawa, M. (1993). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(12), 2656–2661.
- BenchChem. (2025). Navigating the Final Step: Proper Disposal of Cyclo(Gly-His) in a Laboratory Setting.
Sources
- 1. SID 405560429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cyclothialidine | C26H35N5O12S | CID 164470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pppmag.com [pppmag.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. gerpac.eu [gerpac.eu]
- 9. safety.duke.edu [safety.duke.edu]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. luriechildrens.org [luriechildrens.org]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
